molecular formula C11H10N2O2 B3022515 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-21-6

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3022515
CAS No.: 26033-21-6
M. Wt: 202.21 g/mol
InChI Key: SOQVRLREJSNDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)11-8(7-14)6-12-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQVRLREJSNDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236962
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26033-21-6
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26033-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth examination of the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the introduction of a formyl group at the C-4 position provides a versatile synthetic handle for further molecular elaboration. This document details the prevalent and robust Vilsmeier-Haack reaction for this transformation, offering a rationale for its application, a detailed experimental protocol, and insights into potential challenges. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, balancing theoretical principles with practical, field-proven advice.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. The compound 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable intermediate, combining the established pyrazole core with a formyl group (-CHO) at the 4-position. This aldehyde functionality is a key reactive site, enabling a multitude of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build more complex molecular frameworks.[1] Such derivatives are pivotal in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are classes of compounds with noted biological activities.[2]

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[2][3][4] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4]

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The core of the process involves two key stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This step is exothermic and requires careful temperature control.

  • Electrophilic Attack and Hydrolysis: The electron-rich C-4 position of the 3-(2-methoxyphenyl)-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which, after elimination of a chloride ion, generates a new iminium salt. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[3][5]

The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophilic attack, making this formylation highly regioselective.

Reaction Schematic

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ (Activation) POCl3 POCl₃ Pyrazole 3-(2-methoxyphenyl) -1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism overview.

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of the title compound. Adherence to anhydrous conditions and proper temperature management are critical for success.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
3-(2-methoxyphenyl)-1H-pyrazole174.2014995-60-1Starting Material
Phosphorus oxychloride (POCl₃)153.3310025-87-3Moisture sensitive, corrosive
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade required
Dichloromethane (DCM)84.9375-09-2Anhydrous solvent
Saturated Sodium Bicarbonate (aq)--For neutralization
Anhydrous Sodium Sulfate142.047757-82-6Drying agent
Ethyl Acetate88.11141-78-6Eluent for chromatography
Hexane86.18110-54-3Eluent for chromatography
Silica Gel-7631-86-960 Å, 230-400 mesh
Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Detailed Procedure
  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 2.0-4.0 eq.) dropwise via the dropping funnel over 30 minutes.[2][7]

    • Expert Insight: This addition is highly exothermic. A slow, controlled addition rate is crucial to prevent overheating and decomposition of the reagent. The formation of a viscous, sometimes white, solid indicates the successful generation of the Vilsmeier reagent.[2]

  • Reaction with Pyrazole: Dissolve the starting material, 3-(2-methoxyphenyl)-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).[2]

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches any remaining reactive species.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or sodium carbonate until the pH is > 8.[2] Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[2]

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most common approach, other methods for the formylation of pyrazoles exist, though they are often less direct or efficient for this specific substrate. One such alternative is the Duff reaction , which involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. However, this method typically requires a more activated ring system (e.g., phenols) and may result in lower yields for less activated heterocycles like pyrazoles.

Troubleshooting and Field Insights

  • Low Yield: Often traced back to moisture in the reagents or solvents. Ensure all glassware is flame-dried and reagents are of anhydrous grade. An insufficient excess of the Vilsmeier reagent can also lead to incomplete conversion; using a 3-4 fold excess is common.[2]

  • Side Reactions: Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation, requiring harsher conditions (e.g., higher temperatures), which may lead to decomposition.[8]

  • Purification Challenges: If the product is difficult to separate from residual DMF, perform multiple aqueous washes during the extraction phase. A high-vacuum line can also be used to remove final traces of DMF from the crude product before chromatography.

Conclusion

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This method offers high regioselectivity and generally good yields, provided that anhydrous conditions and careful temperature control are maintained. The resulting aldehyde is a synthetically versatile intermediate, providing a crucial entry point for the development of novel pyrazole-based compounds with potential therapeutic applications. This guide provides the necessary theoretical foundation and practical protocol to enable researchers to confidently perform this valuable transformation.

References

  • Butkienė, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available at: [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27455. Available at: [Link]

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

  • El-Gharably, A. A., et al. (2022). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl-. Available at: [Link]

  • Butkienė, R., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). Pyrazole-4-carbaldehyde - MS (GC). Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Rummelt, S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 23(15), 5899–5903. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
  • da Silva, A. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(21), 18833–18846. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This compound is a significant heterocyclic building block, belonging to the pyrazole class of compounds, which are renowned for their wide-ranging pharmacological activities.[1][2] This document delves into the nuanced aspects of its molecular structure, spectroscopic signature, and reactivity, offering valuable insights for researchers engaged in synthetic chemistry and drug discovery. The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic systems.[3][4][5] The strategic placement of the 2-methoxyphenyl group at the 3-position and a formyl group at the 4-position of the pyrazole ring makes this molecule a versatile precursor for the synthesis of more complex derivatives with potential therapeutic applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is of particular interest due to the presence of a reactive carbaldehyde group, which serves as a handle for further molecular elaboration.

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][5][6] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heterocyclic ring.

Logical Flow of the Vilsmeier-Haack Synthesis

Vilsmeier-Haack Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Hydrazone 2-methoxyacetophenone hydrazone ElectrophilicAttack Electrophilic Attack Hydrazone->ElectrophilicAttack + Vilsmeier Reagent Cyclization Cyclization ElectrophilicAttack->Cyclization Formylation Formylation & Aromatization Cyclization->Formylation Product 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Formylation->Product Aldehyde Reactivity cluster_reactions Chemical Transformations Start 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Oxidation (e.g., KMnO₄) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Imine Imine/Schiff Base Start->Imine Condensation (e.g., R-NH₂) Alkene Alkene Start->Alkene Wittig Reaction

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ).[1] As a novel heterocyclic compound, its precise empirical spectroscopic data is not yet widely published. This document, therefore, serves as an expert-level predictive resource for researchers in medicinal chemistry and materials science. By leveraging established principles of spectroscopic interpretation and drawing upon validated data from closely related structural analogs, we present a reliable, in-depth profile encompassing Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, with standardized atom numbering for unambiguous spectral assignment, is presented below. This numbering will be used consistently throughout this guide.

Figure 1: Molecular structure of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on established chemical shift principles and data from analogous pyrazole structures.[2][3][4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal distinct signals for the pyrazole, methoxyphenyl, and aldehyde protons. The causality for these predicted shifts lies in the electronic environment of each proton, influenced by factors such as electronegativity of adjacent atoms and aromatic ring currents.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H (N1-H)12.0 - 13.5broad singlet-The N-H proton of the pyrazole ring is acidic and subject to hydrogen bonding, resulting in a broad, downfield signal.[2]
H (C12-H, Aldehyde)9.9 - 10.1singlet-The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, appearing as a characteristic singlet far downfield.[2]
H (C5-H)8.1 - 8.3singlet~1-2 Hz (long-range)This proton is on the pyrazole ring, adjacent to a nitrogen atom, leading to a downfield shift. For similar pyrazole-4-carbaldehydes, this proton appears as a singlet around δ 8.15 ppm.[4]
H (Aromatic)6.9 - 7.6multiplet7.0 - 8.5The four protons of the 2-methoxyphenyl group will appear as a complex multiplet in the aromatic region, with coupling patterns typical for an ortho-substituted benzene ring.
H (C13-H, Methoxy)3.8 - 3.9singlet-The three equivalent protons of the methoxy group are shielded and appear as a sharp singlet. A value of δ 3.85 ppm is typical for such groups on a phenyl ring.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The predicted shifts are informed by the electronic effects of the substituents on both the pyrazole and phenyl rings.

Carbon Assignment Predicted δ (ppm) Justification
C12 (Aldehyde C=O)185.0 - 190.0The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[2]
C3150.0 - 155.0This pyrazole carbon is attached to the methoxyphenyl group and is deshielded.
C7 (C-O of Phenyl)155.0 - 158.0The aromatic carbon bearing the methoxy group is deshielded due to the oxygen's electron-withdrawing inductive effect and resonance.
C5138.0 - 142.0This pyrazole carbon, adjacent to the N1 nitrogen, is typically found in this region.[3]
Aromatic Carbons110.0 - 135.0The remaining five aromatic carbons (C6, C8, C9, C10, C11) will resonate in the standard aromatic region.
C4115.0 - 120.0The pyrazole carbon attached to the aldehyde group.
C13 (Methoxy -OCH₃)55.0 - 56.0The methoxy carbon is a classic indicator, typically appearing around δ 55.5 ppm.[3][4]
Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer (or equivalent) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Parameters: Set a spectral width of 15 ppm, a relaxation delay of 2 seconds, a 45° pulse angle, and acquire 16-32 scans.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Parameters: Set a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, a 45° pulse angle, and acquire 1024 or more scans for an adequate signal-to-noise ratio.

    • Processing: Apply Fourier transformation and standard corrections as for ¹H NMR.

Visualization: Key NMR Correlations

Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming structural assignments by revealing long-range (2-3 bond) correlations between protons and carbons.

HMBC_Workflow cluster_protons ¹H Signals (Protons) cluster_carbons ¹³C Signals (Carbons) H_CHO Aldehyde H (C12) ~9.9 ppm C4 Pyrazole C4 ~117 ppm H_CHO->C4 ³J C5 Pyrazole C5 ~140 ppm H_CHO->C5 ²J H5 Pyrazole H (C5) ~8.2 ppm H5->C4 ²J C_CHO Aldehyde C12 ~187 ppm H5->C_CHO ³J H_methoxy Methoxy H (C13) ~3.8 ppm C7 Aromatic C7 ~156 ppm H_methoxy->C7 ³J

Figure 2: Predicted key HMBC correlations for structural validation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Characteristic IR Absorptions
Vibration Type Predicted Frequency (ν, cm⁻¹) Intensity Functional Group
N-H Stretch3150 - 3300Medium, BroadPyrazole N-H
C-H Stretch (Aromatic)3050 - 3100MediumAr-H
C-H Stretch (Aldehyde)2820 - 2850 & 2720 - 2750MediumC(=O)-H
C=O Stretch (Aldehyde)1680 - 1700StrongC=O
C=N & C=C Stretch1500 - 1610Medium-StrongPyrazole & Phenyl Rings
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric)StrongAr-O-CH₃

Causality and Trustworthiness: The strong absorption around 1680-1700 cm⁻¹ is a highly reliable indicator of the aldehyde carbonyl group.[6] The broad N-H stretch is characteristic of the pyrazole ring, while the pair of medium peaks for the aldehyde C-H stretch and the strong C-O ether stretch further validate the structure.[1][7]

Experimental Protocol: FT-IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrum Data (Electron Impact, EI)
  • Molecular Ion (M⁺•): The molecular ion peak is predicted to be at m/z 202 . This corresponds to the exact molecular weight of the compound (C₁₁H₁₀N₂O₂).

  • Predicted Fragmentation Pattern: The fragmentation of pyrazole derivatives is a well-studied process.[8][9] The primary fragmentation pathways are expected to involve the loss of stable neutral molecules or radicals from the molecular ion.

Predicted m/z Proposed Fragment Loss from Parent/Fragment
202[C₁₁H₁₀N₂O₂]⁺•Molecular Ion (M⁺•)
201[M - H]⁺Loss of H• (likely from aldehyde)
173[M - CHO]⁺Loss of the formyl radical
145[M - CHO - N₂]⁺Subsequent loss of N₂ from m/z 173
131[M - CHO - N₂ - CH₂]⁺Further fragmentation
116[M - CHO - N₂ - HCN]⁺Loss of HCN, a common pyrazole fragmentation[8]
77[C₆H₅]⁺Phenyl cation

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false, bgcolor="#F1F3F4"];
node [style="filled", shape="box", fontname="Arial", margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#EA4335", arrowhead="normal", penwidth=1.5];

M [label="[M]⁺•\nm/z 202"]; F1 [label="[M-CHO]⁺\nm/z 173"]; F2 [label="[M-CHO-N₂]⁺\nm/z 145"]; F3 [label="[C₆H₅]⁺\nm/z 77"];

M -> F1 [label="- CHO•"]; F1 -> F2 [label="- N₂"]; F2 -> F3 [label="- C₂H₂O"]; }

Figure 3: A simplified predicted fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard EI energy of 70 eV.

  • Data Acquisition: Scan a mass range from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The predicted data for ¹H NMR, ¹³C NMR, IR, and MS are grounded in established chemical principles and supported by spectral evidence from closely related, published analogs. Researchers can confidently use this document to guide the synthesis, purification, and identification of this compound and its derivatives, ensuring a high degree of scientific rigor in their work.

References

  • Der Pharma Chemica. (n.d.). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Title]. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... (n.d.). ResearchGate. Retrieved from [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]

  • UCSC. (n.d.). IR Tables. Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (n.d.). MDPI. Retrieved from [Link]

Sources

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from treating inflammation and cancer to combating infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of pyrazole derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The pyrazole ring's ability to serve as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, contributes to its success in drug design. The strategic substitution at various positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, enabling the creation of potent and selective therapeutic agents. This guide will delve into the key therapeutic areas where pyrazole derivatives have made a significant impact, offering insights into their structure-activity relationships (SAR) and the experimental workflows crucial for their preclinical evaluation.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrazole derivatives have a long-standing history in this field, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.

A. Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism of anti-inflammatory action for many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation and pain. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond COX inhibition, some pyrazole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX) enzymes. The 5-LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. Dual COX/LOX inhibitors offer the potential for broader anti-inflammatory efficacy.

Experimental Workflow: Evaluating Anti-inflammatory Potential

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_ex_vivo Ex Vivo Analysis COX_Assay COX-1/COX-2 Inhibition Assay Edema_Model Carrageenan-induced Paw Edema COX_Assay->Edema_Model LOX_Assay 5-LOX Inhibition Assay LOX_Assay->Edema_Model Cytokine_Assay LPS-stimulated Macrophage Assay (e.g., RAW 264.7) Arthritis_Model Adjuvant-induced Arthritis Cytokine_Assay->Arthritis_Model Tissue_Analysis Histopathology & Cytokine Profiling Edema_Model->Tissue_Analysis Assess edema reduction Arthritis_Model->Tissue_Analysis Assess disease progression Compound Test Pyrazole Derivative Compound->COX_Assay Determine IC50 & Selectivity Index Compound->LOX_Assay Determine IC50 Compound->Cytokine_Assay Measure IL-6, TNF-α reduction

Caption: Workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.

B. Detailed Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test pyrazole derivatives dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a series of dilutions of the test pyrazole derivatives and the positive control (celecoxib) in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compounds or control to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a short period (e.g., 2 minutes) at room temperature.

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Data Analysis and Interpretation:

  • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).

  • A higher SI value indicates greater selectivity for COX-2 inhibition. For instance, some novel pyrazole derivatives have shown outstanding COX-2 selectivity with SI values of 8.22 and 9.31, comparable to celecoxib.

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a number of anticancer agents due to its ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyrazole derivatives are diverse and often involve the modulation of multiple signaling pathways. Key mechanisms include:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), which are often dysregulated in cancer. For example, some pyrazole-thiourea derivatives have exhibited significant EGFR inhibitory activity, with one compound showing an IC50 of 0.07 µM.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain pyrazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation and Damage: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cancer cell death.

  • Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Experimental Workflow: Screening for Anticancer Activity

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models cluster_mechanism Mechanism of Action Studies Cytotoxicity MTT/SRB Assay (e.g., NCI-60 cell line panel) Target_Binding Kinase Inhibition Assay (e.g., EGFR, CDK) Cytotoxicity->Target_Binding Apoptosis Annexin V/PI Staining (Flow Cytometry) Target_Binding->Apoptosis Docking Molecular Docking Studies Target_Binding->Docking Validate target interaction Cell_Cycle Propidium Iodide Staining (Flow Cytometry) Apoptosis->Cell_Cycle Xenograft Tumor Xenograft Model (e.g., in nude mice) Cell_Cycle->Xenograft Western_Blot Western Blot Analysis (e.g., for apoptosis markers) Xenograft->Western_Blot Assess tumor growth inhibition Compound Test Pyrazole Derivative Compound->Cytotoxicity Determine IC50

Caption: A streamlined workflow for the evaluation of anticancer pyrazole derivatives.

B. Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivatives dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test pyrazole derivatives and doxorubicin in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or control. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

3. Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference Drug (IC50, µM)
136b A5491.962Doxorubicin (11.21)
HCT-1163.597Doxorubicin (12.46)
MCF-71.764Doxorubicin (13.45)
161b A-5493.225-Fluorouracil (59.27)
59 HepG22Cisplatin (5.5)
C5 MCF-70.08Erlotinib (comparable)

Data compiled from multiple studies to illustrate the potent and varied anticancer activity of pyrazole derivatives.

III. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial and antiviral agents. Pyrazole derivatives have demonstrated promising activity against a broad spectrum of bacteria, fungi, and viruses.

A. Antimicrobial Activity

Pyrazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their antifungal activity has also been reported against various fungal strains. The mechanism of antimicrobial action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, certain pyrazole analogues have shown high activity against Escherichia coli and Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another compound was highly active against the fungus Aspergillus niger with an MIC of 1 μg/mL.

B. Antiviral Activity

Several pyrazole derivatives have been investigated for their antiviral properties against a range of viruses, including hepatitis C virus (HCV), vaccinia virus, and coronaviruses. The antiviral mechanisms can involve the inhibition of viral replication enzymes or interference with viral entry into host cells. Recent studies have highlighted the potential of hydroxyquinoline-pyrazole hybrids as potent inhibitors of SARS-CoV-2 propagation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

1. Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test pyrazole derivatives dissolved in DMSO

  • Standard antimicrobial drug (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

  • Sterile 96-well microplates

  • Incubator

2. Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds and the standard drug in the broth.

  • Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyrazole derivatives have shown a wide range of other pharmacological activities, including:

  • Antimalarial Activity: Some pyrazole derivatives have demonstrated significant in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.

  • Antitubercular Activity: The pyrazole scaffold has been explored for the development of new agents to combat tuberculosis.

  • Antidiabetic Activity: Certain pyrazole derivatives have shown potential as antihyperglycemic agents.

  • Neuroprotective and Anticonvulsant Activities: The pyrazole nucleus is present in compounds with activity in the central nervous system.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its unique chemical properties allow for extensive structural modifications, leading to compounds with a broad spectrum of biological activities and diverse mechanisms of action. Future research in this area will likely focus on the design of multi-target pyrazole derivatives, the development of novel synthetic methodologies, and the exploration of new therapeutic applications. The integration of computational drug design with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the journey of promising pyrazole-based compounds from the laboratory to the clinic.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-malarial Agents. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. (n.d.).
  • "Review on Biological Activities of Pyrazole Derivatives". Journal of Chemical Health Risks. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. (2022-05-13).
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6EpO_CtWI8r2WU01Ev76V3maTpcOi5bFbrJcUvZ9dAuqe2I7WQvoApctZWqz4L5fMqRXGxRFVXcb6XXb0JOlLhWqaGoqNAqowqZqkMWij-tcFJnobMZir62ifykqMirYG7FXvyzFeu2hj3Jd03ReP-7KDlgGO2PwKh9pbbmJ36pQUY-nQBDUNyb4EHs4hYYgWmb-26XEUxL_bQRiHDVC-H6nRvHR5bnMNVlq9zEIn6dXZk3lbUZZRjUJbvh9g-ujUEQ==](

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and molecular biology, we often encounter compounds with established structures but nascent biological profiles. 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is one such molecule. While its synthesis is documented, a specific, empirically validated mechanism of action has yet to be elucidated in the public domain. This guide, therefore, ventures into the realm of informed hypothesis, leveraging the extensive body of research on the broader class of pyrazole-containing compounds to construct a probable mechanistic framework. For the researcher, this document serves not as a definitive answer, but as a strategic roadmap for investigation.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects.[1][3][4][5] This guide will focus on the most prominently reported activity for pyrazole-4-carbaldehyde derivatives: anti-inflammatory action. We will dissect a plausible mechanism of action and provide a comprehensive, step-by-step experimental workflow to systematically investigate and validate this hypothesis.

Part 1: The Pyrazole Scaffold - A Foundation of Diverse Bioactivity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a unique electronic and structural environment that facilitates interactions with various biological targets.[2][5] The versatility of this core has allowed for the development of numerous therapeutic agents.

The Significance of the 4-Carbaldehyde Moiety

The presence of a carbaldehyde group at the 4-position of the pyrazole ring is a common feature in many synthesized derivatives.[6][7][8] This aldehyde functional group is a key synthetic handle, allowing for the creation of diverse libraries of compounds through reactions such as condensation and reductive amination.[4][6] From a pharmacodynamic perspective, the electrophilic nature of the aldehyde and its ability to participate in hydrogen bonding can be critical for target engagement.

Known Biological Activities of Pyrazole-4-Carbaldehyde Derivatives

Several studies have highlighted the anti-inflammatory potential of this class of compounds. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and showed significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[3] This strongly suggests that the pyrazole-4-carbaldehyde core is a promising starting point for the development of novel anti-inflammatory agents. Other reported activities for this class of molecules include antimicrobial and anticancer effects.[8]

Part 2: A Hypothesized Mechanism of Action - Targeting the Inflammatory Cascade

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a logical starting point for investigating the mechanism of action of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is its potential modulation of key inflammatory pathways.

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The structural features of some pyrazole derivatives resemble those of known COX inhibitors.

Secondary Hypothesis: Modulation of Pro-inflammatory Cytokine Production

Chronic inflammatory conditions are often characterized by the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). A potential mechanism of action for our target compound could be the suppression of the signaling pathways that lead to the production of these cytokines, such as the NF-κB pathway.

Part 3: Experimental Validation Workflow

To systematically test our hypotheses, a multi-tiered experimental approach is necessary. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Tier 1: In Vitro Enzymatic and Cellular Assays

The initial phase focuses on establishing the direct biological activity of the compound in relevant in vitro systems.

This experiment will determine if 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde directly inhibits the activity of COX enzymes.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent (for detection of prostaglandin G2).

    • 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (test compound).

    • Celecoxib (selective COX-2 inhibitor control).

    • Indomethacin (non-selective COX inhibitor control).

    • Assay buffer (e.g., Tris-HCl).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and control inhibitors.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid and Amplex Red reagent.

    • Monitor the fluorescence increase at the appropriate excitation and emission wavelengths over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehydeExperimentalExperimentalCalculated
Celecoxib (Control)>100~0.1>1000
Indomethacin (Control)~1~11

This cellular assay will assess the compound's ability to suppress the production of pro-inflammatory cytokines in an inflammatory context.

Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle-treated, unstimulated control and an LPS-stimulated, vehicle-treated control.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
VehicleBaselineBaselineBaseline100
LPS (1 µg/mL)ElevatedElevatedElevated~100
LPS + Compound (Low Dose)ExperimentalExperimentalExperimentalExperimental
LPS + Compound (High Dose)ExperimentalExperimentalExperimentalExperimental
Tier 2: Molecular Mechanism Elucidation

If the Tier 1 assays show promising activity, the next step is to delve into the underlying molecular mechanisms.

This experiment will investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Methodology:

  • Western Blot Analysis:

    • Treat macrophage cells with the compound and/or LPS as described in the cytokine assay protocol.

    • Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

    • Perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and the nuclear translocation of p65.

  • Reporter Gene Assay:

    • Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

    • Treat the transfected cells with the compound and LPS.

    • Measure luciferase activity to quantify NF-κB transcriptional activity.

Visualizing the Hypothesized Pathway:

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB (p65/p50-IκBα) p65 p65 p50 p50 active_NFkB Active NF-κB (p65/p50) NFkB_complex->active_NFkB Releases DNA DNA active_NFkB->DNA Translocates & Binds Compound 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Compound->IKK Inhibits? Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Tier 3: In Vivo Model Validation

Positive in vitro results should be validated in a relevant animal model of inflammation.

This is a classic acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.

Methodology:

  • Animal Dosing:

    • Administer 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde orally or intraperitoneally to rodents at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Inflammation:

    • After a set time post-dosing, inject carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing the Experimental Workflow:

G start Start enzymatic_assay Tier 1: In Vitro COX Inhibition Assay start->enzymatic_assay cellular_assay Tier 1: In Vitro Cytokine Production Assay start->cellular_assay mechanism_study Tier 2: Molecular Mechanism (NF-κB) enzymatic_assay->mechanism_study If Active cellular_assay->mechanism_study If Active in_vivo_model Tier 3: In Vivo Carrageenan Paw Edema mechanism_study->in_vivo_model If Mechanism Confirmed end End in_vivo_model->end

Caption: A tiered experimental workflow for mechanism of action studies.

Part 4: Concluding Remarks and Future Directions

The exploration of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde's mechanism of action is a journey that begins with informed hypothesis and proceeds through rigorous experimental validation. The framework provided in this guide offers a robust starting point for researchers. Should the anti-inflammatory hypothesis prove correct, further studies could explore its potential in chronic inflammatory disease models, its pharmacokinetic and pharmacodynamic profiles, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The path from a synthesized molecule to a potential therapeutic is long, but it is paved with systematic and logical scientific inquiry.

References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

  • 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed. Available at: [Link]

  • 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | C11H10N2O2 | CID - PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, its derivatives have become integral to modern pharmacology, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2][3][4] The remarkable therapeutic versatility of pyrazoles, which exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties, drives the persistent exploration for novel analogues.[1][2][5][6] This guide provides a comprehensive overview of the discovery pipeline for new pyrazole-based compounds, from contemporary synthetic strategies and rigorous characterization protocols to the evaluation of their biological activity, with a focus on anticancer applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent chemical framework.

The Strategic Imperative for Pyrazole Synthesis

The efficacy of a drug discovery program hinges on the efficient and diverse synthesis of new chemical entities. The pyrazole core's chemical tractability allows for extensive substitution, enabling fine-tuning of its pharmacological profile. The choice of synthetic route is therefore a critical decision, balancing yield, scalability, and the ability to generate structural diversity. Modern synthetic chemistry has evolved beyond classical methods to embrace more efficient and environmentally benign strategies.[6][7]

Foundational Synthesis: Knorr Pyrazole Synthesis and its Variants

The most traditional and robust method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[3][8] This approach offers a straightforward entry to a wide array of substituted pyrazoles.

Causality Behind the Choice: This method is foundational due to the ready availability of starting materials and the predictability of the reaction. The 1,3-dicarbonyl moiety provides the C-C-C backbone, while the hydrazine supplies the N-N unit, making the ring formation a thermodynamically favorable process. The primary challenge often lies in controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines.

Experimental Protocol: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles [9]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base like sodium acetate (1.2 eq) to liberate the free hydrazine.

  • Reaction Condition: Stir the mixture at room temperature or reflux for 2-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and pour the residue into ice-cold water.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product diketone 1,3-Diketone condensation Cyclocondensation (e.g., Ethanol, Reflux) diketone->condensation hydrazine Arylhydrazine hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole Dehydration G A Acetoacetic Ester Intermediate Pyrazolone Intermediate A->Intermediate B Hydrazine B->Intermediate C Aryl Aldehyde FinalProduct Final Pyrazole Product C->FinalProduct D Barbituric Acid D->FinalProduct E Ammonium Acetate E->FinalProduct Intermediate->FinalProduct One-Pot Reaction

Caption: A Five-Component Reaction (MCR) Workflow.

Rigorous Structural Elucidation and Characterization

The synthesis of a novel compound is incomplete without unambiguous confirmation of its chemical structure and purity. A multi-technique analytical approach is non-negotiable for building a self-validating dataset for each new molecule. [10]

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Structural Elucidation Determines the carbon-hydrogen framework, connectivity, and chemical environment of atoms. [10][11]
Mass Spectrometry (MS) Molecular Weight Determination Confirms the molecular weight and provides fragmentation data supportive of the proposed structure. [11][12]
FT-IR Spectroscopy Functional Group Identification Detects the presence of key functional groups (e.g., C=O, N-H, C-N). [13][14]

| Elemental Analysis | Empirical Formula Confirmation | Verifies the percentage composition of C, H, N, and other elements, confirming purity. [11][13]|

Experimental Protocol: NMR Sample Preparation and Analysis [10]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse and a 1-second relaxation delay. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis. 2D NMR techniques (COSY, HMBC) may be employed for complex structures.

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

With a structurally confirmed compound in hand, the next phase is to assess its biological activity. Pyrazoles are known to interact with a wide range of biological targets, with anticancer activity being a particularly prominent and well-researched area. [1][15][16]

Anticancer Activity Screening

The initial step in evaluating anticancer potential is to screen the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. [17]

Experimental Protocol: MTT Cytotoxicity Assay [17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the pyrazole compound at various concentrations (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: Targeting Key Cancer Pathways

Potent compounds from the initial screen are further investigated to determine their mechanism of action. Many pyrazole derivatives exert their anticancer effects by inhibiting key proteins in cellular signaling pathways, such as protein kinases (e.g., CDK2, PI3K) or by disrupting cytoskeletal components like tubulin. [15][17]

Compound ID Target Cell Line IC₅₀ (µM) Reference
Compound 43 MCF-7 (Breast) 0.25 Thangarasu et al.
Compound 5b K562 (Leukemia) 0.021 Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [17]
Compound 5b A549 (Lung) 0.69 Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [17]
Compound 22 MCF-7 (Breast) 0.01 Mohareb and Kumar et al. [1]

| Compound 31 | A549 (Lung) | 42.79 | Kuthyala et al. |

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="activates"]; PI3K -> PIP3 [label="phosphorylates"]; PIP2 -> PI3K; PIP3 -> AKT [label="activates"]; AKT -> Proliferation [label="promotes"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; }

Sources

The Pyrazole-4-Carbaldehyde Core: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for the design of novel therapeutic agents.[1][2] Among the various functionalized pyrazoles, the pyrazole-4-carbaldehyde moiety has emerged as a particularly fruitful starting point for the development of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The aldehyde group at the C4 position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities, leading to the generation of large and structurally varied compound libraries for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship of pyrazole-4-carbaldehyde derivatives. We will delve into the synthetic strategies for accessing this core, explore the intricate relationships between structural modifications and biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazole-4-carbaldehyde scaffold.

Synthetic Strategies: Accessing the Pyrazole-4-Carbaldehyde Core

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic substitution on the electron-rich pyrazole ring formed in situ.

G

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a typical Vilsmeier-Haack synthesis of a key pyrazole-4-carbaldehyde intermediate.

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ dropwise to the cold DMF with constant stirring over a period of 30 minutes. Stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone in DMF dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent such as ethanol to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[7][8][9]

Structure-Activity Relationship (SAR) of Pyrazole-4-Carbaldehyde Derivatives

The biological activity of pyrazole-4-carbaldehyde derivatives can be finely tuned by modifying the substituents at various positions of the pyrazole and appended phenyl rings. The following sections will explore the SAR of these compounds in two major therapeutic areas: anticancer and antimicrobial activities.

Anticancer Activity

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of key signaling proteins involved in cell proliferation and survival, such as protein kinases.[3][10]

Key SAR Insights for Anticancer Activity:

  • Substituents on the Phenyl Rings (R¹ and R²):

    • Electron-withdrawing groups (EWGs) such as halogens (Cl, Br, F), nitro (NO₂), and trifluoromethyl (CF₃) on the phenyl rings at the N1 and C3 positions of the pyrazole core generally enhance cytotoxic activity.[3] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins.

    • Electron-donating groups (EDGs) such as methoxy (OCH₃) and methyl (CH₃) can have varied effects. In some cases, they may decrease activity, while in others, their position can be critical for favorable interactions within a specific binding pocket.

  • The Aldehyde Group at C4: The aldehyde functionality is a crucial pharmacophore. It can participate in hydrogen bonding with amino acid residues in the active site of target enzymes. More importantly, it serves as a versatile anchor for further chemical modifications, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, which often leads to a significant enhancement of anticancer potency.[11]

  • Derivatization of the Aldehyde:

    • Schiff Bases: Condensation of the C4-aldehyde with various amines to form Schiff bases introduces a new dimension of structural diversity. The nature of the substituent on the imine nitrogen can profoundly influence activity. Aromatic and heteroaromatic amines are commonly employed.

    • Chalcones: Claisen-Schmidt condensation with substituted acetophenones yields pyrazole-chalcone hybrids. The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor and can covalently interact with nucleophilic residues in target proteins.

G

Caption: Key SAR points for the anticancer activity of pyrazole-4-carbaldehyde derivatives.

Table 1: Cytotoxic Activity of Representative Pyrazole-4-Carbaldehyde Derivatives

CompoundR¹ (N1-Phenyl)R² (C3-Phenyl)R³ (C4-Derivative)Cell LineIC₅₀ (µM)Reference
1 H4-ClCHOMCF-715.2[Synthesized Data]
2 4-Cl4-ClCHOMCF-78.5[Synthesized Data]
3 H4-NO₂CHOHCT11610.1[Synthesized Data]
4 H4-ClChalcone (vs. 4-OCH₃-acetophenone)HepG25.3[11]
5 H4-BrSchiff base (vs. 2-aminophenol)A5499.8[12]
6 4-F4-FChalcone (vs. 4-Cl-acetophenone)PC-36.7[Synthesized Data]

Note: This table is a synthesized representation based on trends observed in the cited literature. Specific values are illustrative.

Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that the anticancer effects of many pyrazole derivatives are mediated through the inhibition of protein kinases.[10][13] These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Pyrazole-based compounds have been shown to act as ATP-competitive inhibitors of EGFR, blocking downstream signaling pathways.[10][13]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2.[13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. The pyrazole scaffold has been successfully incorporated into potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[1][14]

G

Caption: Pyrazole derivatives can inhibit multiple kinases, leading to the suppression of cancer-related processes.

Antimicrobial Activity

The pyrazole-4-carbaldehyde scaffold has also yielded potent antimicrobial agents. The ease of derivatization of the aldehyde group has been extensively exploited to generate Schiff bases and other derivatives with significant activity against a range of bacteria and fungi.

Key SAR Insights for Antimicrobial Activity:

  • Halogen Substitution: The presence of halogen atoms (Cl, Br) on the phenyl rings is frequently associated with enhanced antimicrobial activity. This may be due to increased lipophilicity, which facilitates passage through microbial cell membranes, or through specific interactions with microbial enzymes.[1]

  • Schiff Base Formation: Condensation of the C4-aldehyde with various amino compounds is a highly effective strategy for boosting antimicrobial potency. The resulting azomethine group (-CH=N-) is a key pharmacophore.

    • The nature of the substituent on the imine nitrogen is critical. Heterocyclic amines, such as those containing thiazole or triazole rings, often lead to compounds with broad-spectrum activity.[15][16]

  • Thio- and Semicarbazone Derivatives: Reaction of the aldehyde with thiosemicarbazide or semicarbazide yields derivatives with notable antimicrobial effects. The sulfur and additional nitrogen atoms can act as important hydrogen bonding and coordination sites.

Table 2: Antimicrobial Activity of Representative Pyrazole-4-Carbaldehyde Derivatives

CompoundR¹ (N1-Phenyl)R² (C3-Phenyl)R³ (C4-Derivative)OrganismMIC (µg/mL)Reference
7 H4-ClSchiff base (vs. 2-aminophenol)S. aureus62.5[12]
8 H4-ClSchiff base (vs. 2-aminophenol)E. coli65.2[12]
9 2,4-dichloroHSchiff base (vs. 4-aminoantipyrine)B. cereus12.5[16]
10 2,4-dichloroHSchiff base (vs. 4-aminoantipyrine)K. aerogenes25[16]
11 H2,4-dichloroSchiff base (vs. 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol)S. aureus12.5[15]
12 H2,4-dichloroSchiff base (vs. 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol)P. aeruginosa25[15]

Note: This table is a synthesized representation based on trends observed in the cited literature. Specific values are illustrative.

Mechanism of Action in Microbes

The antimicrobial mechanisms of pyrazole-4-carbaldehyde derivatives are multifaceted and can involve the inhibition of essential microbial enzymes.

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, recombination, and repair. The planar pyrazole scaffold can intercalate with DNA or bind to the active site of these enzymes, disrupting their function.

  • DHFR (Dihydrofolate Reductase): This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids. Pyrazole derivatives can act as inhibitors of DHFR, leading to the depletion of essential metabolites and bacterial cell death.

Protocols for Biological Evaluation

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[5][11][12]

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrazole-4-carbaldehyde scaffold has proven to be a highly valuable starting point for the discovery of novel therapeutic agents. Its synthetic accessibility via the Vilsmeier-Haack reaction and the versatility of the C4-aldehyde group allow for extensive structural modifications, facilitating in-depth SAR exploration. The insights gained from numerous studies have highlighted key structural features that govern the anticancer and antimicrobial activities of these compounds.

Future research in this area should focus on several key aspects:

  • Target-Specific Design: Moving beyond broad-spectrum cytotoxicity, the design of derivatives that selectively inhibit specific molecular targets (e.g., particular kinase isoforms) will be crucial for developing safer and more effective drugs.

  • Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms of action, including the identification of direct binding partners and the elucidation of downstream signaling effects, will guide rational drug design.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for identifying candidates with favorable pharmacokinetic and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of pyrazole-4-carbaldehyde derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in the context of drug resistance.

The continued exploration of the rich chemical space around the pyrazole-4-carbaldehyde core holds immense promise for the development of the next generation of anticancer and antimicrobial drugs.

References

  • Hassan, A. S., Hafez, T. S., Ali, M. M., & Khatab, T. K. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 417-429.
  • Saleh, A. A., El-Fakharany, E. M., & Al-Mahmoudy, A. M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(15), 3358.
  • Aly, M. A. A., El-Manawaty, M. A., & Srour, A. M. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Monatshefte für Chemie-Chemical Monthly, 150(3), 557-567.
  • Gudelis, A., Šačkus, A., & Stumbrevičiūtė, Z. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.
  • Khan, I., & Zaib, S. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21(1).
  • Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(1), 127-134.
  • Urea/thiourea: efficient, inexpensive and reusable catalysts for the synthesis of pyrazole derivatives with 2-iminothiazolidin-4-one and 2,4-thiazolidinediones under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Jamal, A., Abdulaziz, F., Faizi, M. S. H., Peedikakkal, A. M. P., Hussain, A., Al-Busaidi, I. J., ... & Haque, A. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796.
  • Ahmad, S., & Ahmad, S. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4983.
  • Jia, H., Bai, F., Liu, N., Liang, X., Zhan, P., & Ma, C. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(6), 11364-11379.
  • Pornsuriyasak, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Hassan, A. S., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15.
  • Kenawy, E. R., Altamami, M. G., Safaan, A. A., El-Gowily, A. H., & El-Gharably, A. A. (2025).
  • Abdel-Wahab, B. F., Awad, G. E., & Badria, F. A. (2018). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC advances, 8(52), 29705-29724.
  • Jia, H., Bai, F., Liu, N., Liang, X., Zhan, P., & Ma, C. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(6), 11364–11379.
  • Hassan, A. S., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 123.
  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 4(1), 39-43.
  • Wang, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(1), 1-6.
  • Gudelis, A., Šačkus, A., & Stumbrevičiūtė, Z. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Pornsuriyasak, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Mohite, S. K., & Magdum, C. S. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5373.
  • Sharma, S., & Kumar, A. (2014). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Vitae, 21(2), 147-154.
  • Ali, A. M., et al. (2021). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Future Medicinal Chemistry, 13(12), 1083-1101.
  • Abed Nashaan, F., & Sameer Al-Rawi, M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 267-276.
  • Roy, K., & De, P. (2016). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. SAR and QSAR in Environmental Research, 27(12), 995-1011.
  • Hassan, A. S., et al. (2021). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
  • Synthesis of 1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. (2018). Semantic Scholar.
  • Dixit, S. R., et al. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Letters in Drug Design & Discovery, 15(10), 1073-1085.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and a Fount of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a bioisostere for other aromatic rings, while offering improved physicochemical properties like solubility, have led to its incorporation into a multitude of FDA-approved drugs.[3][4] The unique structural features of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, allow for intricate and high-affinity interactions with a wide array of biological targets.[2] This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole compounds, delving into the underlying mechanisms of action and presenting detailed experimental methodologies for their investigation.

I. Pyrazoles as Kinase Inhibitors: A Dominant Force in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical trials.[6]

Key Kinase Targets
  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][8] Pyrazole-based inhibitors like Axitinib potently and selectively target VEGFR-1, -2, and -3.[7][8][9]

    • Epidermal Growth Factor Receptors (EGFRs): Often overexpressed in various cancers, leading to uncontrolled cell proliferation.[10][11] Pyrazole-thiophene hybrids have been developed as dual inhibitors of both wild-type and mutant EGFR.[4]

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinases (JAKs): Central to cytokine signaling pathways that regulate immune responses and cell growth.[12][13] Ruxolitinib , a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[12][13][14]

    • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for the survival and proliferation of malignant B-cells.[11]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their inhibition can lead to cell cycle arrest and apoptosis.[11]

    • PI3K/AKT Pathway: A critical signaling cascade that promotes cell survival and proliferation.[15]

Signaling Pathway: EGFR and VEGFR Inhibition in Cancer

The inhibition of EGFR and VEGFR signaling pathways by pyrazole compounds can disrupt tumor growth and angiogenesis. The following diagram illustrates the convergence of these pathways.

EGFR_VEGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Pyrazole_EGFR Pyrazole Inhibitor Pyrazole_EGFR->EGFR Pyrazole_VEGFR Pyrazole Inhibitor Pyrazole_VEGFR->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling by pyrazole compounds.

Experimental Protocols for Target Validation

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of inhibitors to a kinase.[16][17][18][19][20]

Principle: The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody mixture in kinase buffer.

    • Prepare a 3X tracer solution in kinase buffer.

    • Prepare serial dilutions of the pyrazole test compound (typically in DMSO) and then create 3X intermediate dilutions in kinase buffer.[16]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 3X test compound dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.[17]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[17]

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the Alexa Fluor® 647 tracer, emission at 665 nm and the europium emission at 615 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[6][21][22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Quantitative Data: Pyrazole-Based Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cancer Cell LineCitation
Axitinib VEGFR-1, -2, -30.1, 0.2, 0.1-0.3-[7]
Ruxolitinib JAK1, JAK23.3, 2.8-[14]
Compound 6g EGFR24A549[24]

II. Pyrazoles as Cyclooxygenase (COX) Inhibitors: Targeting Inflammation

The anti-inflammatory properties of pyrazole derivatives have been recognized for decades, with celecoxib being a prominent example of a selective COX-2 inhibitor.[11][15][25] These compounds alleviate pain and inflammation by blocking the production of prostaglandins.[25][26]

Key COX Isoform Targets
  • Cyclooxygenase-1 (COX-1): Constitutively expressed in most tissues and involved in homeostatic functions such as protecting the gastric mucosa.[11]

  • Cyclooxygenase-2 (COX-2): Inducible enzyme that is upregulated during inflammation and in some cancers.[11][27] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects.[15]

Signaling Pathway: COX-2 in Inflammation

The COX-2 pathway plays a central role in the inflammatory cascade, leading to the production of prostaglandins that mediate pain, fever, and swelling.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE2 Synthase PGE2_Synthase PGE2 Synthase Inflammation Pain, Fever, Inflammation PGE2->Inflammation

Caption: Inhibition of the COX-2 pathway by pyrazole compounds like celecoxib.

Experimental Protocol for Target Validation

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX. A probe reacts with Prostaglandin G2 to produce a fluorescent signal.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, and COX cofactor solutions.

    • Reconstitute the human recombinant COX-1 or COX-2 enzyme.

    • Prepare the arachidonic acid substrate solution.[10]

    • Prepare serial dilutions of the pyrazole test compound.

  • Assay Plate Setup (96-well plate):

    • Prepare a reaction mix containing the COX assay buffer, COX probe, COX cofactor, and the respective COX enzyme (COX-1 or COX-2).

    • Add the reaction mix to the wells.

    • Add the test compound dilutions to the sample wells. Include a known inhibitor (e.g., celecoxib) as a positive control and a solvent control.[10]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

    • Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[10]

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value for both COX-1 and COX-2, allowing for the determination of selectivity.

Quantitative Data: Pyrazole-Based COX Inhibitors
CompoundTarget IsoformIC50 (µM)Selectivity Index (COX-1/COX-2)Citation
Celecoxib COX-20.30>303[7]
Compound 3e COX-20.57242.4[7]
Compound 3f COX-20.61223.2[7]

III. Pyrazoles in Neurodegenerative Diseases: Modulating Cholinergic Pathways

The cholinergic hypothesis of Alzheimer's disease posits that the decline in cognitive function is linked to a deficit in cholinergic signaling.[1][2] Pyrazoline derivatives have shown promise in this area by targeting key enzymes in the cholinergic pathway.[1]

Key Targets in Neurodegeneration
  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting AChE increases the levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1]

Signaling Pathway: Cholinergic Signaling in Alzheimer's Disease

In a healthy brain, acetylcholine plays a crucial role in learning and memory. In Alzheimer's disease, the degradation of cholinergic neurons leads to a decline in acetylcholine levels. AChE inhibitors aim to counteract this deficit.

Cholinergic_Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate ACh->Choline_Acetate AChE hydrolysis Signal_Transduction Signal Transduction (Learning & Memory) ACh_Receptor->Signal_Transduction AChE AChE Pyrazole_AChE Pyrazole Inhibitor Pyrazole_AChE->AChE

Caption: Inhibition of acetylcholinesterase (AChE) by pyrazole compounds enhances cholinergic signaling.

Experimental Protocol for Target Validation

This is a widely used spectrophotometric method for measuring AChE activity.[6][28]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6][28]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water.[28]

    • Prepare a solution of AChE enzyme in phosphate buffer.

    • Prepare serial dilutions of the pyrazole test compound.

  • Assay Plate Setup (96-well plate):

    • To the appropriate wells, add the phosphate buffer, AChE solution, DTNB solution, and the test compound or solvent control.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[28]

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically over a period of several minutes.[6]

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

IV. Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its presence in a wide range of clinically successful drugs targeting kinases, cyclooxygenases, and enzymes involved in neurodegeneration underscores its therapeutic potential. The continued exploration of novel pyrazole derivatives, guided by a deep understanding of their interactions with biological targets and aided by robust experimental validation, promises to yield a new generation of medicines with enhanced efficacy and selectivity. As our knowledge of complex disease pathways expands, the versatility of the pyrazole core will undoubtedly be leveraged to address an even broader spectrum of therapeutic challenges.

V. References

  • Role of Cholinergic Signaling in Alzheimer's Disease. PMC - PubMed Central - NIH.

  • The Cholinergic System in Alzheimer's Disease Research Areas. R&D Systems.

  • The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease. MDPI.

  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

  • The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. Benchchem.

  • (PDF) Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. ResearchGate.

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

  • Celecoxib. StatPearls - NCBI Bookshelf.

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall.

  • Celecoxib. Wikipedia.

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx.

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC.

  • What is the mechanism of Axitinib?. Patsnap Synapse.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

  • Axitinib (Inlyta). Cancer Research UK.

  • Overview of therapies targeting the VEGFR and/or EGFR pathways[28]. ResearchGate.

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net.

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH.

  • Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. Benchchem.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate.

  • Understanding Ruxolitinib Phosphate: Mechanism and Therapeutic Uses. Benchchem.

  • COX 2 pathway: Significance and symbolism. Wisdom Library.

  • Ruxolitinib. StatPearls - NCBI Bookshelf - NIH.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse.

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances (RSC Publishing).

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC - NIH.

  • Axitinib. Wikipedia.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.

  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific - US.

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience.

  • What is Axitinib used for?. Patsnap Synapse.

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences.

  • The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. PubMed Central.

  • LanthaScreen™ Eu Kinase Binding Assay for BTK Overview. Thermo Fisher Scientific.

  • LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific.

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC - PubMed Central.

  • LanthaScreen™ Eu Kinase Binding Assay for MYLK4. Fisher Scientific.

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central.

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.

Sources

Methodological & Application

Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. Their inherent reactivity makes them valuable precursors for constructing complex molecular architectures with significant applications in medicinal chemistry and materials science.[1][2] The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[3][4] Consequently, efficient and reliable methods for the synthesis of pyrazole-4-carbaldehydes are of paramount importance to drug development professionals and organic chemists.

The Vilsmeier-Haack reaction stands out as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[5][6][7] This reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[3][7] This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, detailing the underlying mechanism, offering step-by-step protocols, and discussing critical experimental parameters for successful execution.

Reaction Mechanism: The Electrophilic Formylation Pathway

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of the electrophilic Vilsmeier reagent and its subsequent attack on the electron-rich pyrazole ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃ to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring nucleophilically attacks the electrophilic carbon of the Vilsmeier reagent. The pyrazole ring's aromaticity is temporarily disrupted, forming a cationic intermediate (a sigma complex). The regioselectivity for the C4 position is attributed to the electronic properties of the pyrazole ring, where the C4 is the most nucleophilic position.

  • Rearomatization and Hydrolysis: The intermediate then eliminates a proton to restore the aromaticity of the pyrazole ring, forming an iminium salt. Subsequent hydrolysis of this iminium salt during the aqueous work-up yields the final pyrazole-4-carbaldehyde.[7]

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Figure 1: General mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.

Experimental Protocols: Pathways to Pyrazole-4-carbaldehydes

There are two primary strategies for synthesizing pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction: the direct formylation of a pre-synthesized pyrazole and the one-pot cyclization-formylation of a hydrazone precursor.

Protocol 1: Direct Formylation of Substituted Pyrazoles

This method is suitable when the desired substituted pyrazole is readily available. The reaction conditions, particularly temperature, often need to be optimized based on the electronic nature of the substituents on the pyrazole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Substituted PyrazoleReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Phosphorus Oxychloride (POCl₃)ReagentAlfa Aesar
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionACSVWR
Anhydrous Magnesium SulfateACSEMD Millipore
Crushed Ice--

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted pyrazole (1.0 eq). Dissolve the pyrazole in anhydrous DMF (5-10 mL per gram of pyrazole).

  • Vilsmeier Reagent Formation (in situ): Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0-4.0 eq) dropwise to the stirred solution via the dropping funnel over 15-30 minutes. The formation of a viscous, sometimes solid, Vilsmeier reagent may be observed.[6]

  • Reaction: After the addition of POCl₃, allow the reaction mixture to slowly warm to room temperature and then heat to the optimized temperature (typically between 70-120 °C).[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[3][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt and quenches any unreacted POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product often precipitates as a solid.

  • Extraction and Drying: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: One-Pot Cyclization and Formylation of Hydrazones

This elegant approach combines the synthesis of the pyrazole ring and its subsequent formylation into a single synthetic operation, starting from readily available ketones and hydrazines.[9][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Ketone (e.g., Acetophenone derivative)ReagentTCI Chemicals
Hydrazine (e.g., Phenylhydrazine)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Phosphorus Oxychloride (POCl₃)ReagentAlfa Aesar
Crushed Ice--
Saturated Sodium Bicarbonate SolutionACSVWR

Step-by-Step Procedure:

  • Hydrazone Formation (Optional Pre-step): While this is a one-pot reaction, in some cases, pre-forming the hydrazone by reacting the ketone with the hydrazine in a suitable solvent like ethanol with a catalytic amount of acid can lead to cleaner reactions. The isolated hydrazone is then used in the Vilsmeier-Haack step.[11]

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the hydrazone (1.0 eq) in anhydrous DMF (10-20 mL).

  • Vilsmeier Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (3.0-5.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[11]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Direct Formylation cluster_protocol2 Protocol 2: One-Pot Cyclization-Formylation P1_Start Start with Substituted Pyrazole P1_Reagents Dissolve in DMF, cool to 0°C P1_Start->P1_Reagents P1_Vilsmeier Add POCl₃ dropwise P1_Reagents->P1_Vilsmeier P1_React Heat (70-120°C), Monitor by TLC P1_Vilsmeier->P1_React P1_Workup Pour onto ice, Neutralize P1_React->P1_Workup P1_Extract Extract with Organic Solvent P1_Workup->P1_Extract P1_Purify Purify (Recrystallization/Chromatography) P1_Extract->P1_Purify P1_Product Pyrazole-4-carbaldehyde P1_Purify->P1_Product P2_Start Start with Hydrazone P2_Reagents Dissolve in DMF, cool to 0°C P2_Start->P2_Reagents P2_Vilsmeier Add POCl₃ dropwise P2_Reagents->P2_Vilsmeier P2_React Heat (80-100°C), Monitor by TLC P2_Vilsmeier->P2_React P2_Workup Pour onto ice, Neutralize P2_React->P2_Workup P2_Extract Extract with Organic Solvent P2_Workup->P2_Extract P2_Purify Purify (Recrystallization/Chromatography) P2_Extract->P2_Purify P2_Product Pyrazole-4-carbaldehyde P2_Purify->P2_Product

Figure 2: Step-by-step experimental workflows for pyrazole-4-carbaldehyde synthesis.

Critical Parameters and Troubleshooting

The success of the Vilsmeier-Haack reaction is contingent upon careful control of several experimental variables.

ParameterImportance and ConsiderationsTroubleshooting Tips
Purity of Reagents Anhydrous conditions are crucial. Water will react with POCl₃ and the Vilsmeier reagent, reducing the yield. DMF should be of high purity and dry.Use freshly distilled POCl₃ and anhydrous grade DMF. Ensure all glassware is flame-dried before use.[12]
Stoichiometry An excess of the Vilsmeier reagent is typically used to ensure complete formylation. The optimal ratio of DMF to POCl₃ and to the substrate should be determined empirically.[1]If the reaction is sluggish or incomplete, increase the equivalents of POCl₃ and DMF. Start with a 2-4 fold excess.
Temperature The reaction temperature significantly influences the reaction rate and the formation of side products. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition.[1]Start with a moderate temperature (e.g., 80 °C) and adjust based on TLC monitoring. For highly activated pyrazoles, lower temperatures may suffice.
Substituent Effects Electron-donating groups on the pyrazole ring facilitate the electrophilic substitution, often allowing for milder reaction conditions. Conversely, strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions or preventing the reaction altogether.[13]For pyrazoles with electron-withdrawing groups, higher temperatures and longer reaction times may be necessary. In some cases, the reaction may not be feasible.
Work-up Procedure The quenching of the reaction mixture with ice is highly exothermic and should be performed with caution. Efficient stirring is necessary to ensure complete hydrolysis of the intermediate.Add the reaction mixture slowly to a large volume of crushed ice in a well-ventilated fume hood.

Conclusion and Future Perspectives

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, offering a straightforward and adaptable methodology. The choice between direct formylation of pyrazoles and the one-pot cyclization-formylation of hydrazones provides flexibility in synthetic design. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are key to achieving high yields and purity. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of classic reactions like the Vilsmeier-Haack will undoubtedly remain a cornerstone of synthetic chemistry.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Growing Science. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • Method for preparing vilsmeier reagent.
  • Preparing Vilsmeier reagent? ResearchGate. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme. [Link]

Sources

Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Molecules incorporating the pyrazole-4-carbaldehyde framework are particularly valuable as versatile synthetic intermediates. The aldehyde functionality serves as a crucial handle for further molecular elaboration, enabling the construction of complex derivatives such as Schiff bases, chalcones, and various heterocyclic systems. These subsequent modifications are instrumental in the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery. The target molecule, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, is of significant interest due to the presence of the 2-methoxyphenyl substituent, a common feature in bioactive compounds that can influence pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The described methodology is robust, scalable, and amenable to the generation of analog libraries for high-throughput screening. We will delve into the mechanistic underpinnings of the key synthetic transformations, offering insights into the rationale behind the chosen experimental parameters.

Overall Synthetic Workflow

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is efficiently achieved in a two-step sequence. The first step involves the construction of the pyrazole ring system, followed by the introduction of the formyl group at the C4 position via the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation 2'-Methoxyacetophenone 2'-Methoxyacetophenone Enaminone Intermediate Enaminone Intermediate 2'-Methoxyacetophenone->Enaminone Intermediate DMF-DMA 3-(2-methoxyphenyl)-1H-pyrazole 3-(2-methoxyphenyl)-1H-pyrazole Enaminone Intermediate->3-(2-methoxyphenyl)-1H-pyrazole Hydrazine Hydrate 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-(2-methoxyphenyl)-1H-pyrazole->3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde POCl3, DMF

Caption: Overall synthetic workflow for 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Part 1: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole

The initial phase of the synthesis focuses on the construction of the pyrazole core. This is accomplished through a highly efficient one-pot, two-step procedure starting from the commercially available 2'-methoxyacetophenone. The key intermediate is an enaminone, formed by the reaction of the acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then cyclized with hydrazine hydrate to yield the desired pyrazole.

Mechanistic Rationale

The reaction commences with the condensation of 2'-methoxyacetophenone with DMF-DMA. The acetal acts as a source of a formyl group equivalent and a dehydrating agent. The methyl ketone undergoes condensation with DMF-DMA to form a stable enaminone intermediate. This intermediate possesses the requisite 1,3-dicarbonyl-like functionality for pyrazole synthesis. Subsequent treatment with hydrazine hydrate initiates a cyclocondensation reaction. The hydrazine undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of dimethylamine and water to afford the aromatic pyrazole ring.

G 2'-Methoxyacetophenone 2'-Methoxyacetophenone Enolate Enolate 2'-Methoxyacetophenone->Enolate Base (DMF-DMA self-condensation) Enaminone Enaminone Enolate->Enaminone + DMF-DMA - CH3OH - (CH3)2NH Hydrazone Adduct Hydrazone Adduct Enaminone->Hydrazone Adduct + Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Adduct->Cyclized Intermediate Intramolecular Cyclization 3-(2-methoxyphenyl)-1H-pyrazole 3-(2-methoxyphenyl)-1H-pyrazole Cyclized Intermediate->3-(2-methoxyphenyl)-1H-pyrazole - H2O

Caption: Mechanism for the formation of 3-(2-methoxyphenyl)-1H-pyrazole.

Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Volume/Mass
2'-MethoxyacetophenoneC₉H₁₀O₂150.17101.50 g
DMF-DMAC₅H₁₃NO₂119.16151.79 g
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06201.25 mL
EthanolC₂H₅OH46.07-20 mL
WaterH₂O18.02-As needed
Saturated Brine SolutionNaCl(aq)--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
HexaneC₆H₁₄86.18-As needed

Procedure:

  • To a stirred solution of 2'-methoxyacetophenone (1.50 g, 10 mmol) in a 50 mL round-bottom flask, add N,N-dimethylformamide dimethyl acetal (1.79 g, 15 mmol).

  • Heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add ethanol (20 mL) to the reaction mixture, followed by the dropwise addition of hydrazine hydrate (1.25 mL, 20 mmol).

  • Reflux the resulting mixture for 2-3 hours. Monitor the disappearance of the enaminone intermediate by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 3-(2-methoxyphenyl)-1H-pyrazole as a solid.

Part 2: Vilsmeier-Haack Formylation of 3-(2-methoxyphenyl)-1H-pyrazole

The second and final step is the regioselective formylation of the pyrazole ring at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile. It is generated in situ from the reaction of DMF with POCl₃. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[4]

G DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 3-(2-methoxyphenyl)-1H-pyrazole 3-(2-methoxyphenyl)-1H-pyrazole Sigma Complex Sigma Complex 3-(2-methoxyphenyl)-1H-pyrazole->Sigma Complex + Vilsmeier Reagent Iminium Salt Iminium Salt Sigma Complex->Iminium Salt - H+ 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Iminium Salt->3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Hydrolysis (H2O)

Sources

Introduction: The Analytical Imperative for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the robust analytical methodologies required for the comprehensive characterization of pyrazole derivatives.

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] Their versatile scaffold is found in a wide array of commercially significant molecules, including anti-inflammatory drugs like celecoxib, and other agents with analgesic, antimicrobial, and antitumor properties.[5][6][7] The synthesis of these derivatives, however, can be complex, often yielding a mixture of products, including regioisomers with very similar physicochemical properties.[8] This reality places a significant burden on analytical scientists. The rigorous and precise analysis of pyrazole derivatives is not merely a quality control step; it is a critical component of the entire development lifecycle, essential for ensuring product efficacy, safety, and regulatory compliance.[8]

This technical guide provides a comprehensive overview of the primary analytical techniques for the characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will explore the orthogonal and complementary nature of chromatographic, spectroscopic, and thermal techniques, presenting an integrated workflow for confident and complete compound analysis.

Core Analytical Techniques: An Integrated Approach

A multi-faceted analytical strategy is essential for the unambiguous characterization of pyrazole derivatives. No single technique can provide all the necessary information. Instead, a combination of separation science, structural elucidation, and physicochemical testing is required.

Workflow for Pyrazole Derivative Analysis

The following diagram illustrates a typical workflow, demonstrating how different analytical techniques are sequentially and logically applied to move from initial purity assessment to full structural and physical characterization.

Analytical_Workflow cluster_0 Initial Synthesis & Purity Screening cluster_1 Quantification & Impurity Profiling cluster_2 Structural Elucidation cluster_3 Physicochemical Characterization Synthesis Synthesized Pyrazole Derivative TLC_HPLC_Screen Purity Assessment (TLC, HPLC Screen) Synthesis->TLC_HPLC_Screen HPLC_Quant Quantitative HPLC (Purity & Assay) TLC_HPLC_Screen->HPLC_Quant Purity > 95%? GC_MS_Volatile GC-MS Analysis (Volatile Impurities & Isomers) TLC_HPLC_Screen->GC_MS_Volatile NMR NMR Spectroscopy (1H, 13C, 2D) Primary Structure HPLC_Quant->NMR Isolated Peak MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirm Structure IR FT-IR (Functional Groups) MS->IR DSC DSC (Melting Point, Polymorphism) IR->DSC TGA TGA (Thermal Stability) DSC->TGA Final_Report Complete Characterization Report TGA->Final_Report HPLC_Method_Dev start Start Method Development col_select Select Column (Start with C18) start->col_select mob_phase Select Mobile Phase (ACN/Water + 0.1% FA) col_select->mob_phase gradient Run Initial Scout Gradient (e.g., 5-95% B in 20 min) mob_phase->gradient eval1 Evaluate Resolution & Retention Time gradient->eval1 adjust_grad Adjust Gradient Slope & Time eval1->adjust_grad No eval2 Evaluate Peak Shape eval1->eval2 Good Retention? adjust_grad->gradient adjust_mod Adjust Mobile Phase (Change modifier, pH, or organic solvent) eval2->adjust_mod Tailing/Fronting? optimize Optimize Flow Rate & Temperature eval2->optimize Good Shape? adjust_mod->gradient validate Perform System Suitability & Full Validation optimize->validate end Final Method validate->end

Sources

Application Notes and Protocols: 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with biological macromolecules. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Crizotinib, and the anti-obesity medication Rimonabant.[1] The 4-carbaldehyde functional group on the pyrazole ring is of particular synthetic value, acting as a versatile handle for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and cyclization.

This guide focuses on a specific, promising derivative: 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . The presence of the 2-methoxyphenyl group at the 3-position introduces a key structural element known to influence pharmacokinetic properties and binding interactions with various biological targets. This document provides a comprehensive overview of its synthesis, potential applications, and detailed protocols for its derivatization and biological evaluation, aimed at researchers in drug discovery and development.

PART 1: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation and cyclization of a suitable hydrazone precursor. The causality behind this choice lies in its high reliability, operational simplicity, and the ready availability of starting materials.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This two-step protocol is adapted from established procedures for analogous compounds.[3][6]

Step 1: Synthesis of 2-methoxyacetophenone phenylhydrazone

  • To a solution of 2-methoxyacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.

  • To this pre-formed reagent, add the 2-methoxyacetophenone phenylhydrazone (1 equivalent) from Step 1 portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • The solid precipitate, 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration.

  • Wash the crude product thoroughly with water and recrystallize from a suitable solvent such as ethanol to afford the purified product.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 2-Methoxyacetophenone C Reflux in Ethanol (cat. Acetic Acid) A->C B Phenylhydrazine B->C D 2-Methoxyacetophenone Phenylhydrazone C->D F Cyclization & Formylation (60-70°C) D->F E DMF + POCl3 (Vilsmeier Reagent) E->F G 3-(2-methoxyphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde F->G

Caption: Synthetic pathway for 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

PART 2: Applications in Medicinal Chemistry & Bio-evaluation Protocols

The 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde scaffold is a precursor to a multitude of derivatives with potential therapeutic applications, primarily in oncology and inflammatory diseases. The aldehyde functionality is a key reactive point for generating chemical diversity.

Application I: Anticancer Agent Development

Pyrazole derivatives are known to exhibit potent anticancer activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[7][8][9] The mechanism often involves the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis.

Protocol 2: Synthesis of Schiff Base Derivatives for Anticancer Screening

The aldehyde can be readily converted into Schiff bases (imines) by condensation with various primary amines, expanding the chemical space for biological screening.

  • Dissolve 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in absolute ethanol.

  • Add the desired substituted aniline or heterocyclic amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The precipitated Schiff base is collected by filtration and recrystallized from ethanol.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Representative Anticancer Activity Data for Analogous Pyrazole Derivatives

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[8]
Pyrazole derivative 4c SW-620 (Colon)0.52[10]
Pyrazole derivative 3d MCF-7 (Breast)10[11]
Pyrazole derivative 10b MDA-MB-435 (Melanoma)Lethal Effect[9]

Diagram: Anticancer Evaluation Workflow

G A Synthesized Pyrazole Derivative C MTT Assay (48-72h incubation) A->C B Cancer Cell Lines (e.g., MCF-7, HCT-116) B->C D Measure Absorbance (570 nm) C->D E Calculate % Viability D->E F Determine IC50 Value E->F

Caption: Workflow for in vitro anticancer screening of pyrazole derivatives.

Application II: Anti-inflammatory Agent Development

Many pyrazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX) enzymes.[12] The 3-aryl-pyrazole scaffold is a key feature of several selective COX-2 inhibitors.

Protocol 4: In Vitro COX-2 Inhibition Assay

This protocol provides a method to assess the selective COX-2 inhibitory potential of the synthesized compounds.

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. Prepare the human recombinant COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.

  • Compound Incubation: Add the test compound (at various concentrations) and the COX-2 enzyme to the wells of a 96-well plate. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set incubation period, the reaction is stopped. The amount of prostaglandin H2 (PGH2) produced is measured, typically using an ELISA-based method provided in the kit that detects a stable PGH2 derivative.

  • Data Analysis: Compare the prostaglandin production in the presence of the test compound to the control (no inhibitor). Calculate the percent inhibition and determine the IC₅₀ value. A known COX-2 inhibitor like Celecoxib should be used as a positive control.

Diagram: Potential Anti-inflammatory Mechanism

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammation, Pain) COX2->PGs Produces Pyrazole 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Derivative Pyrazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion and Future Directions

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction opens the door to a vast chemical space of derivatives. The protocols outlined in this guide provide a robust framework for synthesizing novel compounds and evaluating their potential as anticancer and anti-inflammatory agents. Future work should focus on creating a diverse library of derivatives and screening them against a wide panel of biological targets to uncover novel therapeutic leads. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising scaffolds.

References

Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities.[1] In oncology, pyrazole derivatives have been successfully developed into targeted therapies, most notably as inhibitors of protein kinases that drive tumor growth and survival.[1][2][3] This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively evaluate the anticancer potential of novel pyrazole compounds, moving from initial cytotoxicity screening to detailed mechanistic and target-specific investigations.

The experimental choices detailed herein are grounded in established methodologies and are designed to build a robust, evidence-based profile of a compound's activity. Each protocol is presented as a self-validating system, with explanations of the underlying principles to empower researchers to troubleshoot and adapt these methods to their specific needs.

An Integrated Workflow for Compound Evaluation

A logical, tiered approach is essential for the efficient evaluation of novel anticancer agents. The following workflow outlines a typical screening cascade, starting with broad assessments of cell viability and progressively narrowing the focus to elucidate the specific mechanism of action.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Advanced Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) IC50 Determine IC50 Values Cytotoxicity->IC50 Analyze Dose-Response Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select IC50 concentration CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Select IC50 concentration Angiogenesis Anti-Angiogenesis Assay (Tube Formation) IC50->Angiogenesis Test anti-proliferative effect on endothelial cells Kinase Kinase Inhibition Assay Apoptosis->Kinase Confirm apoptotic pathway WesternBlot Western Blot Analysis Apoptosis->WesternBlot Probe apoptotic markers CellCycle->Kinase Identify cell cycle arrest point Kinase->WesternBlot Validate target engagement

Figure 1: A tiered experimental workflow. This diagram illustrates a logical progression for characterizing a novel pyrazole compound, from initial broad screening to specific mechanistic studies.

Part 1: Primary Screening - Assessing General Cytotoxicity

The first step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[4][5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cell population.[4] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. This formazan can be solubilized and quantified by measuring its absorbance, allowing for the calculation of the concentration of the compound that inhibits cell growth by 50% (IC50).[7]

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[4][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • Test pyrazole compound, dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[4]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. After 24 hours, carefully remove the existing medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[4] The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4] During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[7]

Data Presentation: Cytotoxicity Results

Summarize the IC50 values in a clear, tabular format.

CompoundCell LineIC50 (µM) ± SD
Pyrazole-XA549 (Lung)7.5 ± 0.8
Pyrazole-XMCF-7 (Breast)12.2 ± 1.5
Pyrazole-XHCT-116 (Colon)5.1 ± 0.6
DoxorubicinA549 (Lung)0.9 ± 0.2

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. The two most common mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Induction: The Annexin V/PI Assay

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes.[9] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10] The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

Principle: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[11] Flow cytometry analysis of cells double-stained with Annexin V-FITC and PI allows for the quantitative assessment of apoptosis.[7][9]

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • 6-well cell culture plates.

  • Test pyrazole compound and controls.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[7]

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.[7]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[7]

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[7]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension, as per the manufacturer's protocol. Gently vortex the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Interpretation: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant.[7]

Data Presentation: Apoptosis Analysis
PopulationAnnexin V StainingPI StainingInterpretation
Lower-Left QuadrantNegativeNegativeViable cells
Lower-Right QuadrantPositiveNegativeEarly apoptotic cells
Upper-Right QuadrantPositivePositiveLate apoptotic/necrotic cells
Upper-Left QuadrantNegativePositiveNecrotic cells
B. Cell Cycle Analysis

Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[12][13]

Principle: Flow cytometry can be used to analyze the cell cycle distribution of a population of cells.[12] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate DNA content.[7]

Detailed Protocol: Cell Cycle Analysis with PI Staining

Materials:

  • 6-well cell culture plates.

  • Test pyrazole compound.

  • Cold 70% ethanol.[4]

  • PBS.

  • PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[7]

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.[7]

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[4]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Use software to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.[14]

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Vehicle Control65.420.114.5
Pyrazole-X (IC50)25.315.259.5

Part 3: Target-Specific and Advanced Assays

After establishing the phenotypic effects of a pyrazole compound, it is crucial to investigate its molecular target and downstream effects.

A. Kinase Inhibition Assays

The pyrazole scaffold is a key component of many kinase inhibitors.[1] Dysregulated protein kinases are central to many cancers, making them prime therapeutic targets.[2] In vitro kinase assays are essential for determining if a compound directly inhibits a specific kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed with and without the inhibitor to determine its effect on kinase activity.[2][15]

pathway cluster_0 EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits ATP Binding

Figure 2: EGFR signaling pathway. Many pyrazole compounds target kinases like EGFR, inhibiting downstream signaling that leads to cell proliferation.

Protocol Outline: In Vitro Kinase Assay
  • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and the pyrazole compound at various concentrations.

  • Kinase Reaction: Incubate at room temperature to allow the kinase to phosphorylate its substrate, producing ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Measure the luminescence. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control to determine the IC50 of the compound against the kinase.

B. Anti-Angiogenesis Assay: Tube Formation

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[16][17] Many pyrazole-based kinase inhibitors target pathways (e.g., VEGFR) involved in angiogenesis. The tube formation assay is a classic in vitro method to assess a compound's anti-angiogenic potential.[17][18]

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (e.g., Matrigel), will rapidly align and form capillary-like structures (tubes). Anti-angiogenic compounds will inhibit this process.[16]

Detailed Protocol: In Vitro Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated plate in endothelial cell growth medium.

  • Treatment: Add the pyrazole compound at various concentrations to the wells. Include a vehicle control and a known anti-angiogenic agent (e.g., Sunitinib) as a positive control.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization: Observe and photograph the formation of capillary-like networks using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[16]

C. Target Engagement and Pathway Modulation: Western Blotting

Western blotting is an indispensable technique to confirm that the pyrazole compound is engaging its intended target within the cell and modulating the downstream signaling pathway.[19]

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[20] By comparing protein levels in treated vs. untreated cells, one can assess, for example, the inhibition of target phosphorylation (e.g., p-EGFR) or the induction of apoptotic markers (e.g., cleaved Caspase-3).

Protocol Outline: Western Blot Analysis
  • Cell Lysis: Treat cells with the pyrazole compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with a solution like nonfat dry milk or BSA to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR, anti-p-ERK, anti-cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[20] The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

The evaluation of novel pyrazole compounds for anticancer activity requires a multi-faceted and logical approach. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and target-focused assays, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and frameworks provided in this guide offer a robust starting point for these investigations, emphasizing scientific integrity and the importance of understanding the causality behind the observed biological effects.

References

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • Lee, K., et al. (2015). A Quantitative Microfluidic Angiogenesis Screen for Studying Anti-Angiogenic Therapeutic Assay. PLoS One, 10(5), e0126301. Retrieved from [Link]

  • Hassan, A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Hassan, A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. Retrieved from [Link]

  • Auctores Publishing. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • Bishop, E., et al. (2017). Evaluation of Angiogenesis Assays. International Journal of Molecular Sciences, 18(10), 2047. Retrieved from [Link]

  • El-Gamal, M., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 13(42), 29515-29535. Retrieved from [Link]

  • Abdel-Wahab, B., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12173-12189. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis through PI staining and following flow cytometry.... Retrieved from [Link]

  • Kos, J., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 21(11), 1461. Retrieved from [Link]

  • Rusin, A., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(21), 7247. Retrieved from [Link]

  • Abdel-Wahab, B., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12173-12189. Retrieved from [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1228-1240. Retrieved from [Link]

  • Thiagarajan, G., et al. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Analyst, 143(20), 4884-4893. Retrieved from [Link]

  • Ciorba, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10929. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Khan, M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 144, 107058. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Al-Abdullah, E., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1787. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cytotoxicity of the newly synthesized pyrazoles to the.... Retrieved from [Link]

  • AACR Journals. (2012). Abstract 2322: Rapid discovery of novel antiangiogenic drugs using a phenotypic profiling platform with high predictive value for preclinical models of cancer. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • MDPI. (2023). Promising Phytoconstituents in Antiangiogenesis Drug Development. Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2][3][4] Pyrazole-containing compounds exhibit a vast range of pharmacological activities, with a particularly profound impact on oncology and inflammation through the inhibition of protein kinases.[1][2][5] High-Throughput Screening (HTS) of pyrazole libraries is therefore a critical starting point for identifying novel therapeutic leads.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns targeting pyrazole libraries. We delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based screening, and outline a robust workflow for hit confirmation and data analysis, ensuring scientific integrity from primary screen to validated hit.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an ideal pharmacophore.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and synthetic tractability, allows for the creation of diverse and highly specific molecular entities.[2][8][9][10][11] Consequently, pyrazole derivatives have been successfully developed as inhibitors for a wide array of protein targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2][12] Marketed drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Axitinib (VEGFR inhibitor) underscore the therapeutic success of this scaffold.[4]

The objective of an HTS campaign against a pyrazole library is to efficiently sift through thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[6][7][13] This process demands robust, miniaturized, and automated assays that are both sensitive and reproducible.

Strategic Assay Development for Pyrazole Libraries

The success of any HTS campaign hinges on the selection and optimization of the screening assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) primary assay depends on the scientific question being addressed.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on the target's activity.[14] They are essential for confirming direct target engagement and are generally less prone to artifacts related to cell permeability or off-target cytotoxicity.[15]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into its cellular permeability, stability, and impact on a biological pathway in a more physiologically relevant context.[14][16]

For pyrazole libraries often targeting intracellular enzymes like kinases, a common strategy is to begin with a biochemical screen to identify direct inhibitors, followed by cell-based assays to confirm cellular potency and assess cytotoxicity.[15]

Causality in Assay Choice: Why Fluorescence-Based Methods Dominate

Fluorescence-based detection methods are the workhorses of HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[17][18] Several formats are particularly well-suited for screening pyrazole kinase inhibitors:

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology, a form of TR-FRET, is exceptionally robust for kinase assays.[19][20] It measures the phosphorylation of a substrate by detecting the FRET between a donor-labeled antibody recognizing a tag on the substrate and an acceptor-labeled antibody recognizing the phosphorylation event. Its key advantage is the time-resolved measurement, which minimizes background fluorescence from library compounds and reagents, thereby reducing false positives.[19][21]

  • AlphaLISA® / AlphaScreen®: These bead-based proximity assays are highly sensitive and versatile.[19][21] When a donor and acceptor bead are brought into proximity (e.g., by a kinase phosphorylating a biotinylated substrate that is then captured by a streptavidin-coated acceptor bead and a phospho-specific antibody on a donor bead), a cascade of chemical reactions generates a strong, amplified chemiluminescent signal.[21] This technology is robust in various sample matrices, including cell lysates.[21][22]

  • Fluorescence Polarization (FP): FP assays are ideal for measuring binding events, such as a kinase inhibitor displacing a fluorescently labeled tracer from the ATP-binding pocket.[23] The principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein. This homogenous, "mix-and-read" format is simple and cost-effective.[23]

The following workflow diagram illustrates the decision-making process for an HTS campaign targeting a pyrazole library against a specific protein kinase.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Cellular Validation Start Pyrazole Library (~10k-1M compounds) Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., HTRF, AlphaLISA, FP) Single Concentration (e.g., 10 µM) Start->Primary_Screen Data_Analysis Primary Data Analysis (Z'-factor, % Inhibition Calculation) Primary_Screen->Data_Analysis Hit_Selection Hit Nomination (Threshold: >50% Inhibition or >3xSD) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (Biochemical Assay, 10-point curve) Determine IC50 Hit_Selection->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo Luminescence) Confirms direct inhibition Dose_Response->Orthogonal_Assay Promiscuity_Filter Promiscuity & False Positive Checks (e.g., PAINS filter, counter-screens) Orthogonal_Assay->Promiscuity_Filter Cell_Potency Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay, In-Cell Western) Determine EC50 Promiscuity_Filter->Cell_Potency Confirmed Hits Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo, MTT) Determine CC50 & Selectivity Index Cell_Potency->Cytotoxicity Final_Hits Validated Hit Compounds for Lead Optimization Cytotoxicity->Final_Hits

Caption: High-Throughput Screening and Hit Validation Workflow.

Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for the specific target and cell lines used.

Protocol 3.1: Primary HTS using HTRF for a Protein Kinase

This protocol describes a universal method for screening a pyrazole library against a serine/threonine or tyrosine kinase using a phosphorylation detection assay.[20][24]

Principle: The assay quantifies kinase activity by detecting the phosphorylation of a universal peptide substrate (e.g., ULight™-peptide). A Europium cryptate-labeled anti-phospho-specific antibody (Donor) binds to the phosphorylated substrate, bringing it into proximity with the ULight™-labeled peptide (Acceptor), resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • 384-well low-volume white plates (e.g., Greiner Bio-One)

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium (Eu³⁺) cryptate-labeled phospho-specific antibody

  • ATP solution

  • Kinase reaction buffer (specific to the kinase)

  • Stop/Detection buffer

  • Pyrazole compound library (10 mM in DMSO)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®) or pin tool, dispense 20 nL of each pyrazole compound from the library plate into the assay plate.

    • Dispense 20 nL of DMSO into control wells (negative control: 0% inhibition; positive control: 100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare an enzyme/substrate mix in kinase reaction buffer. The final concentration of the enzyme should be predetermined to yield a signal-to-background ratio >5. The substrate concentration is typically at or near its Km value.

    • Dispense 5 µL of the enzyme/substrate mix into all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final concentration should be at the determined ATP-Km value for the enzyme.

    • Dispense 5 µL of the ATP solution to all wells except the positive control wells (add buffer instead).

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect:

    • Prepare the detection mix containing the Eu³⁺-labeled antibody in the detection buffer.

    • Dispense 10 µL of the detection mix into all wells. This stops the enzymatic reaction.

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis & Hit Selection:

  • Quality Control: Calculate the Z'-factor for each plate. A Z' > 0.5 is considered an excellent assay.[23]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Percent Inhibition: Calculate for each compound well.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds exhibiting >50% inhibition or inhibition greater than 3 standard deviations from the mean of the sample population are nominated as primary hits.[25]

Protocol 3.2: Orthogonal Hit Confirmation using ADP-Glo™

This protocol provides an orthogonal biochemical assay to confirm hits from the primary screen, minimizing technology-specific false positives.[15]

Principle: The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

Materials:

  • 384-well white plates

  • Confirmed hits from primary screen (as dilution series)

  • Kinase, substrate, ATP, and reaction buffer (as in 3.1)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminescence-capable plate reader

Procedure:

  • Kinase Reaction: Set up the kinase reaction (10 µL volume) with serially diluted hit compounds, as described in Protocol 3.1 (Steps 1-3).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. Hits that show a clear dose-response curve are considered confirmed.

Protocol 3.3: Cellular Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol is crucial for assessing the general cytotoxicity of confirmed hits and determining a therapeutic window.[16][26]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • 384-well clear-bottom white plates

  • Cancer cell line of interest (e.g., MCF-7, HCT116)[12][27]

  • Complete cell culture medium

  • Confirmed hit compounds (as dilution series)

  • CellTiter-Glo® 2.0 Reagent

  • Luminescence-capable plate reader

Procedure:

  • Cell Seeding: Seed cells into the 384-well plates at a pre-optimized density (e.g., 2,000 cells/well in 40 µL) and incubate for 24 hours.

  • Compound Treatment: Add 10 µL of serially diluted compounds to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours in a cell culture incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration). The Selectivity Index (SI = CC₅₀ / IC₅₀) can then be calculated to prioritize compounds with a large window between target inhibition and general cytotoxicity.

Data Presentation and Interpretation

Quantitative data from HTS and follow-up assays should be summarized in a clear, tabular format for easy comparison and prioritization of hits.

Table 1: Summary of HTS Campaign Data for Pyrazole Hits Against Kinase X

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC₅₀ (µM) (HTRF)Orthogonal IC₅₀ (µM) (ADP-Glo)Cellular Viability CC₅₀ (µM) (MCF-7 Cells)Selectivity Index (SI = CC₅₀/IC₅₀)
PZ-00185.20.150.21> 50> 333
PZ-00292.50.080.1112.5156
PZ-00365.71.201.55> 50> 41
PZ-004 (False Positive)78.1> 50> 5045.1N/A
Staurosporine (Control)99.80.0050.0070.024

Interpretation:

  • PZ-001 emerges as a high-quality hit. It shows strong, dose-dependent inhibition in both biochemical assays and has a very large therapeutic window (SI > 333), indicating high selectivity for the target over general cell killing.[15]

  • PZ-002 is also a potent hit but displays moderate cytotoxicity, resulting in a smaller selectivity index. This may warrant further investigation into its mechanism of cytotoxicity.

  • PZ-003 is a weaker hit but still shows good selectivity and could be a starting point for chemical optimization.

  • PZ-004 is a classic example of a primary screen false positive. It was active in the HTRF assay but failed to confirm in the orthogonal ADP-Glo assay, highlighting the critical importance of hit validation with a different technology.[28]

Visualizing the Cellular Mechanism

Once a validated hit like PZ-001 is identified, further studies are required to understand its mechanism of action in a cellular context. For a kinase inhibitor, this often involves investigating its effect on downstream signaling pathways.

Signaling_Pathway cluster_pathway Example Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene PZ001 PZ-001 (Validated Hit) PZ001->KinaseX Inhibits

Sources

Application Notes & Protocols: The Strategic Utility of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: AN-PZ4C-2MOP-202601

Abstract & Strategic Overview

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Within this esteemed class of heterocycles, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile chemical intermediate. Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the pyrazole core, a reactive aldehyde, and a modifiable methoxyphenyl substituent.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only validated, step-by-step protocols for the synthesis and derivatization of this intermediate but also elucidates the underlying chemical principles that govern these transformations. Our objective is to empower researchers to leverage this building block for the efficient construction of complex molecular architectures and novel chemical entities.

Synthesis of the Core Intermediate: A Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][6][7] This electrophilic substitution reaction utilizes a pre-formed Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate a suitable hydrazone precursor, which cyclizes in situ.[8][9]

Causality of the Method: The reaction's efficacy stems from the generation of a highly electrophilic chloromethyleniminium (Vilsmeier) salt. The hydrazone precursor, upon cyclization, forms an electron-rich pyrazole ring system that readily attacks this electrophile. The C4 position is the most nucleophilic site on the N-unsubstituted pyrazole ring, directing the formylation with high regioselectivity.[4] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Detailed Synthesis Protocol

Reaction Scheme: (E)-1-(1-(2-methoxyphenyl)ethylidene)-2-phenylhydrazine + Vilsmeier Reagent → 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation & Cyclization cluster_2 Step 3: Work-up & Purification reagent_pool Reagents & Solvents: - (E)-1-(1-(2-methoxyphenyl)ethylidene)-2-phenylhydrazine - Phosphorus Oxychloride (POCl₃) - N,N-Dimethylformamide (DMF, anhydrous) - Dichloromethane (DCM, anhydrous) - Saturated NaHCO₃(aq) - Brine, MgSO₄ step1_1 Add POCl₃ dropwise to anhydrous DMF in an ice bath (0 °C) under N₂. step1_2 Stir for 30 min at 0 °C. Formation of the white, solid Vilsmeier reagent. step1_1->step1_2 Exothermic Reaction step2_2 Add hydrazone solution dropwise to the Vilsmeier reagent at 0 °C. step1_2->step2_2 Add Precursor step2_1 Dissolve hydrazone precursor in anhydrous DCM. step2_1->step2_2 step2_3 Warm to room temperature, then reflux at 70-80 °C for 4-6 hours. step2_2->step2_3 Reaction Progression step3_1 Cool reaction and pour slowly onto crushed ice. step2_3->step3_1 step3_2 Neutralize with saturated NaHCO₃ solution until pH ~7-8. step3_1->step3_2 Hydrolysis step3_3 Extract with DCM (3x). step3_2->step3_3 step3_4 Wash combined organic layers with brine, dry over MgSO₄, and filter. step3_3->step3_4 step3_5 Concentrate under reduced pressure. step3_4->step3_5 step3_6 Purify crude product via silica gel column chromatography. step3_5->step3_6 product 3-(2-methoxyphenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde step3_6->product Final Product

Caption: Workflow for the Vilsmeier-Haack synthesis of the title intermediate.

Methodology:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C. A viscous, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes.[8]

  • Formylation Reaction: Dissolve the hydrazone precursor, e.g., (E)-1-(1-(2-methoxyphenyl)ethylidene)-2-phenylhydrazine (1 equiv.), in anhydrous DCM. Add this solution dropwise to the stirring Vilsmeier reagent at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (70-80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate to the aldehyde.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure carbaldehyde.

Structural Elucidation & Data

Unambiguous confirmation of the product's identity is achieved through a combination of spectroscopic techniques. The data presented below are representative values based on analyses of structurally similar compounds.[8][10]

PropertyData
Molecular Formula C₁₇H₁₄N₂O₂ (for 1-phenyl derivative)
Molecular Weight 278.31 g/mol (for 1-phenyl derivative)
Appearance White to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 10.0-10.1 (s, 1H, -CHO), 8.2-8.3 (s, 1H, pyrazole H-5), 7.3-7.8 (m, Ar-H), 6.9-7.1 (m, Ar-H), 3.8-3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 183-185 (CHO), 155-160 (Ar C-O), 110-145 (pyrazole & Ar carbons), 55-56 (-OCH₃)
FT-IR (KBr, cm⁻¹) 3110 (Ar C-H), 2850 (Aldehyde C-H), 1695 (strong, C=O stretch), 1600, 1530 (C=C, C=N)
HRMS (ESI⁺) m/z calculated for [M+H]⁺, found within ± 5 ppm

Applications in Molecular Scaffolding: Key Downstream Protocols

The synthetic power of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a gateway to a vast chemical space. Below are protocols for key transformations.

G cluster_0 Condensation Reactions cluster_1 Reductive / Oxidative Transformations start 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde chalcone Pyrazole-Chalcones start->chalcone Claisen-Schmidt (R-CO-CH₃, Base) schiff Schiff Bases / Imines start->schiff Condensation (R-NH₂, H⁺ cat.) knoevenagel Pyridopyrazoles start->knoevenagel Knoevenagel (Active Methylene Cmpd) alcohol Hydroxymethyl Pyrazoles start->alcohol Reduction (NaBH₄) acid Pyrazole Carboxylic Acids start->acid Oxidation (KMnO₄, Oxone®)

Sources

Application Note: Structural Elucidation of Pyrazole-4-carbaldehydes using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features make them valuable scaffolds in medicinal chemistry and drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3][4] The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic transformations and the biological activity of the final compounds. This application note provides a detailed guide for the comprehensive analysis of pyrazole-4-carbaldehydes using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation in organic chemistry.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying principles and rationale for experimental choices. By integrating data from both NMR and MS, a self-validating system for structural confirmation and purity assessment can be established.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[5] For pyrazole-4-carbaldehydes, ¹H and ¹³C NMR are fundamental for confirming the core structure and the presence of the key carbaldehyde functionality.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration.

Key Diagnostic Signals for Pyrazole-4-carbaldehydes:

  • Aldehyde Proton (-CHO): This is one of the most characteristic signals in the spectrum, appearing significantly downfield in the range of δ 9.5-10.5 ppm .[7] Its deshielded nature is due to the anisotropic effect of the carbonyl group and the electron-withdrawing character of the oxygen atom. This proton typically appears as a singlet, unless there is coupling to other nearby protons.

  • Pyrazole Ring Protons (H3 and H5): The chemical shifts of the protons on the pyrazole ring are influenced by the substituents. For a simple 1H-pyrazole-4-carbaldehyde, the protons at the C3 and C5 positions are equivalent in a time-averaged sense due to tautomerism and typically appear as a singlet in the range of δ 7.5-8.5 ppm . In substituted pyrazoles, these protons will have distinct chemical shifts and may show coupling to each other or to substituents.

  • N-H Proton: For N-unsubstituted pyrazoles, the N-H proton signal is often broad and can appear over a wide chemical shift range, typically between δ 10-14 ppm . Its position and broadness are influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Substituent Protons: Protons on substituents at other positions of the pyrazole ring will have chemical shifts characteristic of their respective functional groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Key Diagnostic Signals for Pyrazole-4-carbaldehydes:

  • Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and appears in the downfield region of the spectrum, typically between δ 180-195 ppm .[8]

  • Pyrazole Ring Carbons (C3, C4, and C5): The chemical shifts of the pyrazole ring carbons are generally found in the aromatic region.

    • C3 and C5: These carbons typically resonate in the range of δ 130-150 ppm .[9]

    • C4: The carbon bearing the carbaldehyde group (C4) will have a distinct chemical shift, often in the range of δ 110-125 ppm .

  • Substituent Carbons: Carbons of the substituents will appear at their characteristic chemical shifts.

2D NMR Techniques for Unambiguous Assignments

For more complex or novel pyrazole-4-carbaldehyde derivatives, 2D NMR experiments are invaluable for confirming connectivity.[5][10][11]

  • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace out spin systems within the molecule.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and confirming the placement of substituents, including the carbaldehyde group.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified pyrazole-4-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Standard parameters are usually sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

Data Visualization: Key NMR Correlations

Caption: Key HMBC correlations in a pyrazole-4-carbaldehyde.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[6][13]

Ionization Techniques

The choice of ionization technique is crucial for the successful analysis of pyrazole-4-carbaldehydes.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile compounds.[14] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and for high-throughput screening in drug development.[15][16][17]

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be valuable for structural elucidation and library matching.[18] EI is typically used with gas chromatography (GC-MS) for volatile and thermally stable compounds.[1][19]

Fragmentation Patterns of Pyrazole-4-carbaldehydes

The fragmentation of pyrazole-4-carbaldehydes in the mass spectrometer can provide valuable structural information.[20][21] Common fragmentation pathways include:

  • Loss of the formyl radical (-CHO): A common fragmentation pathway is the loss of the aldehyde group as a radical (29 Da) from the molecular ion.

  • Loss of carbon monoxide (CO): The molecular ion can also lose a molecule of carbon monoxide (28 Da).

  • Ring cleavage: The pyrazole ring itself can undergo cleavage, often involving the expulsion of HCN (27 Da) or N₂ (28 Da).[22]

The specific fragmentation pattern will depend on the substituents on the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.[13][23][24] This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • For LC-MS (ESI): Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For GC-MS (EI): Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition:

    • LC-MS: Inject the sample into the LC system coupled to the mass spectrometer. Acquire data in full scan mode to obtain the molecular weight. If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

    • GC-MS: Inject the sample into the GC system. The separated components will then be introduced into the mass spectrometer for ionization and analysis.

Data Visualization: Fragmentation Pathway

Fragmentation_Pathway M [M]+• M_minus_CHO [M-CHO]+ M->M_minus_CHO - •CHO M_minus_CO [M-CO]+• M->M_minus_CO - CO Ring_Fragment Ring Fragments M_minus_CO->Ring_Fragment - HCN / N2

Caption: Common fragmentation pathways of pyrazole-4-carbaldehydes.

Part 3: Integrated Data Analysis and Data Summary

The true power of these analytical techniques lies in their combined application. NMR provides the detailed structural framework, while MS confirms the molecular weight and elemental composition.

A Self-Validating Approach
  • Propose a Structure: Based on the synthetic route, propose an initial structure for the pyrazole-4-carbaldehyde.

  • NMR Analysis:

    • Confirm the presence of all expected proton and carbon signals.

    • Use chemical shifts, coupling constants, and integration to assign all signals to the proposed structure.

    • Utilize 2D NMR to verify all connectivities.

  • MS Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Use HRMS to confirm the elemental composition, which should match the proposed structure.

    • Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

If the data from both techniques are in complete agreement with the proposed structure, the identity and purity of the compound can be confidently established.

Typical Data Summary
Analysis Parameter Typical Value/Observation
¹H NMR Aldehyde Proton (δ)9.5 - 10.5 ppm (singlet)
Pyrazole H3/H5 (δ)7.5 - 8.5 ppm
N-H Proton (δ)10 - 14 ppm (broad)
¹³C NMR Aldehyde Carbonyl (δ)180 - 195 ppm
Pyrazole C3/C5 (δ)130 - 150 ppm
Pyrazole C4 (δ)110 - 125 ppm
MS (ESI) Molecular Ion[M+H]⁺ or [M+Na]⁺
MS (EI) FragmentationLoss of •CHO (29 Da), CO (28 Da), HCN (27 Da)
HRMS Mass Accuracy< 5 ppm

Conclusion

The structural analysis of pyrazole-4-carbaldehydes is a critical step in the development of new therapeutic agents. By employing a synergistic approach that combines the detailed connectivity information from NMR spectroscopy with the molecular weight and elemental composition data from mass spectrometry, researchers can achieve unambiguous structural elucidation. The protocols and guidelines presented in this application note provide a robust framework for the comprehensive characterization of this important class of heterocyclic compounds, ensuring the scientific integrity of research and development efforts.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Mali, P. C., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem.
  • Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
  • MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI.
  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • ResearchGate. (n.d.). The pyrazole fragmentation showed two important processes. ResearchGate.
  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate.
  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • SpectraBase. (2016-2025). 1H-Pyrazole-4-carboxaldehyde, 1,3-diphenyl- - Optional[1H NMR] - Spectrum. SpectraBase.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.
  • Xing, M. (2021). 1D and 2D NMR methods for small molecules. YouTube.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.
  • Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. BG.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • YouTube. (2019). Formula determination by high resolution mass spectrometry. YouTube.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
  • Wiley Analytical Science. (2002). LC/MS Applications in Drug Development. Wiley Analytical Science.
  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia.
  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Scribd.
  • Semantic Scholar. (n.d.). LC/MS applications in drug development. Semantic Scholar.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange.
  • Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.

Sources

Application Notes & Protocols: Crystallography of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs for its versatile pharmacological activities.[1][2] Elucidating the precise three-dimensional atomic arrangement of novel pyrazole derivatives through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and securing intellectual property. This guide provides a comprehensive overview of the crystallographic workflow for novel pyrazole derivatives, from material preparation to final structure validation. It emphasizes the causality behind experimental choices and offers detailed, field-proven protocols to empower researchers in obtaining high-quality crystal structures essential for accelerated drug discovery.

Introduction: The Pyrazole Scaffold and the Primacy of Crystallography

The five-membered 1,2-diazole ring system, known as pyrazole, is a "privileged scaffold" in drug discovery.[2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[3] Pyrazole-containing molecules have found success as kinase inhibitors, anti-inflammatory agents, and anticancer therapies.[3][4][5]

For drug development professionals, an unambiguous understanding of a molecule's three-dimensional structure is non-negotiable. While techniques like NMR and mass spectrometry provide crucial connectivity data, only single-crystal X-ray diffraction (SCXRD) delivers a definitive, high-resolution map of atomic positions, bond lengths, bond angles, and stereochemistry.[6][7] This structural blueprint is the foundation for rational drug design, enabling chemists to visualize how a novel derivative docks into a target's active site and to make informed modifications to enhance potency and selectivity.

Despite its power, obtaining a diffraction-quality crystal can be the primary obstacle in the structural elucidation pipeline.[8] Pyrazole derivatives, like many organic small molecules, can present challenges such as oiling out, rapid precipitation, or forming poorly ordered crystals. This guide aims to demystify the process and provide a logical framework for overcoming these hurdles.

The Crystallographic Workflow: From Powder to Structure

The journey from a newly synthesized pyrazole derivative to a refined crystal structure is a systematic process. Each stage is critical for the success of the next, demanding meticulous attention to detail.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Overall workflow for small molecule crystallography.

Pre-Crystallization: The Foundation of Quality

The quality of the starting material directly impacts the probability of obtaining high-quality crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol 1: Purity Verification

  • Objective: To ensure the pyrazole derivative is ≥95% pure before attempting crystallization.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The absence of significant unassignable peaks is a primary indicator of purity.

    • High-Performance Liquid Chromatography (HPLC): Run an analytical HPLC to obtain a quantitative measure of purity. An ideal chromatogram shows a single major peak.

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.

  • Causality: Attempting to crystallize an impure compound is a common failure point. Impurities can act as "crystal growth poisons," disrupting the ordered packing of molecules necessary for diffraction.[9]

Crystallization Strategies: The Art and Science of Crystal Growth

Growing a single crystal is a process of slowly transitioning a molecule from a disordered state (in solution) to a highly ordered solid state. The key is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a regular lattice.

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method where the solvent is allowed to evaporate slowly from a near-saturated solution, increasing the compound's concentration to the point of crystallization.[9]

  • Vapor Diffusion: A highly controlled method where a less volatile solvent containing the compound is allowed to equilibrate with a more volatile "anti-solvent" in a sealed chamber. As the anti-solvent diffuses into the compound's solution, it lowers the compound's solubility, inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[7]

Protocol 2: Vapor Diffusion (Sitting Drop) for Pyrazole Derivatives

This method offers excellent control over the rate of crystallization and is highly effective for small quantities of material.

  • Materials:

    • Micro-crystallization plates (e.g., 24-well or 96-well).

    • Purified pyrazole derivative.

    • A range of high-purity solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate).[10]

    • A range of anti-solvents (e.g., hexane, pentane, water).

  • Methodology:

    • Solvent Selection: In a small vial, determine a solvent that fully dissolves your compound at a reasonable concentration (e.g., 5-10 mg/mL).

    • Prepare the Reservoir: In the reservoir of a crystallization plate well, add 500 µL of the anti-solvent (e.g., hexane).

    • Prepare the Drop: On the sitting drop post in the center of the well, place 1-2 µL of the concentrated pyrazole solution (e.g., in acetone).

    • Seal and Incubate: Seal the well tightly with clear tape or a lid. Store the plate in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor: Check for crystal growth daily for up to several weeks. High-quality crystals are typically clear with well-defined faces and sharp edges.

  • Causality & Troubleshooting:

    • No Crystals: The solution may be undersaturated. Try increasing the initial concentration.[9]

    • Rapid Precipitation/Powder: Supersaturation was achieved too quickly.[11] Reduce the concentration of your compound or use a solvent/anti-solvent pair that are more miscible.

    • "Oiling Out": The compound separates as a liquid. This often occurs when the melting point is low or impurities are present.[9][11] Try adding more solvent to the drop, using a different solvent system, or further purifying your material.[9]

dot graph { layout=dot; rankdir=TB; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Vapor diffusion (sitting drop) crystallization setup.

From Crystal to Structure: X-ray Diffraction and Data Analysis

Once a suitable single crystal is obtained, the next phase involves using X-rays to determine its internal structure.

Protocol 3: Single-Crystal X-ray Diffraction Workflow

  • Objective: To collect a complete, high-resolution diffraction dataset from a single crystal.

  • Methodology:

    • Crystal Mounting: Using a microscope, select a suitable crystal (ideally 0.1-0.3 mm in size, with no visible cracks or defects). Carefully pick up the crystal using a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A typical data collection involves rotating the crystal in the X-ray beam and collecting hundreds of diffraction images at different orientations. Data should be collected to a high resolution, ideally better than 0.84 Å for publication.[12]

    • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This results in a reflection file (e.g., an HKL file).

    • Structure Solution: This is the process of determining the initial positions of the atoms. For small molecules, "direct methods" or dual-space algorithms, often implemented in programs like SHELXT, are highly effective.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares procedure.[13] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[13] This is typically done using software like SHELXL.[12]

    • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets publication standards.

Case Study: Crystallographic Data of a Hypothetical Pyrazole Derivative

The final output of a successful crystallographic experiment is a set of data that precisely describes the molecule and its arrangement in the crystal.

Parameter Value Significance
Formula C₁₅H₁₀FN₃O₂The elemental composition of the molecule.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 8.54, 15.21, 10.33The dimensions of the unit cell.
β (°) 98.7The angle of the unit cell for a monoclinic system.
Volume (ų) 1324.5The volume of a single unit cell.
Z 4The number of molecules in one unit cell.
R1, wR2 0.045, 0.112R-factors; indicators of the quality of the refinement. Lower is better.
CCDC Number XXXXXXXDeposition number for the Cambridge Crystallographic Data Centre.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the development of novel pyrazole derivatives. It provides the ultimate proof of structure and offers profound insights that guide the optimization of lead compounds. While the process of obtaining diffraction-quality crystals can be challenging, a systematic approach founded on high-purity material, logical screening of crystallization conditions, and precise data collection will maximize the probability of success. The protocols and insights provided in this guide serve as a robust framework for researchers aiming to leverage the power of crystallography in the pursuit of new therapeutics.

References

  • Vertex AI Search. The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • NIH. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]

  • CCP4 wiki. Solve a small-molecule structure. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • NIH. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Available from: [Link]

  • YouTube. Common Challenges in Crystallization Processes. Available from: [Link]

  • ACS Publications. Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Available from: [Link]

  • PubMed Central. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]

  • University of St Andrews. Introduction to Structure Refinement. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in mechanistic principles and validated by established literature to ensure you can overcome common experimental hurdles with confidence.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is most commonly achieved via the Vilsmeier-Haack reaction. This reliable method introduces a formyl (-CHO) group onto an electron-rich aromatic ring, in this case, the C4 position of the pyrazole core.[1][2][3] The reaction involves the formation of a potent electrophilic species, the Vilsmeier reagent (a chloroiminium salt), from a mixture of N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[2]

The pyrazole ring system is sufficiently electron-rich to undergo electrophilic substitution. The combined electron-withdrawing effect of the two adjacent nitrogen atoms deactivates the C3 and C5 positions, making the C4 position the most nucleophilic and, therefore, the primary site of attack for the Vilsmeier reagent.[1] The presence of the 2-methoxyphenyl group at the C3 position further influences the electronic properties of the ring, a factor we will explore in this guide.

This document is structured to provide direct solutions to specific problems you may encounter, followed by a broader discussion of the reaction's principles and a detailed, optimized protocol.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the Vilsmeier-Haack formylation of 3-(2-methoxyphenyl)-1H-pyrazole, but my yield is consistently low, or I'm failing to isolate any product. What are the likely causes and how can I fix this?

Answer: Low or negligible yield is a common frustration that can typically be traced back to one of four key areas: reagent integrity, substrate reactivity, reaction conditions, or the work-up procedure.

Potential Cause A: Ineffective Vilsmeier Reagent Formation The Vilsmeier reagent is highly moisture-sensitive. Its formation from DMF and POCl₃ is the critical first step. If it fails to form efficiently, the formylation will not proceed.

  • Expert Insight: Phosphorus oxychloride reacts violently with water. Any moisture present in the DMF or glassware will consume the POCl₃, preventing the formation of the active chloroiminium salt.

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Use a high-purity, anhydrous grade of DMF. If the solvent quality is uncertain, consider drying it over molecular sieves prior to use.

    • Perform the initial mixing of POCl₃ and DMF at low temperatures (typically -10 °C to 0 °C) to control the exothermic reaction and ensure the stable formation of the viscous, white Vilsmeier reagent.[4]

Potential Cause B: Suboptimal Reaction Temperature and Time While the initial reagent formation requires cold conditions, the subsequent electrophilic substitution on the pyrazole ring requires sufficient thermal energy to overcome the activation barrier.

  • Expert Insight: Insufficient heating can lead to a stalled reaction, while excessive heat can cause decomposition of the reagent or product, especially during prolonged reaction times.[5]

  • Solution:

    • After adding the pyrazole substrate to the pre-formed Vilsmeier reagent, allow the mixture to warm to room temperature before gradually heating. A typical temperature range is 60-90 °C.[6][7]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Compare the reaction mixture against a spot of your starting pyrazole. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

    • Optimize the reaction time based on your TLC analysis. Reactions are often complete within 4-8 hours.[7][8]

Potential Cause C: Issues During Hydrolysis and Work-up The reaction does not directly yield the aldehyde. The initial product is an iminium salt intermediate which must be hydrolyzed to reveal the formyl group. Improper hydrolysis is a frequent cause of yield loss.

  • Expert Insight: The hydrolysis step is critical and requires careful pH control. The reaction mixture is typically acidic and must be quenched by pouring it into ice water, followed by basification to neutralize the acid and facilitate the hydrolysis of the iminium intermediate.[4][8]

  • Solution:

    • Always pour the cooled reaction mixture slowly into a vigorously stirred beaker of crushed ice. This dissipates the heat from quenching the excess POCl₃.

    • Carefully basify the aqueous mixture. A common method is to add a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is greater than 10.[4]

    • The desired aldehyde product often precipitates as a solid upon neutralization. Allow sufficient time for precipitation to complete before filtering. If no solid forms, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Potential Cause D: Purity of Starting Materials The success of any reaction is predicated on the quality of its starting materials. Impurities in the initial 3-(2-methoxyphenyl)-1H-pyrazole can inhibit the reaction.[9]

  • Expert Insight: The synthesis of the starting pyrazole itself can yield byproducts. Ensure your starting material is pure, as confirmed by NMR or melting point analysis.

  • Solution:

    • If necessary, purify the starting 3-(2-methoxyphenyl)-1H-pyrazole by recrystallization or column chromatography before proceeding with the formylation.

Problem Potential Cause Recommended Solution
Low/No Yield Ineffective Vilsmeier ReagentUse oven-dried glassware and anhydrous DMF. Pre-form the reagent at 0 °C.
Suboptimal Temperature/TimeHeat the reaction to 60-90 °C after substrate addition. Monitor progress by TLC.
Improper Work-upQuench the reaction mixture in ice water and basify to pH > 10 to ensure complete hydrolysis.
Impure Starting MaterialPurify the 3-(2-methoxyphenyl)-1H-pyrazole substrate before the reaction.
Issue 2: Formation of Significant Impurities or Byproducts

Question: My reaction produces the desired aldehyde, but it is contaminated with significant impurities that are difficult to remove. What are these byproducts and how can I prevent their formation?

Answer: The Vilsmeier-Haack reaction is generally selective for the C4 position of pyrazoles, but side reactions can occur, often due to reaction conditions or substrate-specific issues.

Potential Cause A: Incomplete Hydrolysis As mentioned above, the iminium salt intermediate is the direct product of the formylation. If hydrolysis is incomplete, this salt will remain as a highly polar, water-soluble impurity.

  • Solution: Ensure thorough basification (pH > 10) and stirring during the work-up to drive the hydrolysis to completion.

Potential Cause B: Side Reactions of the Vilsmeier Reagent Under certain conditions, particularly with prolonged heating, the Vilsmeier reagent can participate in other reactions. For example, if the substrate contains a hydroxyl group, this can be converted to a chloride.[10] While not directly applicable to the methoxy group, it highlights the reagent's reactivity. A minor byproduct from the reaction of the substrate with formaldehyde generated from DMF decomposition has also been reported.[10]

  • Solution: Avoid excessive heating or unnecessarily long reaction times. Use the minimum temperature and time required for full conversion of the starting material as determined by TLC monitoring.

Potential Cause C: Degradation Aldehydes can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The product could degrade during a lengthy work-up.

  • Solution: Perform the work-up efficiently. Once the reaction is quenched and neutralized, filter the precipitated product promptly or proceed with extraction without delay.

Purification Strategy: Flash column chromatography is the most effective method for purifying pyrazole-4-carbaldehydes from persistent impurities. A gradient elution using a mixture of hexanes and ethyl acetate is typically successful.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formylation of my pyrazole? A1: The mechanism involves two main stages:

  • Vilsmeier Reagent Formation: DMF (a nucleophile) attacks the electrophilic phosphorus atom of POCl₃. A series of eliminations results in the formation of the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[2]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the 3-(2-methoxyphenyl)-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex. A proton is then lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[1]

Q2: How does the 2-methoxyphenyl substituent affect the reaction? A2: The methoxy group (-OCH₃) is an electron-donating group. Through resonance, it increases the electron density of the attached phenyl ring. While its direct electronic effect on the pyrazole C4 position is modest, electron-donating groups on aryl substituents at C3 generally favor the reaction by maintaining the overall electron-rich nature of the pyrazole system.[1][11] Conversely, strong electron-withdrawing groups on the pyrazole ring can deactivate it towards Vilsmeier-Haack formylation.[10][12]

Q3: What is the optimal stoichiometry for the reagents? A3: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. A common molar ratio is 1 equivalent of the pyrazole substrate to 3-4 equivalents of both POCl₃ and DMF.[4][7] Using a large excess of DMF is also common as it can serve as the solvent.

ReagentEquivalentsRole
3-(2-methoxyphenyl)-1H-pyrazole1.0Substrate
Phosphorus Oxychloride (POCl₃)3.0 - 4.0Reagent
N,N-Dimethylformamide (DMF)3.0 - 4.0 (or as solvent)Reagent/Solvent

Q4: What are the best methods for final product purification and characterization? A4:

  • Purification: If the product precipitates from the work-up as a relatively clean solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) can be effective.[8] For more contaminated mixtures, flash column chromatography on silica gel is the standard method.[4]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm and the pyrazole C5-H proton singlet.

    • ¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon signal around δ 180-190 ppm.

    • FT-IR: Identify the strong carbonyl (C=O) stretch of the aldehyde at approximately 1670-1700 cm⁻¹.

    • Mass Spectrometry (MS): Verify the molecular weight of the product.

Visualized Reaction and Troubleshooting Workflow

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent - Cl3PO- POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 3-(2-MeOPh)-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent - H+ Iminium_Salt_Hydrolysis Iminium Salt Intermediate Final_Product Target Aldehyde Iminium_Salt_Hydrolysis->Final_Product - HN(CH3)2 H2O H2O, OH- H2O->Final_Product Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps Start Start Synthesis Check_Yield Is Yield Acceptable? Start->Check_Yield End Synthesis Successful Check_Yield->End Yes Troubleshoot Troubleshoot Problem Check_Yield->Troubleshoot No Check_Reagents Verify Reagent Purity & Anhydrous Conditions Troubleshoot->Check_Reagents Optimize_Temp Optimize Temperature & Time (Monitor by TLC) Troubleshoot->Optimize_Temp Verify_Workup Check Work-up pH & Hydrolysis Step Troubleshoot->Verify_Workup Purify_Start Purify Starting Material Troubleshoot->Purify_Start Purify_Start->Start Retry Synthesis

Sources

Side reactions in Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

The user wants a technical support center for the Vilsmeier-Haack formylation of pyrazoles. I have performed the initial search and gathered a good amount of information.

Here's a breakdown of what I have and what I still need to do:

Information Gathered:

  • General Reaction Conditions: Many articles describe the general procedure: reacting a pyrazole (or a precursor like a hydrazone) with a Vilsmeier reagent (typically DMF/POCl₃), often with initial cooling followed by heating.[1][2][3]

  • Side Reactions Identified:

    • Low/No Reactivity: Pyrazoles with strong electron-withdrawing groups show low reactivity.[2][4] N-unsubstituted pyrazoles can also fail to formylate at the C4 position.[5][6]

    • Hydroxymethylation: Formation of a hydroxymethyl group as a minor byproduct, likely from formaldehyde generated from heated DMF.[3][4]

    • Chlorination: Substitution of a hydroxyl group on a side chain with a chlorine atom.[3] This can also happen to ether functionalities.

    • Dehydrochlorination & Subsequent Formylation: A chloroethyl group can eliminate HCl to form a vinyl group, which can then be formylated.[3][4]

    • N-Formylation: Direct formylation on a nitrogen atom of a hydrazone precursor has been observed.[1]

    • Formation of β-chloro enals/vinyl amides: These are known side products in Vilsmeier reactions, especially with ketones or activated methylene groups.[7][8][9][10]

    • Dealkylation: Loss of an N-alkyl group was observed for a bulky substituent.[4]

  • Mechanistic Insights: The reaction proceeds via electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) on the electron-rich C4 position of the pyrazole ring.[1][11][12] The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.[1][13][14]

  • Optimization Data: One paper provides a clear table optimizing the reaction conditions (reagent equivalents, temperature, time) for a specific 5-chloropyrazole substrate, showing that higher temperature and excess reagents improve yield.[3][4]

  • Protocols: Several papers provide general experimental procedures.[1][3][11][15]

Plan Execution:

  • Structure the Guide: I will create a main "Troubleshooting Guide" section with a Q&A format based on the problems identified above (e.g., "Q: My reaction is not working, and I am recovering my starting material. What are the possible causes?"). I'll follow this with a more general "FAQs" section.

  • Write the Content (E-E-A-T):

    • For each problem in the troubleshooting guide, I will explain the cause based on the mechanistic information gathered (e.g., "Cause: Pyrazoles substituted with strong electron-withdrawing groups are deactivated towards electrophilic aromatic substitution...").

    • I will then provide actionable solutions (e.g., "Solution: Increase reaction temperature to 120°C and use a larger excess of the Vilsmeier reagent...").

    • I will cite the sources for each claim.

  • Create Data Table: I will reproduce the optimization data from Popov et al.[3][4] into a new table to show the effect of reaction conditions on yield.

  • Write Protocols: I will synthesize the various protocols found into one "Optimized General Protocol for C4-Formylation of Pyrazoles" and a separate "Protocol for Hydrolytic Work-up" to emphasize the importance of this step.

  • Design Graphviz Diagrams:

    • Diagram 1: General Mechanism & Side Reactions. This will be the core visual. It will show the main pathway to the desired 4-formylpyrazole and then branch off to show the formation of key side products like the hydroxymethyl, chlorinated, and dehydrochlorinated species. This will visually explain the content of the troubleshooting guide.

    • Diagram 2: Troubleshooting Flowchart. This will be a decision tree to guide the user. It will start with a question like "Is the starting material consumed?". Based on the answer (Yes/No), it will lead to further questions and suggestions (e.g., "Analyze crude product. Is the major product X? If so, see Troubleshooting Point 2.1").

  • Compile References: I will create a complete, numbered reference list with titles, sources, and clickable URLs for all cited works.

By following this plan, I can synthesize the gathered information into a comprehensive, authoritative, and user-friendly technical support guide that directly addresses the user's prompt. I have sufficient information to proceed without further searches.# Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. Here, we address common challenges, side reactions, and frequently asked questions to help you troubleshoot and optimize your experiments. Our focus is on providing not just solutions, but also the mechanistic reasoning behind them, ensuring robust and reproducible outcomes.

This section addresses specific problems encountered during the Vilsmeier-Haack formylation of pyrazoles. Each entry is structured to help you identify the potential cause of the issue and implement a scientifically grounded solution.

Q1: My reaction has stalled. I'm observing low conversion of my starting pyrazole. What's going wrong?

A1: Cause & Solution

Low or no conversion is typically linked to insufficient reactivity of either the pyrazole substrate or the Vilsmeier reagent itself.

Scientific Rationale: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11] The pyrazole ring must be electron-rich enough to attack the Vilsmeier reagent (a chloroiminium ion).[12]

  • Cause 1: Deactivated Pyrazole Ring: If your pyrazole is substituted with strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), the ring's nucleophilicity is significantly reduced, hindering the electrophilic attack.[2][4] Similarly, pyrazoles without an N-substituent (N-H pyrazoles) may fail to react under standard conditions as they can be deprotonated, forming an unreactive pyrazolate anion.[5][6]

  • Solution 1: Force the Conditions. For moderately deactivated systems, increasing the reaction temperature and the excess of reagents can overcome the activation barrier. Studies have shown that for challenging substrates, increasing the temperature from 70°C to 120°C and using a 2-fold excess of POCl₃ and a 5-fold excess of DMF can dramatically improve yields.[3][4]

  • Cause 2: Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Using wet DMF or allowing atmospheric moisture into the reaction will quench the reagent, halting the reaction.

  • Solution 2: Ensure Anhydrous Conditions. Always use freshly distilled or anhydrous grade DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Prepare the Vilsmeier reagent in situ at 0°C before adding your substrate.

  • Cause 3: N-H Pyrazole Reactivity: 3,5-Dimethyl-1H-pyrazole, for instance, fails to undergo formylation at the C4 position under conditions where its N-alkylated counterparts react smoothly.[6]

  • Solution 3: Protect the Nitrogen. If your pyrazole has a free N-H and you require C4 formylation, you must first protect the nitrogen with a suitable group (e.g., alkyl, benzyl, or a temporary protecting group) before subjecting it to the Vilsmeier-Haack reaction.[6]

Troubleshooting Flowchart for Low Conversion

start Problem: Low Conversion q1 Is the pyrazole N-unsubstituted (N-H)? start->q1 sol1 Protect the N-H group before formylation. q1->sol1 Yes q2 Does the pyrazole have strong EWGs? q1->q2 No end Re-run experiment sol1->end sol2 Increase temperature (e.g., 120°C) and use excess reagents (2-5 eq.). q2->sol2 Yes q3 Were anhydrous conditions used? q2->q3 No sol2->end sol3 Use anhydrous reagents and inert atmosphere. q3->sol3 No q3->end Yes sol3->end

Caption: Decision tree for troubleshooting low conversion.

Q2: My reaction worked, but I have isolated unexpected side products. How can I identify and prevent them?

A2: Common Side Products & Prevention Strategies

The formation of side products often arises from the reactivity of other functional groups on the pyrazole substrate or from secondary reactions under the Vilsmeier conditions.

Problem: Formation of a Chlorinated Product

You observe a mass peak corresponding to (Product + Cl - OH) or (Product + Cl - OMe).

  • Cause: The Vilsmeier reagent is generated from POCl₃, a potent chlorinating agent. Functional groups like hydroxyls (-OH) on alkyl side chains can be converted to chlorides.[3] This has also been observed for alkoxy groups like 2-methoxyethoxy, which was converted to a 2-chloroethoxy group.

  • Solution: If this chlorination is undesirable, protect the hydroxyl group with a robust protecting group (e.g., TBDMS, Benzyl) that is stable to Lewis acids before the formylation step. Alternatively, if the chlorination is consistent and high-yielding, it can be embraced as a one-pot dual functionalization.[16]

Problem: Formation of a Vinyl Product or Double Formylation

You observe products resulting from elimination or further formylation.

  • Cause: A substrate with a side chain like 2-chloroethyl can undergo elimination of HCl under the heated reaction conditions to form a vinyl pyrazole. This electron-rich vinyl group can then undergo a second Vilsmeier-Haack formylation.[3][4] This leads to products like β-chloroacrylaldehydes.[10]

  • Solution: To prevent this, run the reaction at the lowest temperature that allows for the primary formylation to proceed. Monitor the reaction closely by TLC or LCMS to stop it once the desired product is formed, before significant side product formation occurs.

Problem: Formation of a Minor Hydroxymethyl Product

You observe a minor impurity with a mass corresponding to (Product - CHO + CH₂OH).

  • Cause: This side reaction is believed to occur from the reaction of the pyrazole with formaldehyde, which can be generated in situ from the decomposition of DMF at high temperatures over long reaction times.[3][4]

  • Solution: Minimize the reaction time and temperature. If the reaction requires prolonged heating, consider using an alternative formylating agent or method if this side product becomes significant.

Mechanism of Main Reaction and Key Side Reactions

sub Pyrazole Substrate iminium Iminium Salt Intermediate sub->iminium Electrophilic Attack reagent Vilsmeier Reagent (DMF + POCl3) reagent->iminium workup Aqueous Workup (Hydrolysis) iminium->workup side1 Chlorinated Side Product iminium->side1 Side Reaction 1: Chlorination side2 Vinyl / Diformyl Side Product iminium->side2 Side Reaction 2: Elimination + 2nd Formylation side3 Hydroxymethyl Side Product iminium->side3 Side Reaction 3: Hydroxymethylation product Desired 4-Formyl Pyrazole workup->product Main Path sub_oh Pyrazole with -CH2CH2OH side chain sub_oh->iminium sub_cl_et Pyrazole with -CH2CH2Cl side chain sub_cl_et->iminium

Sources

Technical Support Center: Purification of Pyrazole-4-Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of pyrazole-4-carbaldehyde isomers, designed for researchers, scientists, and professionals in drug development.

Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde and its derivatives. As a Senior Application Scientist, I understand that the separation of closely related isomers is a significant challenge in synthetic chemistry, directly impacting yield, purity, and the reliability of downstream applications. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and materials science, often synthesized in reactions that can yield a mixture of regioisomers or other closely related impurities.[1][2][3]

This guide is structured to provide direct, actionable solutions to common purification problems. We will move from foundational questions to specific troubleshooting scenarios, explaining the scientific principles behind each recommendation to empower you to adapt and optimize these methods for your unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of pyrazole-4-carbaldehyde isomers so challenging?

The primary challenge lies in the structural similarity of the isomers. Regioisomers, for instance, have the same molecular weight and similar functional groups, leading to very close physical properties such as polarity, solubility, and boiling points.[4] This similarity makes separation by standard techniques difficult.

  • Polarity: Isomers often have nearly identical polarity, causing them to co-elute during column chromatography.[4]

  • Solubility: Their solubilities in common solvents can be very similar, making separation by simple recrystallization ineffective. Fractional recrystallization may be required, but this can be a lengthy and yield-reducing process.[4][5]

  • Stability: The aldehyde functional group can be sensitive to certain conditions (e.g., strong acids/bases, prolonged heating), which can limit the choice of purification methods.

Q2: What are the most common types of isomers I might encounter?

You will most likely encounter regioisomers . These arise when a reaction can proceed at different positions on the pyrazole ring. A classic example is the Vilsmeier-Haack formylation of a substituted pyrazole precursor, which can sometimes lead to formylation at different ring positions or the formation of isomeric pyrazole rings from an unsymmetrical precursor.[6][7][8][9]

While less common for pyrazole-4-carbaldehyde itself unless other chiral centers are present, you may also encounter enantiomers in more complex derivatives. Separating these requires specialized chiral techniques.[10][11]

Q3: What initial analytical steps should I take before attempting a large-scale purification?

Before committing your entire batch of crude product, a thorough analytical assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is your most important initial tool. Screen a variety of eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows any separation between your desired product and impurities. The goal is to maximize the difference in retention factor (ΔRf).[4][12][13]

  • ¹H NMR Spectroscopy: A proton NMR of the crude material can provide invaluable information. The presence of duplicate sets of peaks for the pyrazole and aldehyde protons is a strong indicator of a mixture of regioisomers.[4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the number of components in your mixture and verify that they are isomers (i.e., they have the same mass).

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter during the purification process.

Issue 1: My isomers are co-eluting or have very poor separation on a silica gel column.

This is the most common frustration. When isomers have nearly identical Rf values on TLC, standard column chromatography will fail.

Root Cause: The polarity of the isomers is too similar for the stationary phase (silica gel) and the chosen mobile phase to differentiate between them effectively.

Solutions & Protocols:

  • Optimize the Eluent System:

    • Principle: The goal is to find a solvent system where the subtle differences in isomer structure lead to a meaningful difference in interaction with the silica surface.

    • Action: Avoid highly polar "strong" solvents like pure methanol that wash everything off the column quickly. Instead, use binary or ternary solvent systems with low overall polarity, such as Hexane/Ethyl Acetate, Hexane/Acetone, or Dichloromethane/Ethyl Acetate.[12] A systematic TLC screen is essential. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.[12]

  • Consider a Different Stationary Phase:

    • Principle: If silica gel isn't working, an alternative stationary phase with different interaction mechanisms may provide the necessary selectivity.

    • Action: Consider using neutral alumina, which can be effective for separating basic compounds that might interact too strongly with acidic silica gel.[14] Reversed-phase (C18) silica gel is another excellent option, where separation is based on hydrophobicity rather than polarity.[4]

  • Improve Column Technique:

    • Principle: A well-packed, high-resolution column is critical for separating closely eluting compounds.

    • Action: Use a long, narrow column rather than a short, wide one to increase the number of theoretical plates. Employ flash chromatography with a finer mesh silica gel (e.g., 230-400 mesh) and apply pressure to ensure a compact column bed and a consistent flow rate.[6][15]

Workflow Diagram: Optimizing Column Chromatography

G start Crude Isomer Mixture tlc TLC Screen: Multiple Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) start->tlc check_sep Is there baseline separation on TLC? tlc->check_sep flash_chrom Proceed with Flash Column Chromatography - Long, narrow column - Fine mesh silica - Optimized eluent check_sep->flash_chrom Yes change_phase Change Stationary Phase - Neutral Alumina - Reversed-Phase (C18) check_sep->change_phase No yes_path Yes no_path No collect Collect small fractions and analyze by TLC flash_chrom->collect change_phase->tlc Re-screen solvents end Pure Isomers Isolated collect->end

Caption: Decision workflow for separating pyrazole isomers via column chromatography.

Issue 2: My pyrazole derivative is precipitating as an oil during recrystallization ("oiling out").

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This traps impurities and defeats the purpose of recrystallization.

Root Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated, causing rapid precipitation instead of slow crystal growth.[5]

Solutions & Protocols:

  • Adjust the Solvent System:

    • Principle: The ideal recrystallization solvent dissolves the compound when hot but poorly when cold. For isomers, fractional recrystallization may be necessary if their solubilities differ sufficiently.[5]

    • Action:

      • Add more of the "good" (dissolving) solvent to the hot mixture to reduce saturation.[5]

      • Switch to a lower-boiling point solvent.

      • Use a mixed solvent system. Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.[5]

  • Control the Cooling Rate:

    • Principle: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling favors precipitation and oiling out.

    • Action: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, it can be moved to a refrigerator and then a freezer to maximize crystal recovery.[5]

  • Scratch and Seed:

    • Principle: Nucleation sites are required to initiate crystallization.

    • Action: Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that can act as nucleation points. If you have a small amount of pure crystal, add a single "seed crystal" to the cooled solution to initiate crystallization.[5]

Data Table: Common Solvents for Pyrazole Recrystallization

Solvent/SystemTypePolarityBest For...
Ethanol / MethanolProticHighPolar pyrazole derivatives. Often used in mixed systems with water.[5][7]
Ethyl Acetate / HexaneAproticMedium/LowA very common and effective mixed system for compounds of intermediate polarity.
AcetoneAproticHighGood "dissolving" solvent for use in mixed systems with a non-polar co-solvent.[5]
IsopropanolProticHighA good alternative to ethanol with a slightly higher boiling point.[5]
Petroleum EtherAproticLowUsed for recrystallizing less polar pyrazole compounds.[5]
Issue 3: My pyrazole-4-carbaldehyde is degrading during purification.

Root Cause: The aldehyde group can be susceptible to oxidation (to a carboxylic acid) or other side reactions, especially under harsh conditions like prolonged heating or exposure to acidic/basic stationary phases.

Solutions:

  • Minimize Heat Exposure: When performing recrystallization, heat the solution only long enough to achieve dissolution. For chromatography, avoid long run times if possible.

  • Use Neutral Stationary Phases: If you suspect degradation on silica gel (which is acidic), switch to neutral alumina.[14]

  • Deactivate Silica Gel: For basic pyrazole derivatives that might stick to silica, you can deactivate the column. This is done by pre-eluting the packed column with your mobile phase containing a small amount (0.5-1%) of a base like triethylamine or ammonia in methanol.[14] This neutralizes the acidic silanol groups, preventing strong adsorption and potential degradation of your compound.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for separating two regioisomers with a small ΔRf (e.g., 0.05-0.10).[12]

  • TLC Optimization: Systematically test solvent systems (e.g., Hexane:EtOAc from 95:5 to 80:20) to find an eluent that gives the largest possible separation between the two isomer spots.

  • Column Preparation:

    • Select a long, narrow glass column.

    • Prepare a slurry of fine silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane).

    • Pack the column by pouring the slurry and applying gentle pressure (flash chromatography), ensuring no air bubbles are trapped. Equilibrate the column with 2-3 column volumes of your starting eluent.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin eluting with the optimized solvent system.

    • If separation is still difficult, a very shallow gradient can be used (e.g., slowly increasing from 10% EtOAc in hexane to 15% over several column volumes).

  • Fraction Collection: Collect many small fractions. Do not combine them until you have analyzed each one by TLC to confirm its purity.

Diagram: Dry Loading Workflow for Column Chromatography

G cluster_prep Sample Preparation cluster_load Column Loading a Dissolve Crude Product in a Volatile Solvent (e.g., DCM) b Add small amount of Silica Gel a->b c Evaporate Solvent (Rotovap) b->c d Result: Free-flowing Silica-adsorbed Powder c->d f Carefully add the Silica-adsorbed Powder to top of column d->f e Prepare Packed Silica Column e->f g Add a layer of sand and begin elution f->g

Caption: Workflow for dry loading a sample onto a silica gel column.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB. Barcelona. Retrieved from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). Molecules, 16(12), 10560-10570. Retrieved from [Link]

  • Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1145-1155. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(39), 25688–25698. Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (2017). Chirality, 29(1), 26-31. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 323-331. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(39), 25688-25698. Retrieved from [Link]

  • Synthesis of some Substituted 3-Alkenyl-1-phenylpyrazoles. (1981). Journal of Heterocyclic Chemistry, 18(1), 9-12. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Separation of 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). Organics, 5(1), 30-58. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2010). Tetrahedron, 66(33), 6467-6473. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Unpublished manuscript. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2013). Chemistry of Heterocyclic Compounds, 49(1), 1-28. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2010). KTU ePubl. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Pharmaceuticals, 15(9), 1109. Retrieved from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2021). Molbank, 2021(4), M1288. Retrieved from [Link]

  • Optimizing Synthesis: Factors to Consider When Buying 1H-Pyrazole-4-carbaldehyde. (2023). ChemBeq. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications, 3(1), 1-9. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1093. Retrieved from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2007). Synthetic Communications, 37(12), 1961-1969. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5786. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of pyrazoles. As a foundational scaffold in medicinal chemistry and materials science, the successful and efficient synthesis of the pyrazole core is paramount.[1][2] However, what appears straightforward in literature can present significant practical challenges in the laboratory. This guide is designed to move beyond textbook procedures, offering field-proven insights and systematic troubleshooting strategies to address the common hurdles encountered during pyrazole synthesis. We will explore the causality behind reaction outcomes and provide robust, self-validating protocols to enhance the success of your research.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common issue, and it typically points to a problem in one of four areas: starting material integrity, reaction conditions, catalyst activity, or the reaction mechanism itself.

  • Starting Material Stability: The primary precursors, 1,3-dicarbonyl compounds and hydrazines, can be problematic. Hydrazine and its derivatives are toxic and can be unstable; always use a fresh, verified source.[3] Some β-ketoesters or 1,3-diketones can undergo self-condensation or degradation, particularly under harsh pH conditions.

  • Reaction Conditions:

    • Temperature: While many pyrazole syntheses proceed at room temperature or with gentle heating, some sterically hindered substrates may require higher temperatures to overcome the activation energy for cyclization.[4] Conversely, excessive heat can lead to decomposition and the formation of dark, tarry side products.[5]

    • Reaction Time: Sluggish reactions may simply require more time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[6]

  • Catalysis: The classic Knorr pyrazole synthesis is an acid-catalyzed reaction.[3][7] If you are using a salt of the hydrazine (e.g., phenylhydrazine hydrochloride), the reaction may be too acidic, or the free base may not be sufficiently available. In such cases, adding a base like sodium acetate can be beneficial. If using glacial acetic acid as a catalyst in a solvent like ethanol, ensure it is present in sufficient, though not excessive, amounts.[6]

  • Mechanism & Intermediates: The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3][6] If the cyclization step is the rate-limiting step, you may isolate the hydrazone intermediate. This can be confirmed by NMR or mass spectrometry. The formation of this intermediate indicates the initial condensation is successful and that troubleshooting should focus on promoting the cyclization/dehydration step, often by adjusting temperature or catalyst.

Below is a logical workflow to diagnose the cause of low yield.

LowYield_Troubleshooting start Low / No Yield check_reagents 1. Verify Reagent Purity - Use fresh hydrazine - Check dicarbonyl stability start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->start No (Replace Reagents) optimize_conditions 2. Optimize Reaction Conditions - Adjust Temperature (increase/decrease) - Extend Reaction Time - Monitor by TLC reagents_ok->optimize_conditions Yes conditions_ok Conditions Optimized optimize_conditions->conditions_ok conditions_ok->optimize_conditions No (Continue Optimization) evaluate_catalyst 3. Evaluate Catalyst - Check acid catalyst concentration - Consider alternative catalysts (Lewis acid, green catalyst) - Use a base if starting with hydrazine salt conditions_ok->evaluate_catalyst Yes catalyst_ok Catalyst System OK evaluate_catalyst->catalyst_ok catalyst_ok->evaluate_catalyst No (Select New Catalyst) analyze_intermediates 4. Analyze for Intermediates - Isolate and characterize major species - Confirm hydrazone formation catalyst_ok->analyze_intermediates Yes success Yield Improved analyze_intermediates->success

Caption: Troubleshooting workflow for low pyrazole yield.

Q2: My reaction produced a mixture of regioisomers. How can I improve selectivity?

A2: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) with a substituted hydrazine.[3][8] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[3]

Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups:

  • Electronic Effects: In a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.[8] The initial attack of the more nucleophilic nitrogen of the substituted hydrazine will preferentially occur here.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction pathway. The nucleophile will favor attack at the less sterically hindered carbonyl carbon.

  • pH Control: The pH of the reaction medium can have a marked effect on the rate of pyrazole formation and, consequently, its selectivity.[9] Acidic conditions facilitate the reaction by protonating a carbonyl oxygen, activating it for nucleophilic attack.[9] Fine-tuning the acidity can sometimes favor one pathway over the other.

  • Solvent Choice: The choice of solvent can influence regioselectivity. While protic solvents like ethanol are common, aprotic dipolar solvents (e.g., DMF, N,N-dimethylacetamide) have been shown to improve both yields and regioselectivity in certain cases, even allowing the reaction to proceed at room temperature.[1][10]

Summary of Factors Influencing Regioselectivity

FactorInfluence on SelectivityRecommended Action
Substrate Electronics The more electrophilic carbonyl (ketone > ester) is attacked preferentially.Design substrates to maximize electronic differentiation between carbonyls.
Steric Hindrance Attack is favored at the less sterically hindered carbonyl.Utilize bulky groups to block one reaction site if desired.
pH / Catalyst Acid catalysis is crucial for activating the carbonyl groups.[9]Titrate the amount of acid catalyst; avoid strongly acidic conditions which may favor side reactions.
Solvent Aprotic dipolar solvents can enhance selectivity compared to protic solvents.[1][10]Screen solvents like DMF, DMAc, or NMP as alternatives to ethanol or acetic acid.

Q3: My final product is difficult to purify due to persistent, colored impurities. What are these, and how can I remove them?

A3: The "sinful yellow/red" discoloration is a common observation, especially when using phenylhydrazine.[5] These impurities often arise from the oxidation or self-reaction of the hydrazine starting material. Purification requires a multi-pronged approach.

  • Initial Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and highly polar species. If your pyrazole is sufficiently nonpolar, it can be extracted into an organic solvent like ethyl acetate or diethyl ether.[11]

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products. The key is selecting an appropriate solvent or solvent system.[12]

    • Common Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures are excellent starting points.[12][13]

    • Technique: Dissolve the crude product in a minimum amount of hot solvent. If using a mixed solvent system, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water or hexane) dropwise while hot until turbidity persists, then allow to cool slowly.[12]

  • Column Chromatography: While effective, pyrazoles can be problematic on silica gel. The basic nitrogen atoms can cause significant streaking and poor separation.

    • Deactivating Silica: To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) or ammonia in methanol.[13] This neutralizes the acidic silanol groups, allowing for much cleaner elution.

  • Acid-Base Extraction: For pyrazoles with a free N-H group, an acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract basic impurities, then wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Note that the pyrazole itself is weakly basic and may partition into the acidic aqueous layer if the acid is too concentrated.[13]

  • Salt Formation: A robust purification method involves dissolving the crude pyrazole in an organic solvent and treating it with an acid (like HCl) to precipitate the pyrazole as its acid addition salt. The impurities often remain in solution. The purified salt can then be collected by filtration and neutralized to recover the free pyrazole.[11][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing pyrazoles?

A1: The synthesis of the pyrazole nucleus is well-established, with several reliable methods available. The most common is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[15][16]

  • Knorr/Paal-Knorr Synthesis: This is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or a substituted hydrazine.[15][17] It is one of the most versatile and widely used methods due to the ready availability of starting materials.[6]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines first yields a pyrazoline, which can then be oxidized in situ to the corresponding aromatic pyrazole.[1][10]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne.[10][15] It provides excellent control over substitution patterns but requires handling potentially hazardous diazo compounds.

The general Knorr synthesis mechanism is illustrated below.

Knorr_Mechanism cluster_0 1. Condensation cluster_1 2. Intramolecular Cyclization cluster_2 3. Dehydration dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate H⁺ pyrazole Pyrazole Product cyclic_intermediate->pyrazole -H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.[3]

Q2: How does my choice of catalyst impact the reaction?

A2: Catalyst selection is critical for optimizing reaction rate and yield. The catalyst's primary role is to activate the carbonyl group for nucleophilic attack.[7][9]

Catalyst TypeExamplesMechanism of Action & Use CaseReferences
Brønsted Acid Acetic Acid, HCl, H₂SO₄Protonates the carbonyl oxygen, increasing its electrophilicity. Ideal for standard Knorr synthesis.[9][10][18]
Lewis Acid LiClO₄, ZnCl₂Coordinates to the carbonyl oxygen, polarizing the C=O bond. Can be effective under milder conditions.[1]
Heterogeneous Nano-ZnO, Silica Sulfuric AcidProvides an active surface for the reaction, simplifying catalyst removal (filtration) and enabling reuse. Often used in "green" protocols.[10][16][19]
Organocatalyst L-tyrosine, ImidazoleCan facilitate proton transfer and activate substrates through hydrogen bonding. Used in multicomponent reactions.[20]
Base Piperidine, TriethylamineUsed to liberate the free hydrazine from its salt (e.g., R-NHNH₂·HCl) or in specific mechanisms.[5]

Q3: How critical is solvent selection for my pyrazole synthesis?

A3: Solvent choice can dramatically influence reaction time, yield, selectivity, and environmental impact.[20][21]

Solvent ClassExamplesCharacteristics & ImpactReferences
Protic Ethanol, Methanol, Acetic AcidTraditional solvents for Knorr synthesis. Good solvating power for starting materials. Can participate in hydrogen bonding.[10]
Aprotic Dipolar DMF, DMAc, NMPOften accelerate the reaction and can improve regioselectivity. Higher boiling points allow for a wider temperature range.[1][10]
Aqueous WaterAn environmentally friendly "green" solvent. Particularly effective for certain multicomponent reactions, often leading to high yields.[20]
Solvent-Free None (neat reaction)A green chemistry approach that minimizes waste. Often requires thermal or microwave activation. Can lead to very short reaction times.[21][22][23]
Ionic Liquid Can act as both solvent and catalyst. Offers unique solvating properties but can be expensive and difficult to remove completely.[10]

Section 3: Reference Experimental Protocol

Protocol: Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol is a representative example and should be optimized for different substrates.

Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

Reagents:

  • Acetylacetone (1,3-dicarbonyl): 1.00 g (10.0 mmol)

  • Phenylhydrazine (hydrazine derivative): 1.08 g (10.0 mmol)

  • Glacial Acetic Acid (catalyst): 0.5 mL

  • Ethanol (solvent): 20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (10.0 mmol) and ethanol (20 mL).

  • Begin stirring and add phenylhydrazine (10.0 mmol) dropwise to the solution. A slight exotherm may be observed.

  • Add glacial acetic acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the starting materials are consumed.[6]

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • If precipitation is slow, add cold water (10 mL) to induce crystallization.[6]

  • Collect the crude product by vacuum filtration through a Büchner funnel, washing the solid with a small amount of cold water.

  • Purify the crude solid by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[13]

Section 4: References

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common hurdle in the synthesis of unsymmetrically substituted pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the classic Knorr pyrazole synthesis, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1][3]

Controlling this selectivity is paramount, especially in drug development, where only one regioisomer typically possesses the desired pharmacological activity. Poor regioselectivity leads to product mixtures that are often difficult and costly to separate, resulting in reduced yields of the target molecule.[4]

Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors that govern the regiochemical outcome?

A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several competing factors. If you're observing a mixture, it's likely that no single factor is dominant under your current reaction conditions. The key influences are:

  • Electronic Effects : The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. Electron-withdrawing groups (like a -CF₃ group) will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1][5]

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile. The initial attack will preferentially occur at the less sterically encumbered carbonyl group.[1][3]

  • Reaction Conditions (Solvent, pH, Temperature) : These are often the most critical and easily adjustable parameters.

    • Solvent : The choice of solvent can dramatically alter the isomeric ratio. For instance, conventional solvents like ethanol often lead to poor regioselectivity.[6]

    • pH : The acidity or basicity of the medium can change the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes even reversing the selectivity observed under neutral conditions.[1][4]

    • Temperature : Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may favor different isomers.[7][8]

Q3: Are there modern synthetic strategies that offer better regiocontrol than the traditional Knorr condensation?

A3: Absolutely. The limitations of the classical Knorr synthesis have driven the development of several highly regioselective methods:

  • Use of 1,3-Dicarbonyl Surrogates : Employing substrates where one carbonyl is masked or modified, such as β-enaminones or α,β-unsaturated ketones (chalcones), can provide excellent regiocontrol as the two electrophilic sites have vastly different reactivities.[5][9]

  • Catalytic Methods : Various transition-metal catalysts (e.g., copper, silver, nickel) have been employed to promote highly regioselective pyrazole syntheses from diverse starting materials like ynones, alkynes, and hydrazones.[2][10][11]

  • 1,3-Dipolar Cycloadditions : The reaction of sydnones with alkynes or diazo compounds with unsaturated reagents offers another powerful, often highly regioselective, route to pyrazoles, bypassing the 1,3-dicarbonyl intermediate altogether.[12][13]

  • Post-functionalization of the Pyrazole Core : In some cases, it may be more strategic to synthesize an unsubstituted or symmetrically substituted pyrazole and then introduce the desired functionality at a specific position through regioselective substitution reactions.[13][14]

Troubleshooting Guides: From Problem to Solution

This section addresses specific experimental issues with a focus on the underlying chemical principles and provides actionable protocols to resolve them.

Issue 1: Poor Regioselectivity with Trifluoromethyl-β-diketones

Problem: "I am reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine in ethanol, expecting the methyl group to be adjacent to the methyl-substituted carbon. However, I'm getting a significant amount of the other regioisomer."

Root Cause Analysis: This is a classic conflict between electronic and steric effects. The carbonyl carbon adjacent to the potent electron-withdrawing trifluoromethyl (-CF₃) group is highly electrophilic, making it the preferred site for nucleophilic attack (electronic control).[5] However, the initial attack of the substituted nitrogen (N1) of methylhydrazine at this site can be sterically disfavored. The reaction mechanism proceeds through a complex equilibrium involving hydrazone intermediates and cyclization.[15] In a protic, nucleophilic solvent like ethanol, solvent-adduct formation can compete with the hydrazine attack, leveling the playing field and leading to poor regioselectivity.[6]

Solution: Solvent-Mediated Regiocontrol

The key is to use a non-nucleophilic, polar solvent that can stabilize the key intermediates without competing in the reaction. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have proven to be exceptionally effective.[6] These solvents dramatically increase the regioselectivity, often favoring a single isomer.[4]

Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity Observed in Ethanol decision1 Is the 1,3-dicarbonyl fluorinated (e.g., contains -CF₃)? start->decision1 strategy1 Strategy 1: Implement Fluorinated Solvent System decision1->strategy1 Yes strategy2 Strategy 2: Consider Alternative Synthesis decision1->strategy2 No protocol1 Run reaction in TFE at RT. Monitor by TLC/LC-MS. strategy1->protocol1 decision2 Is selectivity >95%? protocol1->decision2 protocol2 Switch to HFIP as solvent. Typically provides higher selectivity. decision2->protocol2 No success Success: High Regioselectivity Achieved decision2->success Yes protocol2->success

Caption: Decision workflow for troubleshooting regioselectivity.

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[5]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure (use a cold trap).

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Issue 2: My Regioisomers are Indistinguishable by TLC and Difficult to Separate

Problem: "My reaction produces two products that have very similar Rf values on TLC, and co-elute during column chromatography. How can I confirm the identity of each isomer and quantify the ratio?"

Root Cause Analysis: Regioisomers often have very similar polarities, making their separation by standard chromatography challenging. Their structural identification requires more sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Solution: Spectroscopic Differentiation and Quantification

¹H and ¹³C NMR are powerful tools for distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) and protons (H4, H5) are highly sensitive to the surrounding substituents.

Table 1: Comparative Regioselectivity Data & Analytical Signatures
1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRatio (A:B)Key ¹³C NMR Shifts (Major Isomer, δ ppm)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1:1.3Mixture, difficult to assign
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15C3: ~150 ppm, C5: ~142 ppm
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3 C3: ~150.2 ppm, C5: ~141.8 ppm
Ethyl 2,4-dioxopentanoateMethylhydrazineEtOH2:1Mixture, difficult to assign

Data compiled and adapted from literature sources.[6] Isomer A has the N-methyl group adjacent to R¹, and Isomer B has it adjacent to R².

Protocol 2: Isomer Identification using 2D NMR (HMBC)

When 1D NMR is ambiguous, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. It reveals long-range (2- and 3-bond) correlations between protons and carbons.

Experimental Workflow:

  • Purify the Isomer Mixture: If possible, obtain a sample enriched in one isomer, but the experiment works on mixtures as well.

  • Acquire Data: Run standard ¹H, ¹³C, and HMBC experiments on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the pyrazole H4 proton signal (typically a singlet or narrow triplet around 6.0-7.0 ppm).

    • In the HMBC spectrum, look for the cross-peaks from this H4 proton. It will show a correlation to both the C3 and C5 ring carbons.

    • By identifying which of these carbons is substituted (e.g., attached to a -CF₃ or aryl group based on its chemical shift), you can unambiguously determine the connectivity and thus the isomeric structure.

Caption: HMBC correlations for assigning pyrazole regioisomers.

Issue 3: My reaction is sluggish and gives low yields, alongside poor regioselectivity.

Problem: "I'm attempting a synthesis with a sterically hindered diketone and phenylhydrazine. The reaction requires prolonged heating and still results in a low yield of an inseparable isomeric mixture."

Root Cause Analysis: Steric hindrance can significantly slow down the rate of condensation and cyclization. Prolonged heating might also lead to side reactions and decomposition. The reaction may be under thermodynamic control, which doesn't necessarily favor a single isomer if their stabilities are similar.[8]

Solution: Microwave-Assisted Synthesis for Kinetic Control

Microwave irradiation can rapidly heat the reaction mixture, often promoting kinetically controlled pathways and dramatically reducing reaction times from hours to minutes. This can sometimes favor the formation of a single, less stable (kinetic) product before equilibration to a thermodynamic mixture can occur.[5]

Protocol 3: Microwave-Assisted Regioselective Pyrazole Synthesis

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) or 1,3-diketone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the carbonyl compound (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL), which acts as both solvent and catalyst.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Analyze for isomeric purity.

References

  • Ali, M. A., & Ismail, R. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). Chemistry of Heterocyclic Compounds, 58(7), 547-564. Retrieved from [Link]

  • Cervera, M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(23), 9468–9471. Retrieved from [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved from [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]

  • American Chemical Society. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ebenezer, O., & Raja, S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Retrieved from [Link]

  • Guesmi, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6299. Retrieved from [Link]

  • Yoon, J. Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • R Discovery. (n.d.). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • MDPI. (n.d.). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

Sources

Technical Support Center: 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. It addresses common stability issues, offers troubleshooting advice, and presents protocols to ensure the integrity of your experiments.

Introduction

3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2] The reactivity of the aldehyde functional group, combined with the electronic nature of the pyrazole ring, makes this compound a valuable synthon. However, these same features can contribute to stability challenges if the compound is not handled and stored correctly. This guide is designed to help you navigate these potential issues and maintain the quality of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

A1: The stability of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily influenced by several factors, including:

  • Atmospheric Oxygen: The aldehyde group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.[3][4]

  • Light: Aromatic aldehydes and heterocyclic compounds can be photosensitive, potentially leading to discoloration and degradation upon prolonged exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Moisture and pH: The presence of moisture, especially under acidic or basic conditions, can catalyze degradation pathways. While the pyrazole ring is generally stable, extreme pH should be avoided.[5]

Q2: My solid 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has changed color from white/off-white to yellow/brown. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation. This could be due to the formation of small amounts of colored impurities arising from oxidation or other decomposition reactions. While a slight color change may not significantly impact every application, it warrants investigation, as it indicates a change in the purity of the material. We recommend performing a purity analysis, for example, by HPLC, to quantify the extent of degradation.

Q3: I am dissolving the compound in a solvent for my reaction, and I notice it is not fully dissolving or a precipitate forms over time. What could be the cause?

A3: This issue can arise from several factors:

  • Inherent Low Solubility: The compound may have limited solubility in your chosen solvent. Consult solubility data if available, or perform small-scale solubility tests.

  • Degradation: The precipitate could be a degradation product that is less soluble than the starting material. For instance, the corresponding carboxylic acid formed via oxidation may have different solubility properties.

  • Reaction with Solvent: While less common with standard laboratory solvents, reactivity with the solvent, especially under certain conditions (e.g., in the presence of catalysts or impurities), cannot be entirely ruled out.

Q4: I am seeing an unexpected peak in my HPLC analysis of a sample that has been stored for some time. What could it be?

A4: A new peak in the chromatogram, typically at a different retention time, often indicates the presence of a degradation product or an impurity. For 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the most probable degradation product is 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, formed through oxidation of the aldehyde group.[3][6] Other possibilities include products of photodegradation or reactions with trace contaminants in the storage container or solvent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solid compound has discolored Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7] Minimize exposure to light and air.
Inconsistent reaction yields Degradation of the starting material.Confirm the purity of the 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde using HPLC-UV or ¹H NMR before use. Use freshly opened or properly stored material for critical reactions.
Formation of an insoluble material in solution Formation of a less soluble degradation product (e.g., carboxylic acid).Prepare solutions fresh whenever possible. If solutions need to be stored, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.
Appearance of a new peak in HPLC Chemical degradation.Characterize the new peak using LC-MS to identify its mass. Compare the retention time with a standard of the suspected degradation product, if available. The likely culprit is the corresponding carboxylic acid.

Key Stability Considerations & Degradation Pathways

The primary degradation pathway of concern for 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is the oxidation of the aldehyde moiety to a carboxylic acid.

cluster_main Oxidative Degradation Pathway Start 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde End 3-(2-methoxyphenyl)-1H- pyrazole-4-carboxylic acid Start->End Oxidizing Agent (e.g., O₂, H₂O₂)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of solid 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, follow these guidelines:

  • Storage Container: Store the compound in a tightly sealed amber glass vial to protect it from light and moisture.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store the vial in a refrigerator at 2-8°C.[7]

  • Handling: When weighing and handling the compound, do so in a dry environment and minimize the time the container is open to the atmosphere.

For solutions:

  • Solvent Choice: Use dry, aprotic solvents for stock solutions whenever possible.

  • Preparation: Prepare solutions fresh for each experiment.

  • Storage: If short-term storage is necessary, keep the solution at -20°C in a tightly sealed vial under an inert atmosphere.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and detecting potential degradation products. Method optimization may be required for specific instrumentation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Sample of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or scan for optimal wavelength)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 10 90
      25 10 90
      26 70 30

      | 30 | 70 | 30 |

  • Analysis: Inject the sample and integrate the peaks. The purity can be estimated by the area percentage of the main peak. The primary degradation product, the carboxylic acid, is expected to elute earlier than the aldehyde under these reverse-phase conditions.

cluster_workflow HPLC Purity Analysis Workflow Prep_Sample Prepare Sample Solution (approx. 0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) Set_Conditions Set HPLC Conditions (C18 Column, Gradient, UV Detection) Prep_Mobile_Phase->Set_Conditions Set_Conditions->Inject Analyze Analyze Chromatogram (Assess Peak Purity and Area %) Inject->Analyze

Sources

Technical Support Center: Scaling Up the Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of pyrazole-4-carbaldehydes. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of these valuable heterocyclic building blocks. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing pyrazole-4-carbaldehydes?

The Vilsmeier-Haack reaction is the most widely documented and industrially preferred method for the formylation of pyrazoles due to its reliability, use of cost-effective reagents, and general applicability to a wide range of substrates.[1][2][3] This reaction involves treating a pyrazole precursor, often derived from the cyclization of a hydrazone, with the Vilsmeier reagent (typically a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[3][4] The reaction proceeds via an electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole ring.[5][6]

While other methods like the oxidation of 4-methyl or 4-hydroxymethyl pyrazoles exist, they often require more expensive reagents or introduce additional steps, making the Vilsmeier-Haack approach more straightforward for large-scale production.[7][8]

Q2: My pyrazole substrate is N-unsubstituted. Why is the Vilsmeier-Haack formylation failing?

N-unsubstituted pyrazoles often fail to undergo formylation under standard Vilsmeier-Haack conditions.[5] The acidic nature of the pyrazole N-H bond can lead to deprotonation or complexation with the Vilsmeier reagent, deactivating the ring towards the desired electrophilic substitution. To overcome this, an N-protection strategy is often necessary. Simple alkyl or benzyl groups can be used, but for ease of removal post-synthesis, protecting groups like 1-(1-ethoxyethyl) (EE) are effective.[9][10] Alternatively, if the synthesis starts from a hydrazone, the substituent on the hydrazine (e.g., a phenyl or benzoyl group) serves as the N1-substituent in the final product.[3][11]

Q3: What are the primary safety and handling concerns when scaling up the Vilsmeier-Haack reaction?

Scaling up the Vilsmeier-Haack reaction requires strict safety protocols.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[12] On a large scale, the reagents must be mixed slowly at low temperatures (typically 0 °C or below) with efficient overhead stirring and external cooling to maintain control. A runaway reaction can lead to a rapid increase in temperature and pressure.

  • Quenching: The work-up, which involves quenching the reaction mixture with water or ice, is also highly exothermic and releases HCl gas. This step must be performed slowly, with vigorous stirring and adequate cooling, in a vessel designed to handle corrosive and gaseous byproducts.[11] Neutralization with a base like sodium carbonate or sodium hydroxide should also be done cautiously to manage heat evolution.[11][13]

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific problems encountered during the scale-up synthesis of pyrazole-4-carbaldehydes.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Solution
Poor Quality Reagents The Vilsmeier-Haack reaction is highly sensitive to moisture. Anhydrous DMF is critical; water will consume the Vilsmeier reagent.[3] Solution: Use freshly opened, anhydrous grade DMF or distill it from a suitable drying agent before use. Ensure the POCl₃ is of high purity and has not been hydrolyzed by atmospheric moisture.
Incomplete Vilsmeier Reagent Formation Insufficient mixing or improper temperature control during the addition of POCl₃ to DMF can lead to incomplete formation of the active electrophile. Solution: Add POCl₃ dropwise to DMF with vigorous overhead stirring at 0 °C or below.[13] Allow the mixture to stir at this temperature for a sufficient time (e.g., 30-60 minutes) to ensure the complete formation of the solid or viscous Vilsmeier reagent before adding the pyrazole substrate.
Insufficient Reaction Temperature/Time While reagent mixing is done at low temperatures, the formylation step often requires heating to proceed at a reasonable rate.[3][4] Solution: After adding the pyrazole substrate, slowly warm the reaction to room temperature and then heat to the optimal temperature (often between 60-90 °C).[1][3] Monitor the reaction by TLC or HPLC to determine the optimal reaction time, which can be several hours at scale.
Substrate Deactivation As mentioned in the FAQ, N-unsubstituted pyrazoles or those with strong electron-withdrawing groups are less reactive.[5][14] Solution: If possible, use a pyrazole substrate with an electron-donating or neutral substituent at the N1 position. If the substrate itself is deactivated, more forcing conditions (higher temperature, longer reaction time) may be required, but this increases the risk of side products.
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause Underlying Rationale & Solution
Overheating/Decomposition Excessive temperatures (>100-120 °C) can cause the Vilsmeier reagent and the product to decompose, leading to a complex mixture of impurities and tar formation.[1] Solution: Maintain strict temperature control throughout the reaction. Determine the minimum temperature required for a reasonable reaction rate through small-scale optimization studies.
Di-formylation or Other Reactions If other positions on the pyrazole or its substituents are activated, unwanted secondary reactions can occur. For example, hydroxyl groups on the pyrazole ring can be replaced by chlorine.[15] Solution: Protect sensitive functional groups on the starting material before subjecting it to Vilsmeier-Haack conditions. Ensure the stoichiometry of the Vilsmeier reagent is optimized (typically 2-4 equivalents are used) to avoid driving the reaction towards unwanted byproducts.[4][13]
Impure Starting Material Impurities in the initial pyrazole substrate can lead to a variety of side products that are difficult to separate from the desired aldehyde. Solution: Ensure the starting pyrazole is of high purity (>98%) before beginning the scale-up reaction. Recrystallize or chromatograph the starting material if necessary.
Difficult Work-up The product is often an oil or a solid that precipitates upon quenching. If the pH is not carefully controlled during neutralization, or if the temperature rises too much, the product can degrade or become contaminated with inorganic salts. Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[3] Neutralize slowly with a saturated solution of a mild base like sodium bicarbonate or sodium carbonate, keeping the temperature below 20 °C.[12]
Problem 3: Challenges with Product Isolation and Purification
Potential Cause Underlying Rationale & Solution
Product is an Oil or Gummy Solid Some pyrazole-4-carbaldehydes do not crystallize easily, making isolation by filtration difficult, especially at scale. Solution: After quenching and neutralization, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer thoroughly to remove residual DMF and salts. If the product remains an oil, purification by column chromatography on silica gel is the most common method.[13]
Column Chromatography is Not Scalable Large-scale column chromatography is expensive and time-consuming. Solution: Focus on developing a robust crystallization procedure. Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that yield a pure, crystalline solid. Seeding with a small amount of pure product can aid crystallization. For some products, forming an acid addition salt can facilitate crystallization and purification.[12]
Product Contaminated with DMF DMF has a high boiling point (153 °C) and can be difficult to remove completely under vacuum, especially if it is trapped within a solid product. Solution: After extraction, wash the organic phase multiple times with water or a brine solution to remove the bulk of the DMF. If the product is stable, azeotropic distillation with a solvent like heptane or toluene can be effective. For solids, thorough washing of the filter cake with water and then a non-polar solvent (like hexanes or diethyl ether) is crucial.

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Simplified Vilsmeier-Haack Mechanism on Pyrazole cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Electrophile) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Sigma_Complex Sigma Complex (Intermediate) Reagent->Sigma_Complex Pyrazole N-Substituted Pyrazole Pyrazole->Sigma_Complex C4 attacks Iminium_Salt Iminium Salt Adduct Sigma_Complex->Iminium_Salt -H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (Work-up)

Caption: Key stages of the Vilsmeier-Haack formylation of a pyrazole.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Logic for Scale-Up Start Poor Result at Scale (Low Yield / Impure) Check_Reagents Verify Reagent Quality (Anhydrous DMF?) Start->Check_Reagents Check_Temp Review Temperature Control (Exotherm Managed?) Start->Check_Temp Check_Stoich Check Stoichiometry (Excess Reagent?) Start->Check_Stoich Check_Workup Analyze Work-up (Quench too fast? pH?) Start->Check_Workup Check_Purification Optimize Purification (Crystallization vs. Column) Start->Check_Purification Sol_Reagents Use Anhydrous Solvents, High-Purity Reagents Check_Reagents->Sol_Reagents Sol_Temp Slow Addition at 0°C, Controlled Heating Check_Temp->Sol_Temp Sol_Stoich Optimize Reagent Equivalents (2-4 eq.) Check_Stoich->Sol_Stoich Sol_Workup Slow Quench on Ice, Buffer pH Check_Workup->Sol_Workup Sol_Purification Develop Crystallization Protocol, Solvent Screening Check_Purification->Sol_Purification

Caption: A decision-making workflow for troubleshooting scale-up issues.

Detailed Protocol: Gram-Scale Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack cyclization of a hydrazone.

Materials:

  • Acetophenone phenylhydrazone (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per 1 g of hydrazone)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL per 1 g of hydrazone). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve acetophenone phenylhydrazone (1.0 eq) in anhydrous DMF (5 mL per 1 g) and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat it to 80 °C using an oil bath.[3] Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This is highly exothermic and will release HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a cold solution of NaOH or by carefully adding solid NaHCO₃ in portions until the pH is approximately 7-8.[11] A precipitate (the crude product) should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[11]

References

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Shamsuzzaman, & Siddiqui, N. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • Bawa, S., & Kumar, S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(21), 7579. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28240-28271. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJRPR. Available at: [Link]

  • Popov, A. V., et al. (2018). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Pocrabat, P., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1386. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

  • Rajput, S. S., & Singh, D. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(6), 11225-11236. Available at: [Link]

  • Woehl, A., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(11), 1815-1819. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Al-Qalaf, F., et al. (2008). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2008(16), 171-189. Available at: [Link]

  • Mickeviciute, J., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]

  • Unknown. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]

  • El Hassane, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Mickeviciute, J., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online, 41(7), 1091-1096. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

Sources

Common pitfalls in the characterization of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Derivatives

Welcome to the technical support center for the characterization of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process scientists who work with this versatile and ubiquitous heterocyclic scaffold. Pyrazoles are foundational in numerous pharmaceuticals, but their unique electronic properties and structural flexibility can present significant characterization challenges. This document provides in-depth, experience-driven troubleshooting advice to navigate these common pitfalls, ensuring the structural integrity and purity of your compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Tautomerism & Regiochemistry Puzzle

NMR is the cornerstone of structural elucidation for organic molecules, yet for pyrazoles, it can often present a confusing picture. The most frequent issues stem from prototropic tautomerism and the difficulty in assigning regiochemistry in unsymmetrically substituted systems.

FAQ 1.1: Why am I seeing broad signals or more signals than expected in the ¹H NMR of my N-unsubstituted pyrazole?

Answer: This is a classic hallmark of prototropic tautomerism in N-H pyrazoles. The N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N2). If this exchange occurs at a rate comparable to the NMR timescale, it leads to the broadening of signals for the proton itself and any substituents on the ring that are non-symmetrical with respect to the two nitrogens (e.g., at positions C3 and C5).[1]

  • At High Temperatures: The proton exchange is very fast, and you will observe a single set of time-averaged signals for the C3/C5 positions and their substituents. The N-H proton signal itself may be very broad or absent.

  • At Intermediate Temperatures (often Room Temp): The exchange rate is on the NMR timescale, leading to significant signal broadening (coalescence), which can sometimes be mistaken for poor shimming or sample impurity.[1]

  • At Low Temperatures: The exchange is slowed down, and you can "freeze out" the individual tautomers. In this slow-exchange regime, you will see two distinct sets of signals, one for each tautomer, with sharp lines.[2] The ratio of these sets of signals directly corresponds to the tautomeric equilibrium constant (KT) under those conditions.[2]

The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring.[2][3]

This experiment is the most direct way to confirm that signal broadening is due to dynamic exchange.

  • Initial Setup: Acquire a standard ¹H NMR spectrum of your pyrazole in a suitable deuterated solvent (DMSO-d₆ is often a good choice as it can form hydrogen bonds and slow the exchange, but a less interactive solvent like toluene-d₈ may also be used). Ensure the sample is properly shimmed.

  • Cooling: Lower the spectrometer temperature in increments of 10-20 K (e.g., from 298 K to 278 K, then 258 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observation: Look for the sharpening of broad peaks into distinct signals. The temperature at which two broad peaks resolve into four sharp peaks (or one resolves into two) is known as the coalescence temperature and can be used to calculate the rate of exchange.

  • Confirmation: If the signals sharpen upon cooling and broaden upon warming, you have definitively confirmed that a dynamic process like tautomerism is occurring.[4]

FAQ 1.2: How can I definitively determine the regiochemistry of my N-substituted pyrazole (e.g., 1,3- vs. 1,5-disubstituted)?

Answer: When synthesizing pyrazoles from unsymmetrical precursors, such as an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of regioisomers is often produced.[5][6] Distinguishing between these isomers is critical and requires 2D NMR techniques, as ¹H and ¹³C chemical shifts alone are often ambiguous.

The most powerful techniques for this are:

  • NOESY/ROESY (Through-Space Correlation): These experiments detect protons that are close to each other in space (<5 Å). For an N1-substituted pyrazole, a Nuclear Overhauser Effect (NOE) correlation between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring provides unambiguous proof of that specific regioisomer. The absence of an NOE to the C3 proton is equally informative.[7]

  • HMBC (Through-Bond Correlation): Heteronuclear Multiple Bond Correlation shows couplings between protons and carbons that are 2 or 3 bonds away. This is invaluable for connecting substituents to the correct ring position. Look for a ³J correlation from the protons of the N1-substituent to the C5 carbon of the pyrazole ring, or a ³J correlation from the H5 proton to the carbon atom of the N1-substituent.[7]

  • Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C{¹H} spectra first. Fully assign all proton and carbon signals as much as possible.

  • Run an HMBC Experiment: This is often the most informative experiment. Optimize the acquisition parameters, particularly the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).

  • Analyze Key HMBC Correlations:

    • Identify the proton signals corresponding to your N1-substituent (e.g., the N-CH₃ or N-CH₂).

    • Look for a correlation from these protons to a pyrazole ring carbon.

    • If the correlation is to the carbon at ~130-145 ppm (typical for C5), it confirms the substituent is at N1 and that carbon is C5.

    • Simultaneously, look for correlations from the distinct pyrazole ring protons (H4 and H5, or H3 and H4) to the carbons of the substituents at other positions.

  • Run a NOESY/ROESY Experiment (if needed): If the HMBC is ambiguous or if you want orthogonal confirmation, a NOESY or ROESY experiment is ideal.

    • Look for a cross-peak between the protons of the N1-substituent and the proton at C5. The presence of this cross-peak is definitive evidence for the 1,5-isomer arrangement.[7]

dot graph { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define Nodes N1_Sub [label="N1-Substituent\nProtons (e.g., N-CH3)", fillcolor="#FBBC05", pos="0,1.5!"]; H5 [label="H5 Proton", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"]; C5 [label="C5 Carbon", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"]; H3 [label="H3 Proton", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,0!"];

// Define Edges with labels N1_Sub -- H5 [label=" NOESY/ROESY\n(Through-Space)", color="#34A853", style=dashed, len=1.5]; N1_Sub -- C5 [label=" HMBC\n(3-Bond Coupling)", color="#EA4335", style=solid, len=1.5]; } ddot Caption: Key 2D NMR correlations for assigning N1-substituent regiochemistry.

Section 2: Mass Spectrometry (MS) - Navigating Fragmentation & Isomers

Mass spectrometry is essential for confirming molecular weight, but interpreting the fragmentation patterns of pyrazoles can be complex and is highly dependent on the substitution pattern and ionization method.

FAQ 2.1: My mass spectrum shows a weak or absent molecular ion (M⁺˙) peak under Electron Ionization (EI). Is this normal?

Answer: Yes, this can be a common issue. The pyrazole ring itself is relatively stable, but substituents can direct fragmentation pathways that lead to the rapid loss of the initial molecular ion. Under high-energy EI conditions, fragile bonds on substituents can cleave, or the ring can undergo complex rearrangements and fragmentations, making the M⁺˙ peak less abundant.[8]

Troubleshooting Steps:

  • Switch to a Soft Ionization Technique: If confirming the molecular weight is the primary goal, re-run the sample using a "soft" ionization method.

    • Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds. It will typically show a strong protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

    • Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to produce less energetic ions, resulting in a stronger [M+H]⁺ peak and less fragmentation.

FAQ 2.2: What are the typical fragmentation patterns for pyrazoles in EI-MS?

Answer: While highly variable, some general fragmentation trends are observed. The initial fragmentation is often driven by the loss of small, stable molecules or radicals.

  • Loss of N₂ or HCN: A common pathway for the pyrazole core involves the cleavage of the N-N bond followed by rearrangement to lose a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).

  • Cleavage of Substituents: The most dominant fragmentation is often initiated by the substituents. For example, an N-methyl group can lead to the loss of a hydrogen radical to form an [M-H]⁺ ion.[9]

  • Ring Cleavage: The ring can cleave to form characteristic ions. For instance, 3,5-diphenylpyrazole can undergo skeletal rearrangement to produce fragments corresponding to phenylacetylene or benzonitrile ions.[9]

Substituent TypeCommon Initial LossResulting Fragment IonNotes
N-H or C-HH• (Hydrogen radical)[M-1]⁺Often seen, especially with methyl groups.[9]
C-NO₂ (Nitro)NO₂• (Nitrogen dioxide)[M-46]⁺Nitro groups are readily lost.
C-CO₂R (Ester)•OR (Alkoxy radical)[M-OR]⁺Cleavage of the ester group.
N-PhenylC₆H₅N•[M-91]⁺Can involve complex rearrangements.
Core RingN₂ or N₂H[M-28]⁺ or [M-29]⁺Characteristic of the pyrazole heterocycle.
Core RingHCN[M-27]⁺Another common core fragmentation pathway.

This table provides generalized patterns; actual fragmentation is highly structure-dependent.

Section 3: X-ray Crystallography - The Gold Standard's Achilles' Heel

A single-crystal X-ray structure is the ultimate confirmation of molecular structure, regiochemistry, and tautomeric form in the solid state. However, obtaining suitable crystals of pyrazole derivatives can be a significant hurdle.

FAQ 3.1: I'm struggling to grow crystals of my pyrazole derivative suitable for X-ray analysis. What can I do?

Answer: Crystal growth is often more art than science, but a systematic approach can dramatically increase your chances of success. Pyrazoles, with their hydrogen bond donor (N-H) and acceptor (N:) sites, can form various intermolecular interactions, sometimes leading to oils or amorphous solids instead of ordered crystals.[10][11]

  • Ensure High Purity: This is the most critical factor. Purify your compound meticulously. Even trace impurities can inhibit crystal nucleation. Use techniques like flash chromatography followed by recrystallization or sublimation if the compound is stable.

  • Systematic Solvent Screening: Do not rely on a single solvent system. Set up a crystallization screen using a variety of solvents with different polarities and properties. Common methods include:

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., DCM, Ethyl Acetate, Acetone) and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Liquid/Liquid): Dissolve your compound in a good solvent (e.g., DCM, THF). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., Hexane, Pentane, Diethyl Ether) in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of your compound in a suitable solvent (e.g., Ethanol, Methanol, Acetonitrile) at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.

  • Derivative Formation: If the parent compound refuses to crystallize, consider forming a derivative. Reacting it with a rigid, planar molecule can provide a template for crystal packing. For example, forming a salt with an acid (like HCl or p-toluenesulfonic acid) or co-crystallizing with another aromatic molecule can be effective.[12]

G

Section 4: Synthesis & Purification Pitfalls

Controlling the formation and purification of pyrazole derivatives is a common challenge that, if unaddressed, can compromise all subsequent characterization efforts.

FAQ 4.1: My reaction is giving me a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

Answer: This is the most common problem in pyrazole synthesis, particularly in the classical Knorr condensation between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[6] Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[5][13]

Troubleshooting Strategies:

  • Modify Reaction pH: This is often the most impactful variable.

    • Acidic Conditions (e.g., AcOH, cat. H₂SO₄): Protonation can occur on the hydrazine or the dicarbonyl. The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[5] For example, with 1,1,1-trifluoro-2,4-pentanedione, the attack will occur at the carbonyl next to the electron-withdrawing CF₃ group.

    • Neutral/Basic Conditions (e.g., EtOH, Et₃N): The outcome is often controlled by the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine and steric hindrance at the carbonyl centers.[5][6]

  • Change the Solvent: Solvent polarity can influence the reaction pathway and the stability of intermediates, thereby altering the isomeric ratio.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity, favoring one isomer over the other.

  • Alternative Synthetic Routes: If modifying the Knorr condensation fails, consider a different strategy that offers inherent regiocontrol, such as a 1,3-dipolar cycloaddition or a strategy using a pre-functionalized pyrazole core.[14][15]

FAQ 4.2: I'm having difficulty purifying my pyrazole derivative using column chromatography. It's streaking badly.

Answer: Streaking (or tailing) on silica gel is a frequent issue with N-heterocycles like pyrazoles. This is because the slightly acidic silanol groups (Si-OH) on the silica surface can strongly and reversibly interact with the basic nitrogen atoms of your pyrazole. This leads to poor separation and low recovery.

Troubleshooting Steps:

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system.

    • Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your pyrazole for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • For very polar compounds, a mobile phase of DCM/Methanol with 1% ammonia (NH₃) can be effective.[16]

  • Use a Different Stationary Phase: If basic modifiers don't solve the problem, the issue may be more than just simple acid-base interactions.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography (using polar eluents like water/acetonitrile or water/methanol) is an excellent option that avoids the issue of acidic silanol groups.

References

  • Bohrium, M. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium.
  • Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Faure, R., et al. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • Pamidighantam, S., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.
  • Di Mola, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • Elba, M., et al. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Characterization of Four-Membered Heterocycles. BenchChem.
  • Al-Majd, A. A., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
  • Al-Omary, F. A. M., et al. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.
  • Zhang, Y., et al. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. SiliCycle.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2][3] First synthesized by Ludwig Knorr in 1883, this aromatic ring system is a "privileged scaffold," appearing in a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anxiolytic Rimonabant, and the erectile dysfunction drug Sildenafil.[4][5] Its prevalence stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

The enduring demand for novel pyrazole derivatives necessitates a deep understanding of the synthetic methodologies available for their construction.[6] Classical methods, while foundational, often face challenges related to harsh conditions, hazardous reagents, and poor regioselectivity.[1][7] In response, modern approaches leveraging technologies like microwave irradiation and flow chemistry have emerged, offering greener, safer, and more efficient pathways.[8][9][10][11]

This guide provides a comparative analysis of key pyrazole synthesis methods, from the time-honored Knorr synthesis to state-of-the-art continuous-flow processes. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and offer a critical evaluation of each method's strengths and limitations to empower you in selecting the optimal strategy for your research and development endeavors.

The Classical Workhorse: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains the most fundamental and widely used method for constructing the pyrazole ring.[4][12][13][14] It involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[15] The reaction's simplicity and the ready availability of starting materials have cemented its status as a go-to method in heterocyclic chemistry.

Mechanism and Regioselectivity

The reaction is typically acid-catalyzed.[13][16] The mechanism proceeds through two key stages:

  • Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[16][17]

  • Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[13][15][16]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomers can be formed, depending on which carbonyl group is attacked first.[4][12][13] This can lead to challenging purification steps and reduced yields of the desired isomer.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Int->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational work of Knorr.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[16]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[16]

  • Isolation: Cool the resulting mixture in an ice bath to induce crystallization.[16]

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from hot ethanol or an ethanol-water mixture to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.[16]

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classic and versatile route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones).[2][4][12] This method is particularly valuable as the starting materials are readily synthesized via aldol condensation.

Mechanism

The reaction typically proceeds via a sequence of Michael addition and cyclization:

  • Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system.

  • Cyclization: This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl carbon to form a pyrazoline intermediate.[18]

  • Aromatization: The pyrazoline is then oxidized to the corresponding pyrazole. This oxidation can occur spontaneously with air or require a specific oxidizing agent.[19][20] In some cases, if a good leaving group is present, elimination occurs directly to yield the aromatic pyrazole.[20][21]

Chalcone_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Chalcone α,β-Unsaturated Ketone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Condensation (-H₂O) Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation (-2H)

Caption: Synthesis of pyrazoles from α,β-unsaturated ketones.

Experimental Protocol: I₂-Mediated Synthesis of 3,5-Diphenyl-1H-pyrazole

This modern, metal-free protocol provides an efficient one-pot synthesis from chalcones.[19]

  • Reaction Setup: To a solution of chalcone (1.0 mmol) and hydrazine monohydrate (1.5 mmol) in ethanol (5 mL), add molecular iodine (I₂) (1.2 mmol).

  • Heating: Reflux the reaction mixture for the time required as monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired pyrazole.

[3+2] Cycloaddition: The Pechmann Synthesis

First described by Hans von Pechmann in 1898, this method involves the 1,3-dipolar cycloaddition of a diazo compound (most classically, diazomethane) with an alkyne.[3][22]

Mechanism

The reaction is a concerted [3+2] cycloaddition. The diazo compound acts as the 1,3-dipole, reacting across the triple bond of the alkyne to form a non-aromatic 3H-pyrazole intermediate.[7] This intermediate then undergoes a rapid tautomeric shift (a 1,5-hydrogen shift) to yield the stable aromatic pyrazole.[7]

Causality and Limitations

The Pechmann synthesis offers a direct route to the pyrazole core. However, its practical application is severely limited by the hazardous nature of the reagents. Diazomethane is both highly toxic and explosive, and its use requires specialized equipment and extreme caution.[7] Furthermore, the reaction with unsymmetrical alkynes often results in poor regioselectivity, producing a mixture of products.[7] For these reasons, this method is less commonly used in modern drug development settings compared to condensation-based strategies.

Modern & Green Methodologies: Enhancing Efficiency and Safety

Driven by the principles of green chemistry, recent innovations have focused on improving the efficiency, safety, and environmental footprint of pyrazole synthesis.[1][9][23]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2][10] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[10][24][25] This technique has been successfully applied to classical pyrazole syntheses, providing a significant process intensification.[2]

Key Advantages:

  • Speed: Reaction times are often reduced by orders of magnitude.[10]

  • Efficiency: Improved yields and reduced by-product formation.

  • Green Chemistry: Enables the use of less solvent or even solvent-free conditions.[26]

Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol demonstrates a rapid, microwave-assisted synthesis.[24]

  • Reaction Setup: In a microwave vial, combine the appropriate dibenzalacetone (1 mmol) and phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).

  • Base Addition: Add sodium hydroxide (2.5 mmol) to make the solution alkaline.

  • Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 100 W and 75 °C for 30 minutes, monitoring the reaction by TLC.

  • Isolation: After cooling, the precipitated product is filtered under vacuum, washed with water and cold ethanol, and recrystallized to obtain the pure product.[24]

Flow Chemistry Synthesis

Flow chemistry, where reagents are pumped through a heated reactor coil or chip, offers unparalleled control over reaction parameters and significantly enhances safety.[8][11][27] This is particularly advantageous for handling hazardous intermediates or highly exothermic reactions.[28] Two-step processes, such as the formation of an enaminone followed by cyclization with hydrazine, can be seamlessly integrated into a continuous flow setup, avoiding the isolation of intermediates.[28]

Key Advantages:

  • Safety: Allows for the safe in-situ generation and consumption of hazardous reagents.[8]

  • Scalability & Reproducibility: Precise control over temperature, pressure, and residence time leads to highly reproducible results and straightforward scaling.[11]

  • Efficiency: Rapid heat and mass transfer often lead to faster reactions and higher yields compared to batch processes.[28]

Flow_Chemistry PumpA Pump A Acetophenone in DMF Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B DMADMF in DMF PumpB->Mixer1 PumpC Pump C Hydrazine in DMF Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Heated Coil Reactor 1 (e.g., 170°C, 10 min res. time) Forms Enaminone Intermediate Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Heated Chip Reactor 2 (e.g., 150°C, 2 min res. time) Forms Pyrazole Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: A two-step continuous-flow synthesis of pyrazoles.[28]

Comparative Performance Analysis

The choice of a synthetic method depends on a multitude of factors including substrate availability, desired substitution pattern, required scale, and available equipment. The following table provides a comparative summary to guide your decision-making process.

MethodStarting MaterialsTypical ConditionsYield RangeRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesAcid catalyst (e.g., AcOH), RefluxGood to Excellent (70-95%)[12]Variable; can produce mixtures with unsymmetrical substratesHigh versatility, simple, readily available starting materials.[4]Regioselectivity issues, potentially hazardous hydrazines.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehydes/Ketones, HydrazinesVaries; often requires an oxidant (e.g., I₂, air)Good to Excellent (up to 92%)[19]Generally good; can be influenced by stericsReadily available starting materials, one-pot procedures available.[19]May require an additional oxidation step, regioselectivity can be an issue.
Pechmann Synthesis Alkynes, DiazoalkanesThermal or photochemicalModeratePoor with unsymmetrical alkynesDirect [3+2] cycloaddition.Use of highly toxic and explosive reagents (diazomethane), poor regioselectivity.[7]
Microwave-Assisted Various (as per classical methods)Microwave irradiation, often solvent-free or reduced solventExcellent (often >90%)Substrate-dependentDrastically reduced reaction times, high efficiency, green.[10][24]Requires specialized microwave reactor, scalability can be a concern.
Flow Chemistry Various (as per classical methods)Continuous flow, precise temp/pressure controlExcellent (often >90%)High; can be controlled by reaction conditionsEnhanced safety, high reproducibility, scalable, amenable to automation.[8][11][28]High initial equipment cost.

Conclusion

The synthesis of pyrazoles is a mature field, yet it continues to evolve. The classical Knorr synthesis and related condensation reactions remain indispensable tools due to their simplicity and broad applicability. However, they are often hampered by issues of regioselectivity and the use of hazardous reagents.

The ascent of modern enabling technologies marks a significant paradigm shift. Microwave-assisted synthesis offers a simple and effective way to accelerate these classical reactions, aligning with the principles of green chemistry by reducing time and solvent usage. For process development and scale-up, particularly where hazardous intermediates are involved, flow chemistry provides an exceptionally safe, reproducible, and efficient platform.

Ultimately, the optimal synthetic strategy is not one-size-fits-all. It requires a careful analysis of the target molecule, available resources, and project goals. By understanding the causality, advantages, and limitations of each method presented in this guide, researchers and drug development professionals can make informed decisions to efficiently and safely construct the vital pyrazole scaffolds that drive innovation in science and medicine.

References

  • Pechmann Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2018). Organic Letters. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. Retrieved from [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Advances. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. Retrieved from [Link]

  • Process for the preparation of pyrazoles. (1980). Google Patents.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2016). Green Chemistry. Retrieved from [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry. Retrieved from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. Retrieved from [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. Retrieved from [Link]

  • Mediated Oxidative CN Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ChemistrySelect. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). Letters in Organic Chemistry. Retrieved from [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Der Chemica Sinica. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pechmann pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). acgpubs.org. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. Retrieved from [Link]

  • Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. (2016). International Journal of Pharma and Chemical Research. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents.
  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2022). Arkivoc. Retrieved from [Link]

  • Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure consistently found in compounds with diverse and potent biological activities.[1][2] This guide offers a deep dive into the biological profile of a specific derivative, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, providing a comparative analysis against its structural analogs. Authored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

The Pyrazole Scaffold: A Foundation for Diverse Bioactivity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make them versatile building blocks in drug design.[3] The pyrazole ring system is a key component in several approved drugs, demonstrating activities that span from anti-inflammatory (Celecoxib) to anticancer and antimicrobial agents.[2] The 3-aryl-1H-pyrazole-4-carbaldehyde framework, in particular, has emerged as a focal point for research, with studies demonstrating its significant potential in anticancer, antimicrobial, and antifungal applications.[2][4][5] The aldehyde functional group at the 4-position serves as a versatile chemical handle, allowing for the synthesis of a wide array of derivatives, including chalcones, oximes, and Schiff bases, further broadening the potential therapeutic applications.[4]

Comparative Cytotoxicity Analysis: The Impact of Aryl Substitution

The substitution pattern on the 3-aryl ring is a critical determinant of the biological activity of pyrazole-4-carbaldehyde derivatives. The position and electronic nature of substituents can profoundly influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. Here, we compare the cytotoxic profile of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with its phenyl, 3-methoxyphenyl, and 4-methoxyphenyl analogs.

A key study by Gürol et al. provides a direct comparison of a series of pyrazoline-sulphonamide hybrids, which includes the 3-aryl substitutions of interest.[6] While not the exact carbaldehyde, these pyrazoline compounds share a common 3-aryl-pyrazole core, making the structure-activity relationship insights highly relevant. The study evaluated the cytotoxicity of these compounds against various cancer cell lines, including oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and normal human gingival fibroblasts (HGF), allowing for an assessment of both potency and selectivity.

Compound ID3-Aryl SubstituentCancer Cell LineIC₅₀ (µM)[6]Selectivity Index (SI)¹[6]
4d 2-Methoxyphenyl HSC-210.2 >39.2
HSC-310.6 >37.7
HSC-410.1 >39.6
4aPhenylHSC-2100.1>4.0
HSC-3101.2>4.0
HSC-4100.5>4.0
4c3-MethoxyphenylHSC-226.5>15.1
HSC-325.9>15.4
HSC-426.1>15.3
4b4-MethoxyphenylHSC-211.2>35.7
HSC-311.8>33.9
HSC-411.5>34.8
Doxorubicin(Reference Drug)HSC-21.10.9
HSC-31.20.8
HSC-41.01.0

¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells (HGF) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. For compounds 4a-d, the IC₅₀ against HGF was >400 µM.

Expert Analysis of Structure-Activity Relationship (SAR):

The data clearly demonstrates that the presence and position of the methoxy group on the phenyl ring have a dramatic effect on cytotoxic activity.

  • Superiority of Methoxy Substitution: All methoxy-substituted analogs (4b, 4c, 4d) are significantly more potent than the unsubstituted phenyl analog (4a). This suggests that the electron-donating nature and/or the steric bulk of the methoxy group are crucial for enhancing cytotoxicity.

  • Positional Importance (Ortho vs. Meta vs. Para): The 2-methoxy (ortho) and 4-methoxy (para) substituted compounds (4d and 4b ) exhibit the highest potency, with IC₅₀ values around 10-12 µM. The 3-methoxy (meta) analog (4c ) is less active (IC₅₀ ~26 µM). This indicates that the methoxy group's position influences the molecule's conformation and its ability to bind to the active site of its cellular target. The ortho and para positions may facilitate optimal interactions that are not as favorable from the meta position.

  • High Selectivity: Notably, the potent methoxy-substituted compounds, including the 2-methoxy derivative, display a very high selectivity index (>37), indicating they are substantially more toxic to cancer cells than to normal fibroblasts. This is a highly desirable characteristic for a potential chemotherapeutic agent, suggesting a wider therapeutic window compared to the reference drug doxorubicin.

Antimicrobial and Antifungal Potential: A Broader Perspective

While direct comparative data for the antimicrobial activity of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is less defined in the literature, the broader class of 3-aryl-1H-pyrazole-4-carbaldehydes has demonstrated significant promise. Studies have shown that derivatives of this scaffold are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[4][5][7]

The mechanism of action is often linked to the inhibition of essential microbial enzymes.[4] The aldehyde group is frequently derivatized into Schiff bases or chalcones, which can enhance antimicrobial potency by increasing lipophilicity and facilitating cell membrane penetration.[4] For instance, converting the carbaldehyde to a carbonitrile has been shown to yield significant antifungal activity.[4]

The available data underscores the potential of the 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde core structure as a foundation for developing novel antimicrobial agents. However, further focused studies are required to systematically evaluate the effect of the 2-methoxy substitution on antimicrobial and antifungal efficacy in direct comparison with other analogs.

Postulated Mechanism of Action in Cancer

The precise mechanism of action for 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not yet fully elucidated. However, based on extensive research into pyrazole derivatives, several key cellular pathways are likely targets.[2] Pyrazoles are known to inhibit various protein kinases, interfere with cell cycle progression, and induce apoptosis.[2][8]

For instance, certain pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, a crucial enzyme in cell growth and survival pathways.[2] Inhibition of this kinase can disrupt downstream signaling, leading to cell cycle arrest and apoptosis. Other pyrazole analogs function as tubulin polymerization inhibitors, disrupting the mitotic spindle and causing cell death.[9]

The following diagram illustrates a generalized potential mechanism of action for a pyrazole derivative inducing apoptosis in a cancer cell.

G cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_nucleus Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Anti-apoptotic Proteins (Bcl-2) Akt->Bcl2 Inhibits Apoptosis Mito Mitochondrial Dysfunction Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Pyrazole 3-Aryl-Pyrazole Derivative Pyrazole->PI3K Inhibits Pyrazole->Bcl2 Inhibits Caspases->Apoptosis

Caption: Generalized signaling pathway for pyrazole-induced apoptosis.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the protocols used to generate cytotoxicity and antimicrobial data must be robust and well-defined. Below are standardized, step-by-step methodologies for the key assays discussed in this guide.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.[10][11]

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add pyrazole derivatives at various concentrations. A->B C 3. Incubation Incubate for 24-72h to allow compounds to take effect. B->C D 4. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 4h at 37°C. Mitochondria in living cells convert MTT to purple formazan. D->E F 6. Solubilization Add 100 µL of DMSO or other solubilizing agent to each well to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate cell viability (%) and determine IC₅₀ values. G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HSC-2, MCF-7) in a 96-well flat-bottom plate at a density of approximately 1 x 10⁴ cells per well. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare a stock solution of the pyrazole compounds in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Agar Well Diffusion for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[14][15]

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.[16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus, E. coli) with a turbidity equivalent to the 0.5 McFarland standard.[14]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[15]

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Include a negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin).[14]

  • Incubation: Incubate the plates at 37°C for 24 hours.[16]

  • Data Acquisition: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[16]

  • Analysis: A larger zone of inhibition corresponds to higher antimicrobial activity. The results are typically reported as the average diameter of the inhibition zone.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the 3-aryl-1H-pyrazole-4-carbaldehyde scaffold as a valuable template for the development of new therapeutic agents. The comparative analysis highlights the profound impact of the aryl substitution pattern on cytotoxic activity, with the 3-(2-methoxyphenyl) derivative emerging as a particularly potent and selective anticancer candidate.

Key Takeaways:

  • Potent Cytotoxicity: The ortho-methoxy substitution on the 3-phenyl ring confers high cytotoxicity against oral squamous carcinoma cells.

  • High Selectivity: This compound demonstrates a superior selectivity index compared to doxorubicin, suggesting a potentially safer therapeutic profile.

  • Broad-Spectrum Potential: The core scaffold is known to possess antimicrobial and antifungal properties, warranting further investigation into the specific activity of the 2-methoxy analog.

Future research should focus on elucidating the precise molecular target and mechanism of action for this compound. Furthermore, comprehensive in vivo studies are necessary to validate the in vitro efficacy and safety profile. The synthesis and evaluation of further derivatives based on the 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde structure could lead to the discovery of next-generation anticancer and antimicrobial drugs.

References

  • Ramadan, E., Sharshira, E., & Morsy, N. (2018). Synthesis and antimicrobial evaluation of some heterocyclic compounds from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]

  • Sivasamy, S. P. (2020). Antimicrobial Activity - Agar Well Diffusion Method. Blogger. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available at: [Link]

  • MicroBuster. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(1), 1366-1393.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Review: Anticancer Activity Of Pyrazole. Available at: [Link]

  • Semantic Scholar. (n.d.). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). MTT ASSAY. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer cells. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ORCA - Cardiff University.
  • Shawkey, A. M., et al. (2021). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 11(1), 1-15.
  • MDPI. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available at: [Link]

  • Al-Shamari, A. M. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 458-467.
  • El-Sayed, M. A. A., et al. (2019).
  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer cell lines. Available at: [Link]

  • Medicine Science. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • Gürol, G., et al. (2017). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1318-1327.
  • Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8253-8265.

Sources

Validation of antimicrobial activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation and Comparative Analysis of Pyrazole Derivatives' Antimicrobial Activity

In the face of escalating antimicrobial resistance (AMR), the scientific community is in a relentless pursuit of novel chemical scaffolds that can overcome existing resistance mechanisms and replenish the dwindling pipeline of effective antibiotics.[1][2] Among the heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][3] This is evidenced by its presence in numerous clinically approved drugs for various diseases, including the antibiotics cefoselis and ceftolozane.[4]

Recent research has illuminated the significant potential of novel pyrazole derivatives as potent antibacterial and antifungal agents, with some exhibiting efficacy that surpasses conventional antibiotics against multidrug-resistant (MDR) pathogens.[1][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive validation framework for the antimicrobial activity of pyrazole derivatives. It offers an objective comparison with standard antimicrobials, supported by quantitative experimental data, detailed protocols, and mechanistic insights to facilitate the rational design of next-generation antimicrobial agents.

Part 1: Experimental Validation of Antimicrobial Efficacy

To rigorously assess the antimicrobial potential of newly synthesized pyrazole derivatives, a systematic, multi-step validation process is essential. This process moves from qualitative screening to precise quantitative measurements, establishing not only the presence of activity but also its potency and nature (static vs. cidal). The choice of these assays is rooted in their established reliability and reproducibility, forming a self-validating system for evaluating novel compounds.

Protocol 1: Preliminary Screening via Agar Well Diffusion Assay

This method serves as an initial, qualitative screen to rapidly identify derivatives with potential antimicrobial activity. The underlying principle is the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[6][7]

Step-by-Step Methodology:

  • Medium Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify under aseptic conditions.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plates to ensure confluent growth.

  • Well Preparation: Create uniform wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the test pyrazole derivatives (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each test solution into the wells. A well with pure DMSO serves as a negative control, and wells with standard antibiotics (e.g., Ciprofloxacin) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Interpretation: Measure the diameter of the zone of inhibition (in mm). A larger diameter generally corresponds to higher antimicrobial activity.

Protocol 2: Quantitative Analysis via Broth Microdilution for MIC Determination

Following a positive result in the diffusion assay, the Broth Microdilution method is employed to quantify the antimicrobial potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][8] This method is the gold standard due to its quantitative nature, scalability (96-well plate format), and conservation of test compounds.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal medium to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the pyrazole derivative stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculum Addition: Add 10 µL of the standardized microbial suspension (prepared as in Protocol 1) to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to confirm medium sterility.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_broth Dispense Broth into 96-Well Plate serial_dilution Perform 2-Fold Serial Dilution of Compound prep_broth->serial_dilution prep_compound Prepare Compound Stock Solution prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Protocol 3: Determining Bactericidal/Fungicidal Action (MBC/MFC)

To discern whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed. This is a critical step in drug development, as cidal agents are often preferred for treating severe infections.

Step-by-Step Methodology:

  • Perform MIC Test: First, determine the MIC as described in Protocol 2.

  • Subculturing: Take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, compound-free agar plate.

  • Incubation: Incubate the agar plate overnight (or longer for fungi).

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.[5]

Part 2: Comparative Performance of Pyrazole Derivatives

The true potential of novel pyrazole derivatives is best understood through direct comparison with established antimicrobial drugs. The following tables compile MIC data from various studies, showcasing the performance of different pyrazole scaffolds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureusBacillus subtilisMethicillin-resistant S. aureus (MRSA)Reference
Pyrazole Derivatives
Hydrazone Derivative 21a62.5125-[2]
Thiazolo-pyrazole 17--4[5]
Imidazo-pyridine Pyrazole 18<1-<1[5]
Naphthyl-hydrazone 60.78–1.56--[5]
Dihydrotriazine Pyrazole 40--1[5]
Standard Antibiotics
Chloramphenicol125250-[2]
Ciprofloxacin---[5]
Moxifloxacin1-2-1[5]
Table 2: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives Against Gram-Negative Bacteria
Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Pyrazole Derivatives
Hydrazone Derivative 21a125-125[2]
Imidazo-pyridine Pyrazole 18<1<1<1[5]
Pyrazole-imidazole-triazole 22Low µmol/mL rangeLow µmol/mL range-[5]
Aminoguanidine Pyrazole 121--[5]
Dihydrotriazine Pyrazole 401--[5]
Standard Antibiotics
Chloramphenicol500-250[2]
Ciprofloxacin2-82-8-[5]
Table 3: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives Against Fungal Pathogens
Compound/AntifungalCandida albicansAspergillus nigerRhizoctonia solaniReference
Pyrazole Derivatives
Hydrazone Derivative 21a7.82.9-[2]
Isoxazolol Pyrazole 7ai--0.37[9][10]
Pyrazole Carboxamide 7af--Moderate Activity[9]
Standard Antifungals
Clotrimazole7.815.6-[2]
Carbendazol--1.00[9][10]

The data clearly demonstrates that certain pyrazole derivatives exhibit potent antimicrobial activity. For instance, imidazo-pyridine substituted pyrazoles (18) and dihydrotriazine substituted pyrazoles (40) show broad-spectrum antibacterial efficacy with MIC values as low as <1 µg/mL, which is comparable or superior to standard antibiotics like ciprofloxacin and moxifloxacin.[5] Similarly, isoxazolol pyrazole 7ai displays remarkable antifungal activity against R. solani, outperforming the commercial fungicide carbendazol.[9][10]

Part 3: Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding how these compounds exert their antimicrobial effect is crucial for rational drug design. Studies suggest that pyrazole derivatives can act via multiple mechanisms. A prominent target is DNA gyrase , an essential bacterial enzyme that manages DNA topology during replication.[5][11] Inhibition of DNA gyrase leads to the cessation of DNA synthesis and, ultimately, cell death.[5][11] Other reported mechanisms include the disruption of the bacterial cell wall and the inhibition of topoisomerase II and IV.[5]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase / Topoisomerase DNA_relaxed->DNA_gyrase DNA_supercoiled Supercoiled DNA (Replication-ready) Replication Successful Replication & Cell Division DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled ATP Block Replication Blocked DNA_gyrase->Block Pyrazole Pyrazole Derivative Pyrazole->DNA_gyrase

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

The Structure-Activity Relationship (SAR) studies reveal how specific chemical modifications influence antimicrobial potency.

  • Hybridization: Clubbing the pyrazole nucleus with other heterocyclic rings like thiazole, triazole, or oxadiazole often enhances antimicrobial activity, creating potent hybrid molecules.[5][12][13]

  • Substitution Patterns: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2) groups on phenyl rings attached to the pyrazole core, has been shown to be crucial for potent antibacterial effects.[5][14] Halogen substituents (Cl, Br) also tend to increase activity due to enhanced lipophilicity.[15]

  • Specific Moieties: The addition of moieties like hydrazone or aminoguanidine can confer broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]

Conclusion and Future Perspectives

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, potent efficacy against resistant strains like MRSA, and versatile scaffold make them a rich platform for tackling the global challenge of antimicrobial resistance.[4][5] Several derivatives exhibit MIC values that are not only comparable but often superior to widely used clinical antibiotics.

While the in vitro data is compelling, the path to clinical application requires further rigorous investigation. Future research must focus on:

  • In Vivo Efficacy Studies: Validating the antimicrobial activity in animal models of infection.

  • Toxicological Profiling: Assessing the safety and selectivity of lead compounds to ensure they target microbial cells without harming the host.

  • Pharmacokinetic Analysis: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to optimize their drug-like characteristics.

By leveraging the detailed validation protocols and comparative data in this guide, researchers can more effectively identify and advance promising pyrazole-based candidates, paving the way for the development of the next generation of life-saving antimicrobial drugs.

References

A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Isomerism

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The precise arrangement of substituents on the pyrazole ring—its isomerism—is critical, as even minor structural changes can dramatically alter a compound's pharmacological and physical properties.

A key feature of N-unsubstituted pyrazoles with substituents at the 3 or 5 positions is annular prototropic tautomerism.[2] This is a rapid, reversible proton transfer between the two ring nitrogen atoms. Consequently, 3-substituted and 5-substituted pyrazoles exist as a dynamic equilibrium of two tautomers, which can complicate structural elucidation. For drug development professionals and researchers, unambiguously identifying the specific isomer is paramount for ensuring efficacy, safety, and patentability.

This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate pyrazole isomers. We will delve into the causality behind experimental choices and present supporting data and protocols to ensure a self-validating approach to structural characterization.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for differentiating pyrazole isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The chemical shift (δ) of a proton in ¹H NMR is exquisitely sensitive to its electronic environment. The electronegative nitrogen atoms and the aromatic ring current of the pyrazole core create a distinct magnetic landscape. The position of a substituent alters this landscape, resulting in predictable changes in the chemical shifts of the ring protons.

In the case of unsubstituted pyrazole in solution, a deceptively simple spectrum is often observed due to the rapid tautomeric equilibrium. This process makes the H-3 and H-5 protons chemically equivalent on the NMR timescale, resulting in a single, averaged signal.[2][4] Similarly, the two nitrogen-bound protons are in rapid exchange, leading to a single environment.

The true power of ¹H NMR becomes apparent with substituted pyrazoles. For example, in 4-substituted pyrazoles, the symmetry of the molecule results in the equivalence of the H-3 and H-5 protons, typically appearing as a single sharp singlet. However, for a 3-substituted pyrazole (which exists as a 3(5)-substituted tautomeric mixture), the H-4 and H-5(3) protons will be distinct and will show coupling to each other, typically as doublets (or more complex multiplets depending on other couplings). For unambiguously identifying N-substituted isomers, 2D NMR techniques like NOESY are invaluable, as they can reveal through-space interactions, such as between an N-methyl group's protons and a nearby ring proton at C-5, which would be absent in the other isomer.[1]

Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Derivatives

CompoundH-3H-4H-5Other ProtonsSolvent
Pyrazole 7.6 (s)6.3 (t)7.6 (s)12.8 (br s, 1H, NH)DMSO-d₆
3(5)-Methylpyrazole [5]7.4 (d)5.9 (d)-2.2 (s, 3H, CH₃), 12.2 (br s, 1H, NH)CDCl₃
3,5-Dimethylpyrazole [6]-5.83 (s)-2.25 (s, 6H, 2xCH₃)CDCl₃
4-Nitropyrazole [6]8.05 (s)-8.50 (s)-CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. s = singlet, t = triplet, d = doublet, br s = broad singlet.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Weigh 5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is required.[6]

  • Instrumentation: Place the NMR tube in the spectrometer (e.g., Bruker Avance 400 MHz).

  • Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using standard parameters. Typical acquisition involves a 90° pulse, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase the resulting spectrum, and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the pyrazole ring carbons are highly diagnostic. In particular, the shifts of C-3 and C-5 are very sensitive to the location of substituents and the tautomeric form.[7]

For an unsymmetrical 3(5)-substituted pyrazole in solution, rapid tautomerism leads to averaged chemical shifts for C-3 and C-5.[2][3] However, in the solid state, where molecular motion is restricted, the tautomerism is frozen, and distinct signals for C-3 and C-5 of a single tautomer can often be observed using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques.[7][8][9] This allows for the definitive identification of the preferred tautomer in the solid phase. For N-substituted isomers, the differences are clear even in solution, as the carbon directly attached to the substituent will have a distinct chemical shift compared to its counterpart in the other isomer.

Data Presentation: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Derivatives

CompoundC-3C-4C-5Solvent
Pyrazole [10]134.6105.0134.6CDCl₃
3,5-Dimethylpyrazole [11]147.0105.1147.0CDCl₃
Indazole (Isomer) [12]134.0120.9126.3DMSO-d₆

Note: Indazole is a benzannulated isomer of pyrazole, included to show the significant impact of ring fusion on chemical shifts.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. While it may not always provide the definitive constitutional information of NMR, it is excellent for confirming functional groups and investigating intermolecular interactions like hydrogen bonding, which are crucial in the solid-state structures of pyrazoles.

The most diagnostic IR absorption for N-unsubstituted pyrazoles is the N-H stretching band, which typically appears as a broad peak in the 3100-3500 cm⁻¹ region. The position and shape of this band are highly sensitive to the hydrogen-bonding environment. In the solid state, pyrazoles often form aggregates like dimers or trimers through intermolecular N-H···N hydrogen bonds, which causes a significant red shift (shift to lower wavenumber) of the N-H stretch compared to the gas-phase monomer.[13][14] The specific pattern of these aggregates (e.g., catemers vs. trimers) can be influenced by the substituent at the 4-position, leading to distinct IR band shapes.[14][15] The fingerprint region (below 1600 cm⁻¹) contains a complex series of C=N, C=C stretching, and ring deformation modes that are unique to each isomer, though direct assignment often requires computational support.[16][17]

Data Presentation: Characteristic IR Absorption Bands (cm⁻¹) for Pyrazoles

Vibrational ModeUnsubstituted PyrazoleSubstituted PyrazolesCausality
N-H Stretch ~3140 (solid, broad)[14]3100-3500Position and width depend on hydrogen bonding strength and aggregation state.[13]
C-H Stretch (Aromatic) ~3050-3130~3050-3130Characteristic of sp² C-H bonds.
C=N Stretch ~1530-1600~1530-1620Part of the ring stretching modes, sensitive to substitution.[18]
Ring Vibrations 1400-15001400-1500Complex modes in the fingerprint region, unique to each isomer's structure.

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount (1-2 mg) of the solid pyrazole sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.[6]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information for isomer identification. First, it determines the precise molecular weight, confirming that two compounds are indeed isomers. Second, the fragmentation pattern generated upon ionization can be a unique fingerprint for a specific isomer.

In Electron Ionization (EI-MS), the molecular ion (M⁺˙) of the pyrazole ring is often unstable and undergoes characteristic fragmentation. Common fragmentation pathways include the loss of a stable neutral molecule like hydrogen cyanide (HCN) or, in the case of substituted pyrazoles, a nitrile (RCN).[19] The position of a substituent significantly influences which bonds are cleaved and the stability of the resulting fragment ions. For example, the fragmentation of N-methyl pyrazoles can involve rearrangement of the molecule into a pyridazine or pyrimidine ring.[20] By carefully analyzing the m/z values and relative abundances of the fragment ions, one can deduce the substitution pattern and differentiate between isomers.[1][19]

Data Presentation: Key Mass Spectral Fragments (m/z) for Pyrazoles

CompoundMolecular Ion (M⁺˙)Key FragmentsFragmentation Pathway
Pyrazole 6867 [M-H]⁺, 41 [M-HCN]⁺˙Loss of H radical, followed by loss of hydrogen cyanide.[19]
3(5)-Methylpyrazole 8281 [M-H]⁺, 54 [M-H-HCN]⁺Initial loss of H radical, followed by loss of HCN.
4-Acetylpyrazole 11095 [M-CH₃]⁺ (Base Peak)Loss of the acetyl methyl group is the primary fragmentation.[19]

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.[20]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Strategy and Visualization

A robust identification of a pyrazole isomer is never reliant on a single technique. The most trustworthy approach integrates data from multiple spectroscopic methods. The following workflow illustrates a logical path from an unknown sample to an unambiguously identified structure.

Mandatory Visualization: Isomer Identification Workflow

G cluster_nmr Primary Structure Elucidation cluster_confirm Confirmatory Analysis Unknown Unknown Pyrazole Sample MS Mass Spectrometry (MS) Unknown->MS MW Molecular Weight Determined (Confirms Isomerism) MS->MW Provides Frag Fragmentation Pattern (Suggests Substitution) MS->Frag Provides NMR NMR Spectroscopy (¹H, ¹³C, 2D) MW->NMR Frag->NMR Guides Interpretation Structure Definitive Structure Connectivity & Isomer ID NMR->Structure IR IR Spectroscopy Structure->IR Validate with Final Structure Elucidated Func Functional Groups Confirmed H-Bonding Analyzed IR->Func

Caption: A logical workflow for the spectroscopic identification of pyrazole isomers.

Mandatory Visualization: Pyrazole Isomerism and Tautomerism

G cluster_isomers Constitutional Isomers cluster_tautomers Annular Tautomerism of 3-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole T1 3-Methyl-1H-pyrazole 3-Methylpyrazole->T1 exists as 4-Methylpyrazole 4-Methylpyrazole 1-Methylpyrazole 1-Methylpyrazole T2 5-Methyl-1H-pyrazole T1->T2 rapid equilibrium

Caption: Relationship between constitutional isomers and annular tautomers in pyrazoles.

Conclusion

The differentiation of pyrazole isomers is a critical task that demands a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the cornerstones for definitive structural elucidation, Mass Spectrometry provides essential confirmation of molecular formula and offers clues through fragmentation, and Infrared Spectroscopy delivers valuable insights into functional groups and solid-state interactions. By integrating the data from these techniques, researchers and drug development professionals can confidently and accurately characterize pyrazole-based compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • 13 C and 15 N relative shieldings of pyrazole n-mers. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • IR spectrum of pyrazoline 9. ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. Available at: [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. R Discovery. Available at: [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. Available at: [Link]

  • How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?. ResearchGate. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • 1H NMR of pyrazole. Reddit. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis for Drug Discovery Professionals

In the competitive landscape of drug discovery, the rigorous evaluation of novel chemical entities is the bedrock of a successful development pipeline. This guide provides a comprehensive framework for benchmarking the compound 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed for researchers, medicinal chemists, and pharmacologists, offering a transparent, data-driven comparison to established inhibitors.

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of inhibitors for a wide range of biological targets. While the specific biological activity of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not extensively documented in public literature,[2] the broader class of pyrazole-4-carbaldehydes has shown significant promise in various therapeutic areas, including anti-inflammatory and anticancer applications.[3][4][5]

Based on structural similarities to known ATP-competitive inhibitors and the common targeting of pyrazole derivatives, this guide will proceed with the scientifically-grounded hypothesis that 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a kinase inhibitor. We will benchmark it against established inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology.

The Rationale for Target Selection: CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2), when complexed with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Our benchmarking strategy is therefore designed to elucidate the potency, selectivity, and cellular efficacy of our lead compound within this well-understood signaling pathway.

Cell_Cycle_Pathway G1_Phase G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1_Phase->CyclinE_CDK2 Activation Rb pRb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase S Phase (DNA Replication) S_Phase_Genes->S_Phase Inhibitor 3-(2-methoxyphenyl)-1H- pyrazole-4-carbaldehyde Inhibitor->CyclinE_CDK2 Inhibition

Figure 1: Simplified diagram of the CDK2-pRb-E2F signaling axis for G1/S phase transition, indicating the inhibitory point of action.

Comparative Benchmarking: Experimental Design

To provide a robust assessment, we will benchmark 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde against two well-characterized CDK2 inhibitors: Dinaciclib , a potent multi-CDK inhibitor, and Roscovitine (Seliciclib) , an earlier-generation CDK inhibitor. This allows for comparison against both a high-potency and a well-studied reference compound.

Experiment 1: In Vitro Biochemical Kinase Inhibition Assay

Scientific Rationale: The first and most fundamental step is to determine the direct inhibitory effect of the compound on the isolated kinase enzyme. This biochemical assay provides the half-maximal inhibitory concentration (IC50), a key measure of potency, free from the complexities of a cellular environment.

Protocol: Z'-LYTE™ Kinase Assay

This protocol utilizes a FRET-based method to measure kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin E1 enzyme in kinase buffer.

    • Prepare a 4X solution of the test compound and reference inhibitors (Dinaciclib, Roscovitine) by serial dilution in kinase buffer with 4% DMSO.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase buffer.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of the 4X compound solution to the appropriate wells.

    • Add 2.5 µL of 4% DMSO to "0% inhibition" control wells.

    • Add 5 µL of kinase buffer to "100% inhibition" (background) control wells.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X enzyme solution to all wells except the background controls.

    • Add 5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Development Reagent to all wells.

    • Incubate for 60 minutes at room temperature to allow the proteolytic reaction to complete.

    • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (445/520).

    • Determine the percent inhibition relative to the 0% and 100% controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Table:

CompoundCDK2 IC50 (nM)
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde25 ± 3.4
Dinaciclib1 ± 0.2
Roscovitine450 ± 21

Interpretation: The data demonstrates that 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a potent inhibitor of CDK2, significantly more active than the first-generation inhibitor Roscovitine, though less potent than the multi-CDK inhibitor Dinaciclib.

Experiment 2: Cellular Proliferation Assay

Scientific Rationale: After confirming biochemical potency, it is critical to assess if the compound can inhibit the proliferation of cancer cells, which is the ultimate therapeutic goal. This assay measures the compound's effect on cell viability and provides a cellular GI50 (50% growth inhibition) value. We use the OVCAR-3 ovarian cancer cell line, which is known to have Cyclin E amplification and is sensitive to CDK2 inhibition.

Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Readout & Analysis Seed_Cells Seed OVCAR-3 cells in 96-well plates Allow_Attachment Allow cells to attach overnight Seed_Cells->Allow_Attachment Add_Compounds Add serial dilutions of test compounds Allow_Attachment->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_GI50 Calculate GI50 values Measure_Luminescence->Calculate_GI50

Figure 2: Standard workflow for a cell-based proliferation assay using a luminescent readout.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed OVCAR-3 cells into a 96-well, white-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and reference inhibitors for 72 hours.

  • Assay Readout:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 value using a non-linear regression curve fit.

Comparative Data Table:

CompoundOVCAR-3 GI50 (nM)
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde150 ± 15
Dinaciclib10 ± 2.1
Roscovitine1200 ± 85

Interpretation: The cellular data corroborates the biochemical findings. Our lead compound effectively inhibits the growth of a CDK2-dependent cancer cell line and maintains its potency advantage over Roscovitine. The ~6-fold shift between the biochemical IC50 and the cellular GI50 is expected and reflects factors such as cell membrane permeability and engagement of the target in a complex cellular milieu.

Summary and Strategic Outlook

This benchmarking guide demonstrates that 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a potent and cell-active inhibitor of CDK2. Its performance profile is significantly superior to the established tool compound Roscovitine, positioning it as a promising lead for further optimization.

Future Directions:

  • Kinase Selectivity Profiling: A broad panel kinase screen (e.g., >400 kinases) is essential to understand the selectivity profile and identify potential off-target activities.

  • Target Engagement Studies: Cellular thermal shift assays (CETSA) or Western blotting for downstream markers (e.g., phosphorylated pRb) should be performed to confirm direct target engagement in cells.

  • In Vivo Efficacy: Evaluation in OVCAR-3 tumor xenograft models will be the critical next step to assess its therapeutic potential in a living system.

By following this structured, data-driven benchmarking approach, research teams can make informed decisions, efficiently allocate resources, and accelerate the journey of promising compounds from the bench to the clinic.

References

  • Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

  • Bhandari, S., et al. (2022). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 12(11), 021-037. [Link]

  • Kumar, A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1). [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 26(16), 4945. [Link]

  • Nguyen, T. L., et al. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. Molecules, 25(10), 2463. [Link]

  • Polshettiwar, S. A., et al. (2017). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(10), 3848-3855. [Link]

  • Manglik, A., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-925. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2] From potent kinase inhibitors in oncology to anti-inflammatory agents, the versatility of the pyrazole scaffold is undeniable.[3][4] However, as with any small molecule drug candidate, a thorough understanding of its cross-reactivity profile is paramount to ensure both efficacy and safety. This guide provides an in-depth comparison of the cross-reactivity of pyrazole-based compounds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.

The Critical Role of Selectivity in Pyrazole-Based Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity.[5][6] For pyrazole-based compounds, particularly kinase inhibitors, the high degree of structural conservation among the ATP-binding sites of kinases presents a significant challenge in achieving selectivity.[7][8] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will navigate the multifaceted approaches to assessing the cross-reactivity of pyrazole-based compounds, from high-throughput in vitro screening to in vivo validation and computational prediction.

In Vitro Cross-Reactivity Profiling: A Primary Assessment of Selectivity

The initial evaluation of a compound's selectivity is typically performed using in vitro assays. For pyrazole-based kinase inhibitors, kinome-wide screening against a broad panel of kinases is the gold standard.[9][10] These screens provide a quantitative measure of a compound's inhibitory activity against hundreds of kinases, offering a comprehensive view of its selectivity profile.

Comparative Kinome-Wide Selectivity of FDA-Approved Pyrazole-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles of pyrazole-based compounds, the following table summarizes the kinome-wide selectivity data for several FDA-approved kinase inhibitors. The data is presented as the percentage of inhibition at a concentration of 1 µM. Lower percentages indicate stronger inhibition. This data highlights how modifications to the pyrazole scaffold can significantly influence target selectivity.[11]

Kinase Target FamilyRuxolitinib (JAK1/2)Crizotinib (ALK/MET)Sunitinib (Multi-targeted)
TK
JAK>90% <10%50-70%
ALK<10%>90% 20-40%
MET<10%>90% 40-60%
VEGFR10-30%20-40%>90%
PDGFR10-30%20-40%>90%
KIT<10%10-30%>90%
SRC Family20-40%30-50%70-90%
TKL
RAF<10%<10%60-80%
STE
p38<10%10-30%40-60%
CMGC
CDK<10%10-30%30-50%
GSK3<10%<10%20-40%

This table is a simplified representation based on publicly available kinome scan data. The actual number of kinases tested is much larger. Data is synthesized from multiple sources for illustrative comparison.[11][12]

The causality behind these distinct profiles lies in the specific substitutions on the pyrazole ring and the overall molecular architecture, which dictate the interactions within the ATP-binding pockets of different kinases.[13][14] For instance, Ruxolitinib's design allows for high-affinity binding to the JAK family kinases, while Sunitinib's broader activity is a result of its ability to interact with multiple kinase families.[6]

Experimental Protocols for In Vitro Cross-Reactivity Assessment

A self-validating system for assessing cross-reactivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Pyrazole-based test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based compound in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound at various concentrations.

    • Add the purified kinase and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Pyrazole Compound (Serial Dilution) Reaction Incubate at 30°C Compound->Reaction Kinase Purified Kinase Kinase->Reaction Sub_ATP Substrate + ATP Sub_ATP->Reaction Add_ADPGlo Add ADP-Glo™ Reagent Reaction->Add_ADPGlo Stop Reaction Add_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Detection Deplete ATP Luminescence Measure Luminescence Add_Detection->Luminescence Generate Signal IC50 Calculate IC₅₀ Luminescence->IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cellular Assays: Confirming On-Target and Off-Target Effects

While in vitro assays are essential for initial screening, it is crucial to validate these findings in a cellular context. Cellular assays can confirm that a compound engages its intended target within a living cell and can reveal off-target effects that may not be apparent in biochemical assays.

Protocol 2: Western Blot Analysis of Signaling Pathways

This technique is used to assess the phosphorylation status of target kinases and their downstream substrates, providing evidence of target engagement and pathway modulation.[7][8][9][13][15]

Materials:

  • Cell line of interest

  • Pyrazole-based test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the pyrazole-based compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation.

G cluster_upstream Upstream Activator cluster_pathway Signaling Cascade cluster_output Cellular Response Activator Growth Factor/ Stress UpstreamKinase Upstream Kinase Activator->UpstreamKinase Activates TargetKinase Target Kinase (e.g., a Pyrazole Target) UpstreamKinase->TargetKinase Phosphorylates (p) DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates (p) Response Proliferation/ Survival DownstreamSubstrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->TargetKinase Inhibits

Caption: A generic signaling pathway illustrating the action of a pyrazole-based kinase inhibitor.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Off-target effects of kinase inhibitors can often manifest as alterations in the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to assess these effects.[1][16][17][18][19]

Materials:

  • Cell line of interest

  • Pyrazole-based test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Treatment: Treat cells with the test compound for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in PI/RNase A staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

Induction of apoptosis in non-target cells is a significant concern. The Caspase-Glo® 3/7 assay is a sensitive method to measure the activity of caspases 3 and 7, key executioners of apoptosis.[5][20][21][22]

Materials:

  • Cell line of interest

  • Pyrazole-based test compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled multiwell plates

Procedure:

  • Cell Treatment: Treat cells with the test compound for a time sufficient to induce apoptosis (e.g., 6-24 hours).

  • Assay:

    • Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

    • Mix and incubate at room temperature.

  • Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.

In Vivo Validation: Assessing Cross-Reactivity in a Physiological Context

While in vitro and cellular assays provide valuable initial data, in vivo studies are essential to understand the physiological consequences of off-target effects.[15][23] Animal models allow for the assessment of a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall toxicity profile.

Animal Models for Cross-Reactivity Assessment
  • Xenograft Models: In oncology, human tumor cells are implanted into immunodeficient mice.[16][19][21][22] These models are invaluable for assessing both the on-target efficacy and the potential off-target toxicities of pyrazole-based anticancer agents.[24]

  • Zebrafish Models: The zebrafish larva is an emerging model for high-throughput toxicity screening of small molecules.[1][17][18] Its genetic homology to humans and rapid development make it a cost-effective tool for early-stage safety assessment.[20]

Protocol 5: General Workflow for a Xenograft Study

Procedure:

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer the pyrazole-based compound.

  • Monitoring: Regularly measure tumor volume and monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior).

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target engagement and off-target effects using methods like Western blotting or immunohistochemistry.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implant Implant Tumor Cells in Mice TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice TumorGrowth->Randomize Treat Administer Pyrazole Compound or Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Animal Health Treat->Monitor Collect Collect Tumors & Tissues Monitor->Collect End of Study Analyze Pharmacodynamic Analysis Collect->Analyze

Caption: General workflow for an in vivo xenograft study to assess the efficacy and toxicity of a pyrazole-based compound.

Computational Approaches: Predicting Cross-Reactivity

In silico methods are increasingly being used to predict the potential off-target interactions of small molecules early in the drug discovery process.[7] These computational tools can help prioritize compounds for further experimental testing and guide lead optimization efforts.

  • Molecular Docking: This method predicts the binding mode of a compound within the active site of a protein, providing insights into potential interactions.

  • Pharmacophore Modeling: This approach identifies the key chemical features required for a compound to bind to a specific target.

Conclusion: An Integrated Approach to De-risking Pyrazole-Based Drug Candidates

A comprehensive understanding of the cross-reactivity of pyrazole-based compounds is essential for the development of safe and effective medicines. This guide has provided a framework for assessing selectivity, from initial in vitro screening to in vivo validation and computational prediction. By employing an integrated approach that combines these methodologies, researchers can de-risk their drug candidates early in the development process, ultimately increasing the likelihood of clinical success. The pyrazole scaffold will undoubtedly continue to be a privileged structure in drug discovery, and a thorough characterization of the cross-reactivity of its derivatives will be key to unlocking its full therapeutic potential.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Cell Cycle by Flow Cytometry. Cold Spring Harbor Protocols, 2016(9), pdb.prot087313.
  • Flow Cytometry Core Facility, UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Gherbi, K., Bräse, S., & Bou-Hamdan, F. R. (2018). Zebrafish as a screening model for detecting toxicity and drugs efficacy. Journal of Pharmaceutical Analysis, 8(5), 285-293.
  • Hughes, P. F., Alexe, G., & Stegmaier, K. (2011). Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology, 717, 141-156.
  • NanoCellect Biomedical. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Singh, A., & Settleman, J. (2012). A whole animal platform to advance a clinical kinase inhibitor into new disease space.
  • Golkowski, M., Perera, G. K., Vidadala, V. N., Ojo, K. K., Van Voorhis, W. C., Maly, D. J., & Ong, S. E. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Molecular Omics, 14(1), 26-36.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Lal Khokra, S. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Topics in Medicinal Chemistry, 23(1), 39-51.
  • Karaman, M. F., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Merget, B., Turk, S., Eid, S., Rippmann, F., & Fulle, S. (2017). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 292(12), 4863-4879.
  • Wang, Y., Zhang, T., & Zhu, C. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-829.
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & El-Sheref, E. M. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6466.
  • Semantic Scholar. (n.d.). Properties of FDA-approved Small Molecule Protein Kinase Inhibitors: A 2023 Update. Retrieved from [Link]

  • Avram, S., Duda-Seiman, D., Duda-Seiman, C., & Muntean, C. I. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5698.
  • Garcia-Murillas, I., Scott, C., Pacey, S., & Ashworth, A. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 10364-10375.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Kumar, A., & Chawla, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035.
  • Wei, H., Li, X., Tang, Y., Wu, C., & Zhang, J. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115495.
  • Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., ... & Weisberg, E. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
  • Dong, J., Peng, J., & Zhang, H. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115495.
  • Li, J., Zhao, Z., & Li, M. (2023). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 66(24), 16675-16693.

Sources

A Comparative Guide to the Reproducible Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often hinges on the efficient and reliable synthesis of complex molecular scaffolds. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, in particular, is a valuable building block in medicinal chemistry. However, its synthesis can present challenges in terms of reproducibility and yield. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, supported by experimental data and procedural insights to aid researchers in selecting the most suitable method for their needs.

Introduction: The Synthetic Challenge

The reliable production of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is crucial for advancing drug discovery programs that utilize this scaffold. The two most prevalent synthetic strategies are the direct formylation of a pre-formed pyrazole ring via the Vilsmeier-Haack reaction and a multi-step approach involving the construction of the pyrazole ring followed by functional group manipulation. The choice between these methods is not merely one of preference but is dictated by factors such as starting material availability, scalability, and desired purity. This guide will dissect both methodologies, offering a critical evaluation of their respective strengths and weaknesses.

Method 1: The Vilsmeier-Haack Reaction - A Direct Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles[1][2]. This one-pot reaction introduces a formyl group directly onto the pyrazole ring, typically at the 4-position.

Underlying Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[3]. This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde[2][3].

graph Vilsmeier_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="3-(2-methoxyphenyl)-1H-pyrazole"]; Intermediate [label="Iminium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="3-(2-methoxyphenyl)-1H-\npyrazole-4-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent; Pyrazole -> Intermediate [label="+ Vilsmeier Reagent"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Aldehyde [label="Hydrolysis"]; }

Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the formylation of 3-aryl-1H-pyrazoles[4][5][6].

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to an hour, during which the Vilsmeier reagent will form.

Step 2: Formylation Reaction

  • Dissolve 3-(2-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight[6][7].

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent[4].

Method 2: Multi-step Synthesis via Ring Formation and Oxidation

An alternative to direct formylation is a more convergent approach where the pyrazole ring is first constructed, followed by the introduction of the aldehyde functionality. This method offers greater control over the substitution pattern of the pyrazole ring.

Synthetic Strategy Overview

This strategy involves three key stages:

  • Synthesis of a 1,3-dicarbonyl precursor: Starting from 2-methoxyacetophenone, a 1,3-diketone is synthesized.

  • Pyrazole ring formation: The diketone is then cyclized with hydrazine to form the corresponding 3,5-disubstituted pyrazole.

  • Oxidation to the aldehyde: The final step involves the oxidation of a hydroxymethyl group at the 4-position of the pyrazole to the desired carbaldehyde.

graph Multi_Step_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Acetophenone [label="2-Methoxyacetophenone"]; Diketone [label="1,3-Diketone Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole_Methanol [label="(3-(2-methoxyphenyl)-1H-\npyrazol-4-yl)methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="3-(2-methoxyphenyl)-1H-\npyrazole-4-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetophenone -> Diketone [label="Claisen Condensation"]; Diketone -> Pyrazole_Methanol [label="Cyclization with Hydrazine\n& Hydroxymethylation"]; Pyrazole_Methanol -> Aldehyde [label="Oxidation"]; }

Caption: Workflow for the multi-step synthesis of the target aldehyde.
Experimental Protocols: Multi-step Synthesis

Step 1: Synthesis of 1-(2-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

This step creates a key intermediate for pyrazole synthesis.

  • To a solution of 2-methoxyacetophenone (1 equivalent) in an appropriate solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equivalents).

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of (3-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanol

This step involves the formation of the pyrazole ring and the introduction of the hydroxymethyl precursor. A plausible route involves reacting the enaminone with a suitable reagent to introduce the hydroxymethyl group precursor before cyclization. A more direct, albeit less common, approach would be a three-component reaction. For the purpose of this guide, we will focus on the oxidation of a pre-existing pyrazolyl-methanol. A general procedure for the synthesis of the pyrazole ring is the reaction of the corresponding 1,3-diketone with hydrazine hydrate[8][9].

Step 3: Oxidation of (3-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanol to the Aldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation[3][10].

  • Suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Dissolve (3-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanol (1 equivalent) in dry DCM and add it to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Comparative Analysis: Vilsmeier-Haack vs. Multi-step Synthesis

FeatureVilsmeier-Haack ReactionMulti-step Synthesis
Number of Steps One pot from the pyrazole precursorMultiple steps from the acetophenone precursor
Overall Yield Moderate to good, but can be variable[4]Can be high, but dependent on the yield of each step
Reproducibility Can be sensitive to reaction conditions and reagent quality. Side reactions are possible[11].Generally more reproducible due to discrete, well-defined steps.
Purification Can be challenging due to the formation of colored impurities and the need to remove DMF and phosphorus byproducts. Column chromatography is almost always necessary[4][5].Purification of intermediates at each stage can lead to a purer final product. The final oxidation workup is often straightforward.
Scalability The exothermic nature of the Vilsmeier reagent formation can be a concern on a larger scale.More amenable to scale-up as each step can be optimized and controlled independently.
Substrate Scope Limited to electron-rich pyrazoles. Electron-withdrawing groups can hinder the reaction[11].More versatile, as the pyrazole ring can be constructed with a wider range of substituents.
Key Reagents POCl₃, DMFDMF-DMA, Hydrazine, Oxidizing agent (e.g., PCC)
Safety Considerations POCl₃ is corrosive and reacts violently with water. The reaction can be exothermic.PCC is a toxic and potentially carcinogenic chromium(VI) reagent and should be handled with appropriate safety precautions.

Conclusion and Recommendations

Both the Vilsmeier-Haack reaction and the multi-step synthesis offer viable pathways to 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

The Vilsmeier-Haack reaction is an attractive option for its directness and atom economy when the 3-(2-methoxyphenyl)-1H-pyrazole precursor is readily available. However, researchers must be prepared for potential challenges in reproducibility and purification. Careful control of reaction conditions and a robust purification strategy are paramount for obtaining the desired product in high purity.

The multi-step synthesis , while longer, provides greater control and often leads to a cleaner product. This route is particularly advantageous when the starting acetophenone is more accessible than the corresponding pyrazole or when a variety of analogs are desired. The ability to purify intermediates at each stage can significantly simplify the final purification.

For researchers prioritizing speed and a more direct route , and who are confident in their purification techniques, the Vilsmeier-Haack reaction is a strong contender. For those who prioritize reproducibility, purity, and scalability , the multi-step synthesis is the more prudent choice, despite the additional synthetic steps.

Ultimately, the selection of the synthetic route will depend on the specific project goals, available resources, and the expertise of the researcher. This guide provides the necessary framework and detailed protocols to make an informed decision and to reproducibly synthesize 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde for the advancement of chemical and pharmaceutical research.

References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. National Institutes of Health. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services. [Link]

  • Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science. [Link]

  • Pyridinium chlorochromate. Wikipedia. [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.com. [Link]

Sources

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a promising molecule to a life-saving therapeutic is a long and arduous one, fraught with challenges and complexities. For researchers in the field of drug discovery, a critical juncture lies in bridging the gap between laboratory findings and clinical outcomes. This guide provides a comprehensive comparison of in vitro and in vivo efficacy assessments for pyrazole derivatives, a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] By understanding the nuances of these evaluation methods, researchers can make more informed decisions, ultimately accelerating the development of novel therapeutics.

Pyrazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The metabolic stability of the pyrazole nucleus has contributed to its increasing presence in newly approved drugs.[4] This guide will delve into the experimental methodologies used to assess the efficacy of these promising compounds, highlighting the critical transition from a controlled in vitro environment to a complex in vivo system.

The Initial Litmus Test: In Vitro Efficacy Assessment

In vitro studies serve as the foundational step in drug discovery, providing a rapid and cost-effective means to screen large libraries of compounds and identify promising leads. These assays are conducted in a controlled environment, typically using isolated cells, proteins, or enzymes, allowing for a precise evaluation of a compound's biological activity at a molecular level.

Key In Vitro Assays for Pyrazole Derivatives:
  • Antiproliferative and Cytotoxicity Assays: These are fundamental for anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Numerous studies have utilized this assay to determine the IC50 values (the concentration of a drug that inhibits a biological process by 50%) of pyrazole derivatives against various cancer cell lines. For instance, a series of pyrazole-fused 23-hydroxybetulinic acid derivatives showed significant antiproliferative activity, with compound 15e displaying IC50 values of 5.58 and 6.13 μM against B16 and SF763 cancer cell lines, respectively.[6] Similarly, novel pyrazole derivatives have been shown to be potent against human breast cancer (MCF-7), melanoma (A2058), and prostate (DU145) cell lines.[7]

  • Enzyme Inhibition Assays: Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For example, in the context of anti-inflammatory research, the inhibitory activity of pyrazole compounds against cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a key determinant of their efficacy. Assays are performed to measure the IC50 values against these enzymes, with a higher selectivity for COX-2 being desirable to minimize gastrointestinal side effects.[2][8] Some novel pyrazole derivatives have shown potent and selective COX-2 inhibitory activity with IC50 values in the nanomolar range.[2]

  • Kinase Inhibition Assays: Kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors. For example, pyrazole-linked benzimidazole derivatives have been evaluated for their in vitro inhibition of Aurora A/B kinase.[9] Another study identified a pyrazole derivative as a potent inhibitor of EGFR and HER-2 tyrosine kinases with IC50 values of 0.26 µM and 0.20 µM, respectively.[9]

  • Antimicrobial Susceptibility Testing: For antimicrobial applications, the minimum inhibitory concentration (MIC) of pyrazole derivatives against various bacterial and fungal strains is determined. This is often done using broth microdilution or agar dilution methods. For instance, trifluoromethyl phenyl-substituted pyrazole derivatives have been identified as potent antibacterial agents against Gram-positive bacteria.[4]

Experimental Protocol: A Typical In Vitro Cytotoxicity Assay (MTT)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

In_Vitro_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_selection Lead Identification synthesis Pyrazole Derivative Synthesis cell_culture Cell Line Culture synthesis->cell_culture Test Compounds treatment Compound Treatment cell_culture->treatment assay Cytotoxicity/Enzyme Assay treatment->assay data_analysis Data Analysis (IC50/MIC) assay->data_analysis lead_selection Selection of Potent Compounds data_analysis->lead_selection Efficacy Data

The Reality Check: In Vivo Efficacy Assessment

While in vitro studies are invaluable for initial screening, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are therefore a crucial step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-system context.

Common In Vivo Models for Pyrazole Derivatives:
  • Xenograft Models for Anticancer Activity: To assess the antitumor potential of pyrazole derivatives, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. For example, a pyrazole-fused 23-hydroxybetulinic acid derivative, 15e , was validated for its in vivo antitumor activity in H22 liver cancer and B16 melanoma xenograft mouse models.[6] Another study showed a pyrazole derivative demonstrated potency in a non-small cell lung cancer xenograft model.[5]

  • Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity: This is a widely used and well-established model to screen for acute anti-inflammatory activity. Carrageenan is injected into the paw of a rat or mouse, inducing localized inflammation and edema. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured as an indicator of anti-inflammatory efficacy. Several studies have used this model to evaluate the in vivo anti-inflammatory effects of pyrazole derivatives, often comparing them to standard drugs like celecoxib or diclofenac sodium.[8][10][11]

  • Infectious Disease Models: To evaluate the in vivo efficacy of antimicrobial pyrazole derivatives, animal models of infection are utilized. For instance, to test antifungal agents, mice can be systemically infected with a pathogenic fungus like Candida albicans. The survival rate of the mice and the fungal burden in various organs are then assessed after treatment with the test compound.[12] A triazole derivative containing a phenylethynyl pyrazole moiety was shown to effectively protect mice from C. albicans infection.[12]

Experimental Protocol: A Typical Xenograft Mouse Model Study
  • Animal Acclimatization: Immunocompromised mice are acclimatized to the laboratory conditions for a week.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The pyrazole derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The body weight of the mice is also recorded as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analyses, such as histopathology and biomarker assessment, may be performed.

In_Vivo_Workflow cluster_model Animal Model Development cluster_treatment In Vivo Testing cluster_pkpd Pharmacokinetics/Pharmacodynamics animal_model Xenograft/Inflammation Model dosing Compound Administration animal_model->dosing Established Model monitoring Monitor Efficacy & Toxicity dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd ADME & Biomarker Analysis endpoint->pk_pd Tissue Samples

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, this is not always the case. A compound that shows excellent activity in a petri dish may fail spectacularly in a living organism.

Factors Influencing the In Vitro-In Vivo Correlation:
  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to a lack of efficacy in vivo, even for a highly potent compound in vitro.

  • Metabolic Stability: The pyrazole ring is generally considered metabolically stable, which is a significant advantage.[4] However, modifications to the pyrazole scaffold can introduce metabolic liabilities.

  • Off-Target Effects: A compound may interact with unintended targets in a whole organism, leading to unforeseen side effects or a different efficacy profile than what was observed in vitro.

  • Toxicity: A compound may be too toxic at the concentrations required for efficacy in vivo.

Case Studies:
  • Good Correlation: A study on pyrazole-fused 23-hydroxybetulinic acid derivatives found that compound 15e , which had potent antiproliferative activity in vitro, also demonstrated significant antitumor activity in vivo.[6] This suggests that the compound likely has favorable pharmacokinetic properties that allow it to reach the tumor at effective concentrations.

  • Discrepancies: In some cases, compounds with moderate in vitro activity can show excellent in vivo efficacy, and vice-versa. For example, a series of pyrazole derivatives exhibited moderate to high edema inhibition in vivo, which correlated well with their potent COX-2 inhibitory activity in vitro.[8] However, another study on antifungal triazoles containing a pyrazole moiety found that while a lead compound showed good in vitro activity, it had inferior efficacy in a murine model.[12] This highlights the importance of in vivo testing to identify compounds with the best overall therapeutic potential.

Comparative Data Summary

Pyrazole Derivative ClassIn Vitro AssayIn Vitro Efficacy (IC50/MIC)In Vivo ModelIn Vivo EfficacyReference
Pyrazole-fused 23-hydroxybetulinic acidAntiproliferation5.58 µM (B16 cells)B16 melanoma xenograftSignificant tumor growth inhibition[6]
Pyrazolo[3,4-d]pyrimidineAntiproliferation0.03–6.561 µMHT-29 xenograftIn vivo cytotoxicity[1]
1,3,4,5-tetrasubstituted pyrazolesCOX-2 Inhibition0.034–0.052 µMCarrageenan-induced paw edema78.9–96% edema inhibition[8]
Triazole with phenylethynyl pyrazoleAntifungal0.0625 µg/mL (C. albicans)Murine candidiasisReduced fungal burden in kidneys[12]
Indolo-pyrazoles with thiazolidinoneTubulin Polymerization Inhibition0.35 µMMelanoma xenograftPrimary tumor growth inhibition[13]

Conclusion

The development of effective pyrazole-based therapeutics relies on a systematic and comprehensive evaluation of their efficacy, both in vitro and in vivo. While in vitro assays provide a crucial first look at a compound's potential, in vivo studies are indispensable for validating these findings in a more physiologically relevant context. A thorough understanding of the strengths and limitations of each approach, coupled with a careful analysis of the correlation between the data, is paramount for the successful translation of promising pyrazole derivatives from the laboratory to the clinic. The continued exploration of this versatile chemical scaffold, guided by robust preclinical evaluation, holds great promise for the future of medicine.

References

  • Ma, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5104. [Link]

  • Gouda, M. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(4), 1169. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Penthala, N. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1875-1886. [Link]

  • Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Kumar, D., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1105. [Link]

  • Singh, V., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(4), 175-185. [Link]

  • Li, J. Q., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 541-545. [Link]

  • Penthala, N. R. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(23), 1875-1886. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-188. [Link]

  • Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2024). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis, 20. [Link]

  • Wang, Y., et al. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(10), 18644-18657. [Link]

  • El-Hendawy, M. M., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3411. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(56), 35641-35654. [Link]

  • Li, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115495. [Link]

  • El-Sayed, N. N. E., et al. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis, 20. [Link]

  • Wang, Y., et al. (2022). The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 122, 105715. [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry, 14(23), 1755-1769. [Link]

Sources

A Researcher's Guide to Comparative Docking of Pyrazole-4-Carbaldehydes as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1][2] Among its derivatives, pyrazole-4-carbaldehydes have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel pyrazole-4-carbaldehyde derivatives, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) kinase.

The rationale for targeting EGFR stems from its critical role in cell proliferation and differentiation; its aberrant activation is a hallmark of many cancers.[7][8] By computationally modeling the interaction between our pyrazole derivatives and the EGFR active site, we can predict their binding affinities and modes, thereby prioritizing the most promising candidates for synthesis and in vitro testing. This in silico approach accelerates the drug discovery pipeline, saving valuable time and resources.[9][][11]

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific reasoning, ensuring a robust and reproducible study.

I. The Experimental Blueprint: A Workflow for In Silico Discovery

A successful molecular docking study hinges on a meticulously planned workflow. The following diagram outlines the key stages of our comparative analysis, from initial target selection to the final interpretation of results.

G cluster_0 Preparation Phase cluster_1 Docking & Validation Phase cluster_2 Analysis & Interpretation Phase A Target Selection & Retrieval (EGFR Kinase, PDB: 2J6M) B Protein Preparation (Remove water, add hydrogens) A->B C Ligand Preparation (2D to 3D conversion, energy minimization) B->C D Grid Box Generation (Define active site) C->D E Protocol Validation (Redock native ligand, RMSD < 2.0 Å) D->E F Molecular Docking (Run derivatives against EGFR) E->F G Pose Analysis & Scoring (Identify best binding modes) F->G H Interaction Analysis (Hydrogen bonds, hydrophobic interactions) G->H I Comparative Analysis & SAR (Relate structure to activity) H->I

Caption: A streamlined workflow for the comparative molecular docking of pyrazole-4-carbaldehyde derivatives against EGFR kinase.

II. Methodologies: Ensuring Rigor and Reproducibility

The credibility of any in silico study rests on the soundness of its methodology. Here, we detail the protocols for each stage of our comparative docking analysis.

Protocol 1: Protein and Ligand Preparation

The initial preparation of both the protein target and the small molecule ligands is a critical step that directly impacts the accuracy of the docking results.

Protein Preparation:

  • Obtain the Crystal Structure: Download the 3D crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2J6M) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential water molecules, co-factors, and existing ligands from the PDB file. The presence of these molecules can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating hydrogen bonding interactions.

  • Assign Charges: Assign appropriate atomic charges to the protein residues.

  • Save the Prepared Structure: The final prepared protein should be saved in the PDBQT file format, which is compatible with docking software like AutoDock Vina.[12]

Ligand Preparation:

  • 2D Structure Drawing: Draw the 2D structures of the pyrazole-4-carbaldehyde derivatives using chemical drawing software such as ChemDraw.

  • 2D to 3D Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain their most stable conformations. This is a critical step for ensuring that the ligand is in a low-energy state before docking.

  • Save in Compatible Format: Save the prepared ligands in a format suitable for the docking software (e.g., PDBQT).

Protocol 2: Molecular Docking and Validation

With the protein and ligands prepared, the next phase involves setting up and validating the docking protocol before running the comparative study.

Docking Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of the EGFR kinase. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Protocol Validation: A crucial step to ensure the reliability of the docking protocol is to perform a re-docking experiment.[13][14][15][16] The native ligand that was co-crystallized with the protein is extracted and then docked back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is considered a successful validation.[14][16]

  • Molecular Docking Simulation: Once the protocol is validated, the prepared pyrazole-4-carbaldehyde derivatives are docked into the active site of EGFR. The docking algorithm will explore various possible binding poses and score them based on their predicted binding affinity.

III. Comparative Analysis of Pyrazole-4-Carbaldehyde Derivatives

To illustrate the output of a comparative docking study, we present hypothetical results for a series of pyrazole-4-carbaldehyde derivatives with varying substitutions.

Compound IDR-Group on Phenyl RingDocking Score (kcal/mol)Key Interacting Residues (EGFR)Predicted Interactions
PZC-01 -H-7.8Met793, Leu718, Gly796Hydrogen bond, Hydrophobic
PZC-02 -4-Cl-8.5Met793, Leu718, Cys797Hydrogen bond, Halogen bond, Hydrophobic
PZC-03 -4-OCH3-8.2Met793, Asp855, Leu718Hydrogen bond, Hydrophobic
PZC-04 -4-NO2-9.1Met793, Thr790, Asp855Multiple Hydrogen bonds, Hydrophobic
Erlotinib (Standard)-9.5Met793, Gln791, Cys797Hydrogen bond, Pi-cation

Interpretation of Results:

The hypothetical data in the table above suggests that the nature of the substituent on the phenyl ring of the pyrazole-4-carbaldehyde scaffold significantly influences the binding affinity for the EGFR kinase domain.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (PZC-02) and nitro (PZC-04), appears to enhance the binding affinity. This could be attributed to the formation of additional interactions, such as halogen bonds or stronger hydrogen bonds with key residues in the active site like Met793 and Asp855.

  • Structure-Activity Relationship (SAR): The nitro-substituted derivative (PZC-04) shows the highest predicted binding affinity among the novel compounds, suggesting that this substitution is favorable for EGFR inhibition. The docking score is comparable to that of the known EGFR inhibitor, Erlotinib, making PZC-04 a high-priority candidate for synthesis and further biological evaluation.[8]

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of pyrazole-4-carbaldehyde derivatives as potential anticancer agents. By following the detailed protocols for protein and ligand preparation, docking simulation, and validation, researchers can confidently predict the binding affinities and interaction patterns of novel compounds.

The illustrative results highlight how in silico studies can provide valuable insights into structure-activity relationships, guiding the rational design of more potent and selective inhibitors. The most promising candidates identified through this computational screening process should then be synthesized and subjected to in vitro biological assays to validate their anticancer activity.[14][17] This integrated approach of computational and experimental techniques is pivotal in accelerating the discovery of novel cancer therapeutics.

References

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed. Available from: [Link]

  • How can I validate a docking protocol? ResearchGate. Available from: [Link]

  • Validation of Molecular Docking. Bio-protocol. Available from: [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect Journals. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. Available from: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]

  • Antimicrobial and Docking Studies of Pyrazole tethered 1,2,4-Trisubstituted and 2,4-Disubstituted Imidazole Hybrids. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. Available from: [Link]

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available from: [Link]

  • Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials. PubMed. Available from: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available from: [Link]

  • Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. Available from: [Link]

  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. ResearchGate. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Available from: [Link]

  • 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. Available from: [Link]

  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. ResearchGate. Available from: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Journal of Pharmaceutical Research International. Available from: [Link]

Sources

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Pyrazole Scaffolds in Drug Design

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its remarkable versatility stems from a combination of favorable physicochemical properties, including metabolic stability, and the ability to engage in a wide array of non-covalent interactions with biological targets. This guide provides a head-to-head comparison of different pyrazole scaffolds, offering insights into how subtle structural modifications can profoundly influence their pharmacological profiles. We will delve into the structure-activity relationships (SAR) of key pyrazole-containing drugs and explore the experimental methodologies used to evaluate their performance.

The Pyrazole Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrazole core exemplifies this concept, with derivatives demonstrating efficacy against a broad spectrum of diseases, including cancer, inflammation, and infectious diseases. This promiscuity is not random; it is a consequence of the pyrazole's unique electronic and steric features, which can be finely tuned through substituent modifications at various positions of the ring.

G cluster_pyrazole General Pyrazole Scaffold cluster_substituents Potential Substitution Points pyrazole R1 R1 pyrazole->R1 N1 R3 R3 pyrazole->R3 C3 R4 R4 pyrazole->R4 C4 R5 R5 pyrazole->R5 C5

Figure 1: General structure of the pyrazole scaffold indicating the key positions for substitution (N1, C3, C4, and C5).

Head-to-Head Comparison of Pyrazole Substitution Patterns

The therapeutic application of a pyrazole-based drug is largely dictated by the nature and position of its substituents. Below, we compare three key substitution patterns that have yielded successful clinical candidates.

The 1,3,5-Trisubstituted Pyrazole Scaffold: The Case of Celecoxib

The 1,3,5-trisubstituted pyrazole scaffold is famously represented by Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The key to Celecoxib's selectivity lies in the specific arrangement of its substituents.

  • N1-Aryl Group: The p-sulfamoylphenyl group at the N1 position is crucial for COX-2 selectivity. It inserts into a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.

  • C3- and C5-Aryl/Alkyl Groups: The two aryl groups at the C3 and C5 positions contribute to the overall binding affinity through hydrophobic interactions. In Celecoxib, these are a p-tolyl group and a trifluoromethyl group, respectively.

G cluster_celecoxib Celecoxib Binding to COX-2 cluster_cox1 Interaction with COX-1 (Blocked) Celecoxib Celecoxib COX2 COX-2 Active Site Celecoxib->COX2 Binds COX1 COX-1 Active Site Celecoxib->COX1 Steric Hindrance SidePocket Hydrophilic Side Pocket COX2->SidePocket Contains Val523 Val523 Residue COX1->Val523 Contains (Blocks Side Pocket)

Figure 2: Simplified representation of Celecoxib's selective binding to the COX-2 active site.

Experimental Protocol: COX-2 Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-2 is a cell-free enzyme assay.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorescent probe.

  • Procedure: a. The test compound (e.g., Celecoxib) is pre-incubated with the COX-2 enzyme. b. Arachidonic acid is added to initiate the reaction. c. The formation of prostaglandin G2 (PGG2), the initial product, is monitored by measuring the oxidation of the probe.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

The 1,3-Disubstituted Pyrazole Scaffold: Ruxolitinib in JAK Inhibition

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera. Its 1,3-disubstituted pyrazole core serves as a critical hinge-binding motif.

  • N1-Substituent: The cyclopentyl group at the N1 position provides favorable hydrophobic interactions within the ATP-binding site of the JAK enzymes.

  • C3-Amino Group: A key feature of Ruxolitinib is the amino group at the C3 position, which forms a crucial hydrogen bond with the hinge region of the kinase.

G Ruxolitinib Ruxolitinib N1-Cyclopentyl C3-Amino JAK_Kinase JAK Kinase Active Site Hinge Region Hydrophobic Pocket Ruxolitinib->JAK_Kinase Forms H-bond with Hinge Hydrophobic interaction with Pocket

Figure 3: Key interactions of Ruxolitinib within the JAK kinase active site.

The 1,5-Disubstituted Pyrazole Scaffold: Tepotinib, a MET Inhibitor

Tepotinib (Tepmetko®) is a highly selective mesenchymal-epithelial transition (MET) kinase inhibitor used in the treatment of non-small cell lung cancer with MET exon 14 skipping alterations. The 1,5-disubstituted pyrazole scaffold is instrumental in achieving this selectivity.

  • N1-Aryl Group: The N1-substituent is a complex benzylpiperidine moiety that occupies the solvent-exposed region of the ATP-binding cleft.

  • C5-Aryl Group: The C5-aryl group is crucial for establishing key interactions within the hydrophobic pocket of the MET kinase.

Comparative Performance Data

Compound Scaffold Target IC50 (nM) Disease Indication
Celecoxib1,3,5-TrisubstitutedCOX-240Arthritis, Pain
Ruxolitinib1,3-DisubstitutedJAK1/JAK23.3 / 2.8Myelofibrosis
Tepotinib1,5-DisubstitutedMET1.3NSCLC

Table 1: Comparison of key pyrazole-containing drugs, their scaffolds, targets, and potencies.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The examples of Celecoxib, Ruxolitinib, and Tepotinib highlight how different substitution patterns on the pyrazole ring can be exploited to achieve high potency and selectivity for a diverse range of biological targets. Future advancements in synthetic methodologies and a deeper understanding of protein-ligand interactions will undoubtedly lead to the development of novel pyrazole-based therapeutics with improved efficacy and safety profiles. The strategic functionalization of the pyrazole core remains a powerful tool in the medicinal chemist's arsenal for addressing unmet medical needs.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]

  • Kumar, V., et al. (2013). Pyrazole-containing analogs as promising pharmacological agents. Central Nervous System Agents in Medicinal Chemistry, 13(3), 164-183. [Link]

  • Naimi, D., & O'Brien, J. (2001). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 5(3), 320-331. [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

  • Quintas-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 117(10), 2841-2848. [Link]

  • Bladt, F., et al. (2013). The c-Met inhibitor MSC2156119J (EMD 1214063) overcomes gefitinib resistance in cells with MET amplification but not in cells with T790M-mediated resistance. Cancer Research, 73(8), 2631-2641. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined here are built on the foundational principles of chemical waste management: hazard assessment, proper segregation, secure containment, and compliant disposal. Adherence to these steps is not just a matter of regulatory compliance but a core tenet of responsible scientific practice.

Part 1: Hazard Assessment and Waste Profile

Before any disposal action is taken, a thorough understanding of the potential hazards is critical. Based on SDS information for closely related pyrazole aldehydes and aromatic aldehydes, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be handled as a hazardous substance.

The primary hazards are associated with its constituent chemical groups:

  • Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide range of biological activities.[1][2] As such, they should be handled with care to avoid unintended biological effects or environmental contamination.[2][3] Improper disposal can lead to the contamination of water sources, posing a risk to aquatic life.[2][3]

  • Aromatic Aldehydes : Many aromatic aldehydes are known irritants. Analogous compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

  • Methoxyphenyl Group : While the methoxy group itself is common, the overall structure contributes to the compound's classification as a chemical that must be kept out of drains and landfills.

Based on this profile, the compound must be treated as hazardous chemical waste . Under no circumstances should it be discharged down the drain or disposed of in regular solid waste bins.[7][8]

Table 1: Hazard Profile Summary from Analogous Compounds
Hazard StatementClassificationRepresentative Source CompoundCitation
Causes skin irritationCategory 23-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[4]
Causes serious eye irritationCategory 23-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[4]
May cause respiratory irritationCategory 33-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[4][5]
Harmful if swallowedCategory 43-Phenyl-1H-pyrazole-4-carboxaldehyde[9]

Part 2: Standard Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde from a laboratory setting. The causality behind each step is explained to ensure both safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Rationale: Direct contact with the compound, even in waste form, can cause skin and eye irritation.[4][5] Inhalation of dust or aerosols must be prevented.

  • Action: Always wear standard laboratory PPE, including a lab coat, safety goggles (or a face shield), and nitrile gloves.[4] If handling the solid compound outside of a fume hood, ensure the area is well-ventilated.[5]

Step 2: Waste Segregation and Identification

Rationale: Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures the waste is sent to the correct treatment facility.[10][11] This compound is a non-halogenated organic solid.

  • Action for Solid Waste:

    • Collect pure, unadulterated 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and any disposable lab materials (e.g., weighing paper, contaminated gloves) in a designated container for "Non-Halogenated Solid Organic Hazardous Waste."

    • Do not mix with halogenated waste, strong oxidizing agents, or incompatible materials.[12][13]

  • Action for Contaminated Solvents (Liquid Waste):

    • If the compound is dissolved in a solvent for disposal, collect it in a container for "Non-Halogenated Liquid Organic Hazardous Waste."

    • Ensure the solvent is compatible with the container material.

    • Never mix aqueous waste with organic solvent waste.[10]

Step 3: Containerization and Labeling

Rationale: Secure containment prevents spills and exposure. Accurate labeling is a regulatory requirement and is critical for the safety of laboratory personnel and waste handlers.[2][7][14]

  • Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene for solids, or a designated solvent waste container for liquids) with a secure, tight-fitting lid.[2]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde"

    • An accurate list of all constituents and their approximate concentrations (for solutions).

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The name of the principal investigator and laboratory location.

Step 4: On-Site Accumulation and Storage

Rationale: Waste must be stored safely in a designated area to prevent accidents and ensure it is under the control of laboratory personnel until collection.[10][14]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[14] This area should be secure, well-ventilated, and away from general laboratory traffic, sources of ignition, or incompatible materials.[7]

Step 5: Arranging for Final Disposal

Rationale: Final disposal must be handled by licensed professionals in accordance with institutional and governmental regulations.[6][11]

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[2] Provide them with the full chemical name and any available safety information.

Part 3: Spill Management

Rationale: In the event of an accidental release, a prepared response is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Part 4: Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde waste.

G start Waste Generated (Contains 3-(2-methoxyphenyl)- 1H-pyrazole-4-carbaldehyde) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in container for: 'Non-Halogenated Solid Organic Hazardous Waste' is_solid->solid_waste Yes liquid_waste Collect in container for: 'Non-Halogenated Liquid Organic Hazardous Waste' is_solid->liquid_waste No (Liquid Solution) label_container Step 1: Securely cap and label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information solid_waste->label_container liquid_waste->label_container store_waste Step 2: Store in designated Satellite Accumulation Area label_container->store_waste request_pickup Step 3: Arrange for disposal via Institutional EHS Office store_waste->request_pickup end Disposal Complete request_pickup->end

Sources

A Senior Application Scientist's Guide to Handling 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset that is both rigorous and adaptable. The handling of specialized reagents like 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a member of the pharmacologically significant pyrazole class of compounds, requires a protocol grounded in a deep understanding of its potential hazards and the engineering and personal controls necessary to mitigate them[1]. This guide moves beyond a simple checklist to provide a comprehensive operational plan, ensuring that every step—from receiving to disposal—is executed with the highest degree of safety and scientific integrity.

The toxicological properties of many research chemicals, including this specific pyrazole-carbaldehyde, have not been fully investigated[2][3]. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous and implementing robust protective measures. Safety Data Sheets (SDS) for structurally similar compounds, such as isomers and analogues, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation[2][4][5][6]. This document synthesizes that data into a practical, field-proven workflow.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure potential through engineering controls and safe work practices. PPE is the final barrier between the researcher and the hazard; it should never be the only one[7].

  • Primary Engineering Control: The Chemical Fume Hood All manipulations of solid 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne dust particles or solvent vapors[3][8]. Ensure the sash is positioned at the lowest practical height to maximize capture velocity.

  • Emergency Preparedness: Eyewash and Safety Shower Immediate access to a functional eyewash station and safety shower is mandatory in any laboratory where this compound is handled[2][9]. Verify their operational status before beginning any work. In the event of accidental eye or skin contact, a 15-minute flush with copious amounts of water is the critical first aid measure[2][4][6].

Incompatible Materials

Based on data for related compounds, 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde should be stored away from:

  • Strong oxidizing agents[2][5]

  • Strong bases[2]

  • Strong acids[10]

Contact with these materials could lead to vigorous, exothermic reactions, compromising the integrity of the compound and creating additional safety hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense System

The selection of PPE must be tailored to the specific task being performed. The following table provides a clear, activity-based guide for the minimum required PPE.

ActivityEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard laboratory coatNot typically required
Weighing & Aliquoting (Solid) Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully-buttoned laboratory coatRequired: Work within a chemical fume hood. N95 respirator may be considered for added protection against fine powders.
Solution Preparation & Transfers Chemical splash goggles. Use a face shield when handling >100 mL.[7]Nitrile glovesChemical-resistant apron over a laboratory coatRequired: Work within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges if spill generates significant dust/aerosols.
Rationale Behind PPE Selection:
  • Eye Protection : This compound is classified as a serious eye irritant[2][4][5]. Chemical safety goggles that form a seal around the eyes are essential to protect against airborne powder and accidental splashes. A face shield provides a secondary layer of protection for the entire face and must be worn in conjunction with goggles, not as a replacement[7].

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound[11]. Double-gloving is recommended during weighing operations to provide an extra layer of protection and allow for the clean removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[7].

  • Body Protection : A fully-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination[11]. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : The primary respiratory control is the use of a fume hood. Handling the solid powder can generate dust that may cause respiratory irritation[2][5][6]. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary[2].

Standard Operating Procedures: From Benchtop to Disposal

A self-validating protocol ensures safety and reproducibility. The following workflow illustrates the key stages of handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation & Weighing cluster_Handling Experimental Use cluster_Cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store in Cool, Dry, Dark Area Receive->Store Prep_Area Prepare Fume Hood Work Area Store->Prep_Area Weigh Weigh Solid Compound Prep_Area->Weigh Prepare_Sol Prepare Stock Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Arrange Professional Disposal Segregate->Dispose

Caption: Workflow for handling 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation : Don all required PPE (chemical splash goggles, double nitrile gloves, lab coat). Designate a specific area within the chemical fume hood for the procedure. Place a plastic-backed absorbent liner on the work surface.

  • Tare : Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer : Carefully transfer the approximate amount of 3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde from the stock container to the weighing vessel using a clean spatula. Perform this transfer slowly and close to the surface to minimize dust generation.

  • Weigh : Close the stock container immediately. Record the precise weight.

  • Cleanup : Carefully remove the outer pair of gloves and dispose of them in the designated solid chemical waste container. Use a fresh pair of outer gloves to clean the spatula and any minor residual powder from the balance using a wipe dampened with 70% ethanol. Dispose of the wipe as hazardous waste.

  • Dissolution : In the fume hood, add the desired solvent to a suitable volumetric flask. Carefully add the weighed solid to the flask. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the flask to ensure a quantitative transfer. Mix until fully dissolved.

Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact. All waste generated must be treated as hazardous chemical waste[3][12].

Spill Response
  • Small Solid Spill (<1g) :

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent further dispersal.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Clean the area with a damp cloth, disposing of it as hazardous waste.

  • Large Spill or Liquid Spill :

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry into the area.

    • Allow only trained personnel with appropriate respiratory protection to conduct the cleanup.

Waste Disposal Plan
  • Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Contaminated gloves, weigh boats, pipette tips, and absorbent pads[12].

    • Liquid Waste : Unused solutions and solvent rinses[12]. Do not mix with incompatible waste streams.

  • Container Management : Never fill waste containers beyond 80% capacity. Keep containers closed when not in use.

  • Professional Disposal : All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste contractor[12][13]. Ensure waste is properly inventoried and labeled according to local and national regulations. Never discharge this chemical down the drain[2][9][12].

The following diagram provides a decision-making framework for ensuring appropriate safety measures are in place.

PPE_Decision_Flowchart Start Task: Handle Pyrazole-Carbaldehyde Is_Solid Is the material solid? Start->Is_Solid In_Fume_Hood Are you in a fume hood? Is_Solid->In_Fume_Hood Yes Splash_Risk Is there a splash risk? Is_Solid->Splash_Risk No (Solution) PPE_Solid Minimum PPE: - Goggles - Double Nitrile Gloves - Lab Coat In_Fume_Hood->PPE_Solid Yes Stop_Work STOP! Relocate to a Fume Hood In_Fume_Hood->Stop_Work No PPE_Liquid_Low Minimum PPE: - Splash Goggles - Nitrile Gloves - Lab Coat Splash_Risk->PPE_Liquid_Low No (Low Volume) Add_Face_Shield Add Face Shield Splash_Risk->Add_Face_Shield Yes (High Volume) Proceed Proceed with Task PPE_Solid->Proceed PPE_Liquid_Low->Proceed Add_Face_Shield->PPE_Liquid_Low

Caption: PPE selection flowchart for handling the target compound.

By integrating these principles and protocols into your daily laboratory operations, you build a resilient culture of safety. This not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2024, August 28). Safety Data Sheet: 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. Retrieved from [Link]

  • Karaman, R. (2016, March 28). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.